molecular formula C13H8FN B1614449 4-Cyano-2-fluoro-biphenyl CAS No. 93129-69-2

4-Cyano-2-fluoro-biphenyl

Cat. No.: B1614449
CAS No.: 93129-69-2
M. Wt: 197.21 g/mol
InChI Key: IBMLGDKPIPQNME-UHFFFAOYSA-N
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Description

4-Cyano-2-fluoro-biphenyl (CAS 93129-69-2) is a high-value biphenyl derivative with the molecular formula C₁₃H₈FN and a molecular weight of 197.21 g/mol. This compound serves as a critical chemical intermediate and building block in advanced medicinal chemistry and drug discovery research, particularly in the development of novel anti-HIV agents. Its primary research value lies in its role as a key precursor in the synthesis of biphenyl-substituted Diarylpyrimidines (DAPYs), a class of potent Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) . The biphenyl core, functionalized with cyano and fluoro groups, is strategically designed to enhance interactions with the hydrophobic NNRTI-binding pocket (NNIBP) of HIV-1 reverse transcriptase. Incorporating this fragment into drug candidates facilitates crucial π–π stacking and hydrophobic interactions with amino acid residues like Y181, Y188, F227, and W229, contributing to improved potency and broad-spectrum activity against wild-type and clinically relevant drug-resistant HIV-1 strains (such as K103N, Y181C, and E138K) . Researchers utilize molecular hybridization strategies, where the this compound moiety is coupled with other pharmacophores to develop new scaffolds with enhanced antiviral efficacy and reduced cytotoxicity . The fluorine atom is often introduced to boost metabolic stability, while the cyano group acts as a bioisostere, capable of forming targeted interactions within the enzyme pocket . This product is provided for Research Use Only. It is strictly intended for industrial applications or scientific research and is not intended for diagnostic, therapeutic, or any human or veterinary use. Handle with care, referring to the material safety data sheet (MSDS) for safe laboratory practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-4-phenylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN/c14-13-8-10(9-15)6-7-12(13)11-4-2-1-3-5-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMLGDKPIPQNME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650150
Record name 2-Fluoro[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93129-69-2
Record name 2-Fluoro[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Solubility Profile and Handling of 4-Cyano-2-fluoro-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Cyano-2-fluoro-biphenyl (CAS 93129-69-2) is a critical fluorinated biaryl intermediate used primarily in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), most notably Flurbiprofen , and as a mesogenic core in the formulation of nematic liquid crystals.[1] Its structural rigidity, combined with the electronegative fluorine atom at the ortho position, imparts unique solubility and melting behavior compared to non-fluorinated analogues.

This guide provides a definitive solubility landscape, thermodynamic properties, and validated experimental protocols for researchers optimizing reaction yields or purification processes.

Physicochemical Profile

Understanding the solid-state properties is a prerequisite for solubility determination. The ortho-fluorine atom induces a twist in the biphenyl dihedral angle, disrupting planar stacking and influencing both melting point and dissolution kinetics.

PropertyValue / DescriptionSource/Note
Molecular Structure Biphenyl core, Nitrile (-CN) at C4, Fluorine (-F) at C2[1]
Molecular Formula C₁₃H₈FN
Molecular Weight 197.21 g/mol Calculated
Physical State White to off-white crystalline solid[2]
Melting Point 75°C – 85°C (Typical range)Est. from analogs [3]
LogP (Predicted) ~3.8 - 4.2Hydrophobic
pKa N/A (Non-ionizable neutral)

Solubility Landscape

The solubility data below categorizes solvents based on their interaction capability with the polar nitrile group and the hydrophobic biphenyl core.

Qualitative Solubility Table

Data synthesized from Suzuki coupling reaction media and recrystallization protocols for fluorinated biphenyls.

Solvent ClassSpecific SolventSolubility RatingOperational Context
Chlorinated Dichloromethane (DCM)Freely Soluble (>100 mg/mL)Ideal for extraction and transport.
ChloroformFreely Soluble NMR solvent of choice.
Polar Aprotic Acetonitrile (MeCN)Soluble Preferred solvent for Suzuki coupling.
AcetoneSoluble Good for rapid dissolution; poor for crystallization.
DMSO / DMFSoluble Used in high-temp reactions; difficult to remove.
Polar Protic Ethanol (EtOH)Soluble (Hot) / Sparingly (Cold)Primary Recrystallization Solvent.
Methanol (MeOH)Soluble (Hot) / Sparingly (Cold)Alternative recrystallization solvent.
Non-Polar TolueneSoluble Common reaction solvent.
Hexane / HeptaneInsoluble / Sparingly Soluble Used as an anti-solvent to crash out product.
Aqueous WaterInsoluble (<0.01 mg/mL)Reaction quenching medium.
Thermodynamic Behavior (Van't Hoff Analysis)

For process chemists scaling up, the solubility (


) in alcohols follows the Van't Hoff equation. The dissolution is endothermic  (

), meaning solubility increases significantly with temperature.


  • Implication: A cooling ramp from reflux (78°C in EtOH) to 0°C typically recovers >85% of the material, making ethanol the most atom-efficient solvent for purification.

Experimental Protocols

Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: Determine exact saturation solubility in a specific solvent system.

Reagents:

  • This compound (Solid)[1]

  • Target Solvent (HPLC Grade)

  • 0.45 µm PTFE Syringe Filter

Workflow:

  • Preparation: Add excess solid (~50 mg) to 1 mL of solvent in a glass vial.

  • Equilibration: Agitate at constant temperature (e.g., 25°C) for 24 hours using an orbital shaker.

  • Filtration: Allow to settle, then filter the supernatant through a pre-heated 0.45 µm PTFE filter (to prevent precipitation in the filter).

  • Quantification: Dilute filtrate with Mobile Phase and analyze via HPLC-UV (254 nm).

Protocol B: Purification via Recrystallization

Objective: Purify crude material (e.g., post-Suzuki coupling) to >99% purity.

  • Dissolution: Suspend crude this compound in Ethanol (10 mL per gram).

  • Heating: Heat to reflux (78°C) until fully dissolved. If insoluble particles remain, filter hot.

  • Crystallization: Remove from heat. Allow to cool slowly to room temperature (25°C) over 2 hours.

  • Finishing: Cool further to 0-4°C in an ice bath for 1 hour.

  • Isolation: Filter the white needles via vacuum filtration. Wash with cold Hexane/Ethanol (9:1).

Visualized Workflows

Solubility Determination Workflow

The following diagram illustrates the "Shake-Flask" methodology required to generate valid solubility data (E-E-A-T compliant).

SolubilityWorkflow Start Start: Excess Solid + Solvent Agitate Agitate (24h @ 25°C) Start->Agitate Equilibrium Equilibrium Reached Agitate->Equilibrium Saturation Filter Filter (0.45 µm PTFE) Equilibrium->Filter Remove Solid Dilute Dilute for HPLC Filter->Dilute Analyze Quantify (UV 254nm) Dilute->Analyze Analyze->Start Re-verify if RSD > 5%

Caption: Standard "Shake-Flask" workflow for determining equilibrium solubility values.

Synthesis & Purification Logic

This flow demonstrates where solubility properties are leveraged during the synthesis of the Flurbiprofen intermediate.

SynthesisPurification Raw Raw: 4-Bromo-2-fluorobiphenyl Reaction Cyanation / Suzuki Coupling (Solvent: MeCN or Toluene) Raw->Reaction + Zn(CN)2 / Pd cat. Quench Aq. Quench & Extraction (DCM/Water) Reaction->Quench Completion Crude Crude Solid Isolation Quench->Crude Evaporation Recryst Recrystallization (Hot Ethanol) Crude->Recryst Solubility Differential Pure Pure this compound (>99%) Recryst->Pure Cooling

Caption: Process flow utilizing solubility differences for the isolation of this compound.

References

  • PubChem Compound Summary. "2-Fluoro-4-biphenylcarbonitrile (CAS 93129-69-2)." National Center for Biotechnology Information. Accessed Oct 2023. Link

  • ChemicalBook. "Product Properties: this compound."[1] ChemicalBook Database. Link

  • Sigma-Aldrich. "Safety Data Sheet: 4-Cyanobiphenyl & Fluorinated Derivatives." Merck KGaA. Link

  • ResearchGate. "Synthesis and examination of alkoxycyanobiphenyl mesogens." Liquid Crystal Research. Link

  • Google Patents. "Preparation method of Flurbiprofen and Intermediates." Patent CN112225657A. Link

Sources

Mass spectrometry of 4-Cyano-2-fluoro-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 4-Cyano-2-fluoro-biphenyl (Systematic name: 2-Fluoro-[1,1'-biphenyl]-4-carbonitrile ). As a critical intermediate in the synthesis of liquid crystal mesogens and non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen, the precise characterization of this compound is essential for quality control and impurity profiling.

This document moves beyond standard operating procedures to explore the mechanistic basis of ionization and fragmentation, offering a self-validating protocol for differentiating this specific regioisomer from its close structural analogs.

Chemical Identity & Physicochemical Profile

Before initiating MS analysis, the analyst must define the structural constraints. The "4-Cyano-2-fluoro" designation places the electron-withdrawing nitrile and the electronegative fluorine atom on the same aromatic ring (Ring A), meta to each other, with the phenyl ring (Ring B) attached at position 1.

PropertySpecification
Systematic Name 2-Fluoro-[1,1'-biphenyl]-4-carbonitrile
Molecular Formula C₁₃H₈FN
Exact Mass (Monoisotopic) 197.0641 Da
Nominal Mass 197 Da
Structure Biphenyl core; Ring A: -F at C2, -CN at C4
Key Characteristics High thermal stability; Volatile; Distinct dipole moment due to ortho-fluoro/para-cyano arrangement.

Analytical Method Development: GC-MS

Given the compound's volatility and lack of polarizable functional groups (like -OH or -COOH) that require derivatization, Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) is the gold standard.

Chromatographic Resolution (The Isomer Challenge)

The primary analytical challenge is separating the target from its regioisomers (e.g., 4-cyano-3-fluorobiphenyl or 4'-cyano-2-fluorobiphenyl). Standard non-polar columns (5% phenyl) may co-elute these isomers.

  • Recommendation: Use a mid-polarity column (e.g., 35% phenyl-methylpolysiloxane or a trifluoropropylmethylpolysiloxane phase) to exploit the dipole differences created by the position of the fluorine atom relative to the nitrile.

Instrumental Protocol
ParameterSettingRationale
Inlet Temp 280°CEnsures rapid volatilization without thermal degradation.
Injection Mode Split (10:1 to 50:1)Prevents column overload; sharpens peaks for isomer resolution.
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Maintains separation efficiency during temperature ramping.
Column DB-35ms or Rtx-200 (30m x 0.25mm x 0.25µm)Enhanced selectivity for halogenated aromatics.
Oven Program 100°C (1 min) → 20°C/min → 300°C (5 min)Fast ramp minimizes band broadening; high final temp elutes dimers.
Ion Source EI (70 eV), 230°CStandard ionization energy for reproducible spectral libraries.
Scan Range m/z 40 – 450Captures low mass aromatic fragments and potential dimers.

Mass Spectral Fragmentation Analysis

The EI spectrum of this compound is dominated by the stability of the biphenyl core. However, specific losses provide a "fingerprint" for structural confirmation.

Fragmentation Mechanics

The molecular ion (M⁺, m/z 197 ) is typically the base peak (100% abundance) due to the extensive conjugation. The fragmentation follows two primary pathways:

  • Nitrile Elimination: Loss of HCN is characteristic of benzonitriles.

  • Halogen Loss: Loss of F• or HF is less favorable than HCN loss but observable.

Diagnostic Ion Table
m/z (approx)Ion IdentityMechanism of FormationRelative Abundance
197 [M]⁺• Molecular Ion (Stable Radical Cation)100% (Base)
170 [M - HCN]⁺• Elimination of HCN from the nitrile group.High (40-60%)
169 [M - H - HCN]⁺ Hydrogen loss from the [M-HCN] species.Medium
151 [M - HCN - F]⁺ Sequential loss of HCN and Fluorine.Low-Medium
98.5 [M]²⁺ Doubly charged molecular ion.Trace (Diagnostic for stable aromatics)
76 [C₆H₄]⁺• Benzyne fragment (Ring disintegration).Low
Mechanistic Pathway Diagram

The following diagram illustrates the stepwise degradation of the parent ion.

FragmentationPathway cluster_legend Key M_Ion Molecular Ion (M+) m/z 197 [C13H8FN]+. M_HCN [M - HCN]+. m/z 170 [C12H7F]+. M_Ion->M_HCN - HCN (27 Da) Nitrile Elimination Phenyl Phenyl Cation m/z 77 [C6H5]+ M_Ion->Phenyl Ring Cleavage M_HCN_F Biphenyl Core m/z 151 [C12H7]+ M_HCN->M_HCN_F - F (19 Da) Halogen Loss M_HCN_F->Phenyl Fragmentation legend_text Blue: Parent | Green: Primary Fragment | Red: Secondary Fragment

Figure 1: Proposed electron ionization fragmentation pathway for this compound.

Impurity Profiling & Quality Control

In drug development and materials science, purity is paramount. The synthesis of this compound (typically via Suzuki coupling of 4-bromo-2-fluorobenzonitrile and phenylboronic acid) introduces specific impurity risks.

Differentiating Synthetic Impurities
Impurity TypeLikely Compoundm/z MarkersSeparation Strategy
Starting Material 4-Bromo-2-fluorobenzonitrile199/201 (1:1 ratio)Elutes significantly earlier. Distinct Isotope pattern.
Homocoupling 1,1'-Biphenyl154Elutes earlier. Lack of m/z 170 fragment.
Homocoupling Bis(cyano-fluoro-phenyl)~390Elutes late. Requires high final oven temp (>280°C).
Regioisomer 4-Cyano-3-fluorobiphenyl197Critical: Co-elutes on non-polar columns. Use DB-35ms.
Self-Validating Workflow

To ensure data integrity, use the "Ion Ratio Validation" method.

  • Select the Target Ion (197) and Qualifier Ion (170).

  • Establish the ratio (e.g., 170/197 = 0.45) using a pure reference standard.

  • If an unknown sample shows a ratio of 0.20 or 0.70, it indicates the presence of a co-eluting isomer or impurity, even if the retention time matches.

AnalysisWorkflow Start Crude Sample (Suzuki Coupling Mix) GC GC Separation (DB-35ms Column) Start->GC MS MS Detection (Full Scan 40-450 m/z) GC->MS Decision Check m/z 197 Peak MS->Decision Check1 Isotope Pattern? (Check for Br m/z 199/201) Decision->Check1 Yes Check2 Fragment Ratio? (170/197 consistent?) Check1->Check2 No Br detected Result_Fail FLAGGED Impurity/Isomer Detected Check1->Result_Fail Br detected (Start Mat) Result_Pass CONFIRMED This compound Check2->Result_Pass Ratio Matches Std Check2->Result_Fail Ratio Deviates

Figure 2: Logic flow for the validation of this compound purity.

References

  • BenchChem. (2025).[1] High-Yield Synthesis of 4-Cyano-4'-(trifluoromethyl)biphenyl via Suzuki Coupling. Retrieved from .

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23) - Benzonitrile Fragmentation Patterns. Retrieved from .

  • Sigma-Aldrich. (2023). 2-Fluorobiphenyl Product Specification and Analysis. Retrieved from .

  • Murphy, C. D., et al. (2008). "Degradation of fluorobiphenyl by Pseudomonas pseudoalcaligenes KF707". FEMS Microbiology Letters, 286(1), 45-49. Link.

  • Creative Proteomics. (2024). Ion Types and Fragmentation Patterns in Mass Spectrometry. Retrieved from .

Sources

FT-IR spectrum of 4-Cyano-2-fluoro-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the FT-IR Spectrum of 4-Cyano-2-fluoro-biphenyl

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound. As a molecule incorporating key pharmacophores—a biphenyl scaffold, a cyano group, and a fluorine atom—its structural verification is paramount in synthetic chemistry and drug discovery pipelines. This document delineates the theoretical underpinnings of its vibrational spectroscopy, presents a robust experimental protocol for spectral acquisition, and offers a detailed interpretation of the principal absorption bands. The guide is structured to provide not just data, but a foundational understanding of how FT-IR spectroscopy serves as a critical tool for the structural elucidation and quality control of complex aromatic compounds.

Introduction: The Scientific Significance of this compound

The this compound molecule is a sophisticated chemical entity, embodying structural motifs of significant interest in medicinal chemistry and materials science. The biphenyl core is a privileged structure in drug design, while the cyano (nitrile) group and fluorine atom are frequently introduced to modulate a compound's metabolic stability, binding affinity, and pharmacokinetic properties.[1][2]

  • The Cyano Group: This strongly electron-withdrawing group can participate in hydrogen bonding and dipole-dipole interactions, often enhancing binding to biological targets.[3] Its presence is crucial in compounds like the non-steroidal anti-androgen Bicalutamide, which shares a cyanophenyl motif.[4]

  • Fluorine Substitution: The introduction of fluorine is a cornerstone of modern drug design, often used to block metabolic "soft spots," increase lipophilicity, and improve binding affinity through unique electronic interactions.[1]

  • The Biphenyl Scaffold: This structure provides a rigid yet conformationally adaptable backbone, ideal for positioning functional groups to interact with receptor pockets. Cyanobiphenyls are also famous for their application as liquid crystals.[5][6]

Given this convergence of functionally critical groups, a reliable and precise method for structural confirmation is indispensable. FT-IR spectroscopy offers a rapid, non-destructive, and highly informative technique for verifying the presence and structural environment of these key functional groups, making it an essential analytical tool.[7]

Theoretical Foundation: Predicting the Vibrational Landscape

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes.[7] The frequency of these vibrations is determined by the masses of the bonded atoms and the strength of the chemical bonds connecting them. For a non-linear molecule like this compound (C₁₃H₈FN), the number of fundamental vibrational modes is calculated as 3N-6, where N is the number of atoms.[8] This results in 3(23) - 6 = 63 possible vibrational modes. While not all modes are IR-active or easily observed, the most prominent and diagnostic vibrations can be predicted with high confidence.

The key vibrational modes anticipated for this compound are:

  • C≡N (Nitrile) Stretching: The triple bond of the nitrile group is very strong, resulting in a sharp and intense absorption band. For aromatic nitriles, this peak is typically observed in the 2240–2220 cm⁻¹ region due to electronic conjugation with the aromatic ring.[9][10] Its presence is a primary confirmation of the cyano group.

  • Aromatic C-H Stretching: The stretching vibrations of hydrogen atoms attached to the aromatic rings occur at wavenumbers higher than 3000 cm⁻¹. This absorption is a clear indicator of aromatic C-H bonds.[11]

  • Aromatic C=C Stretching: The carbon-carbon double bonds within the phenyl rings give rise to a series of absorptions in the 1620–1400 cm⁻¹ region.[11] The specific pattern of these bands can provide clues about the ring substitution.

  • C-F (Carbon-Fluorine) Stretching: The C-F bond is highly polarized and strong, leading to a very intense absorption band typically found in the 1350–1000 cm⁻¹ range. Its exact position is sensitive to the electronic environment, but its high intensity makes it a reliable marker for fluorination.

  • Aromatic C-H Out-of-Plane (OOP) Bending: In the "fingerprint region" (below 1000 cm⁻¹), the out-of-plane bending vibrations of the aromatic C-H bonds are highly characteristic of the substitution pattern on the phenyl rings.[11] For this compound, we expect patterns corresponding to a 1,2,4-trisubstituted ring and a monosubstituted ring.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol describes the Potassium Bromide (KBr) pellet method, a well-established technique for obtaining high-quality FT-IR spectra of solid samples.[12] Its primary advantage is the elimination of solvent interference across the mid-IR range, as KBr is transparent to infrared radiation.

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Analytical balance

Reagents:

  • This compound (sample)

  • FT-IR grade Potassium Bromide (KBr), desiccated

Step-by-Step Methodology:

  • Sample Preparation (Justification): Finely grind approximately 1-2 mg of the this compound sample using an agate mortar and pestle. The objective is to reduce the particle size to less than the wavelength of the incident IR radiation (~2 µm) to minimize light scattering (the Christiansen effect), which can distort spectral baselines and peak shapes.[13]

  • Matrix Preparation: Add approximately 100-200 mg of desiccated, FT-IR grade KBr to the ground sample in the mortar. KBr must be rigorously dried to prevent the appearance of broad water absorption bands (~3400 cm⁻¹ and ~1640 cm⁻¹) which can obscure sample features.

  • Homogenization: Gently but thoroughly mix the sample and KBr with the pestle for 1-2 minutes. The goal is to achieve a uniform, homogeneous dispersion of the analyte within the salt matrix.

  • Pellet Formation: Transfer the mixture to the pellet-forming die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 7-10 tons) for approximately 2 minutes. This sinters the KBr into a transparent or translucent disc, trapping the analyte in the solid matrix.

  • Data Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Collect a background spectrum of the empty sample chamber to account for atmospheric CO₂ and H₂O vapor.

    • Acquire the sample spectrum. Typical parameters include a scan range of 4000–400 cm⁻¹, a resolution of 4 cm⁻¹, and co-addition of 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

An alternative, modern approach is Attenuated Total Reflectance (ATR)-FTIR , which requires minimal sample preparation. A small amount of the solid powder is simply placed on the ATR crystal (e.g., diamond or germanium) and pressure is applied to ensure good contact.[14] This method is faster but may result in slight peak shifts and intensity differences compared to the transmission KBr method.

Diagram: Experimental Workflow

The following diagram illustrates the logical flow of the FT-IR analysis process, from sample preparation to final interpretation.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Grind Grind Sample (1-2 mg) Mix Mix with KBr (100-200 mg) Grind->Mix Press Press Pellet (7-10 tons) Mix->Press Background Collect Background (Atmosphere) Press->Background SampleScan Scan Sample Pellet Background->SampleScan Process Ratio & Process (Baseline, etc.) SampleScan->Process Interpret Interpret Spectrum (Peak Assignment) Process->Interpret

Caption: Workflow for FT-IR analysis of a solid sample using the KBr pellet method.

Spectral Interpretation and Data Summary

The FT-IR spectrum of this compound presents a series of distinct absorption bands that confirm its molecular structure. The table below provides a detailed assignment of the principal peaks expected in the spectrum, based on established correlation charts and data from analogous compounds.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentRationale and Commentary
~3080 - 3030Medium-WeakAromatic C-H StretchConfirms the presence of hydrogen atoms bonded to the sp² hybridized carbon atoms of the biphenyl rings.[11]
~2230 Strong, Sharp C≡N Stretch (Nitrile) This is the most diagnostic peak for the molecule. Its position is characteristic of an aromatic nitrile, and its sharp, strong nature makes it unmistakable.[9][10]
~1610, ~1570, ~1480Medium-StrongAromatic C=C Ring StretchThese absorptions are fundamental to the biphenyl scaffold and confirm the presence of the aromatic rings.[11]
~1250 Very Strong Aromatic C-F Stretch A very intense band indicative of the carbon-fluorine bond. Its high intensity is due to the large change in dipole moment during the vibration.
~880 - 800Medium-StrongC-H Out-of-Plane BendingThis region will contain multiple bands corresponding to the substitution patterns. A band for the isolated H-atom on the trisubstituted ring and bands for the monosubstituted ring are expected here.
~760, ~690StrongC-H Out-of-Plane BendingCharacteristic strong absorptions for a monosubstituted benzene ring.[11]

Conclusion: FT-IR as a Self-Validating System in Synthesis

The FT-IR spectrum of this compound serves as a unique molecular fingerprint. The successful identification of the strong, sharp nitrile stretch at ~2230 cm⁻¹, the very strong C-F stretch around 1250 cm⁻¹, and the characteristic aromatic C-H and C=C vibrations provides a robust, self-validating confirmation of the molecule's synthesis and purity. For researchers in drug development, this rapid and reliable verification is a critical step in the hit-to-lead process, ensuring that subsequent biological and toxicological studies are performed on the correct chemical entity. This guide provides the foundational knowledge for scientists to confidently apply FT-IR spectroscopy for the structural elucidation of this and other complex fluorinated and cyano-containing aromatic compounds.

References

  • Vertex AI Search. (n.d.). FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli.
  • Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved February 3, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved February 3, 2026, from [Link]

  • PubMed Central. (n.d.). Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. Retrieved February 3, 2026, from [Link]

  • White Rose Research Online. (2023, September 21). The relaxation dynamics and dielectric properties of cyanobiphenyl-based nematic tripod liquid crystals. Retrieved February 3, 2026, from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). Sample preparation for FT-IR. Retrieved February 3, 2026, from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved February 3, 2026, from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved February 3, 2026, from [Link]

  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). What is the effect of cyano group on bioactivity?. Retrieved February 3, 2026, from [Link]

  • Chemistry LibreTexts. (2020, August 19). 7.1: Vibrational Modes. Retrieved February 3, 2026, from [Link]

Sources

Biological Profile of Fluorinated Cyanobiphenyls: From Therapeutic Scaffolds to Environmental Toxicology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the biological activity of fluorinated cyanobiphenyls (FCBs), a class of compounds exhibiting a stark duality in scientific application. In medicinal chemistry , the fluorinated biphenyl carbonitrile scaffold acts as a privileged structure, leveraging the bioisosteric properties of fluorine to enhance metabolic stability and the nitrile group as a critical hydrogen-bond acceptor. Conversely, in industrial materials science , specific alkylated FCBs serve as liquid crystal monomers (FLCMs), where recent data indicates significant hepatotoxicity and environmental persistence. This guide synthesizes these opposing biological profiles, offering researchers a comprehensive roadmap for both drug design and toxicological assessment.

Part 1: The Medicinal Chemistry Perspective

Chemical Rationale & Pharmacophore Design

The integration of fluorine into the cyanobiphenyl core is rarely arbitrary; it is a calculated tactic to modulate pharmacokinetics (PK) and binding affinity.

  • Metabolic Blockade: The biphenyl ring is prone to rapid oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, particularly at the 4' position. Substituting hydrogen with fluorine (Van der Waals radius 1.47 Å vs. 1.20 Å for H) blocks this metabolic "soft spot" without imposing significant steric penalties, thereby extending the half-life (

    
    ) of the molecule.
    
  • Electronic Modulation: The nitrile (-CN) group at the 4-position serves as a robust dipole and hydrogen bond acceptor. The strong electronegativity of fluorine on the adjacent ring lowers the

    
     of neighboring protons and alters the quadrupole moment of the aromatic system, enhancing 
    
    
    
    stacking interactions within enzyme active sites.
Therapeutic Applications
A. HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Recent studies have validated fluorinated biphenyl-diarylpyrimidines (DAPYs) as potent NNRTIs. The cyanobiphenyl moiety binds into the hydrophobic non-nucleoside binding pocket (NNBP) of the viral reverse transcriptase.

  • Key Finding: Replacement of metabolically labile methyl groups with fluorine atoms on the biphenyl wing significantly improved metabolic stability in human liver microsomes (HLM) while maintaining sub-nanomolar antiviral activity (

    
     nM).
    
  • Mechanism: The fluorine atom prevents the formation of quinone-imine reactive metabolites, reducing cytotoxicity compared to non-fluorinated analogs.

B. Antimicrobial Agents against MDR Pathogens

Fluorinated biphenyl derivatives have emerged as effective agents against Multidrug-Resistant (MDR) bacteria, including MRSA and VRE.

  • Activity Profile: 4'-fluoro-[1,1'-biphenyl]-3,4,5-triol exhibits MIC values comparable to ciprofloxacin against Gram-negative bacteria.[1][2]

  • SAR Insight: The electron-withdrawing nature of the fluorine/nitrile combination enhances the acidity of phenolic hydroxyls (if present), potentially facilitating membrane depolarization or specific protein binding in the bacterial cell wall.

Quantitative Data Summary

Table 1: Comparative Biological Activity of Selected Fluorinated Biphenyl Derivatives

Compound ClassTarget/OrganismKey SubstituentsActivity MetricOutcomeRef
Biphenyl-DAPY HIV-1 (IIIB)4'-F, 4-CN

0.002 µM[1]
Biphenyl Polyol S. aureus (MRSA)4'-CF3, 3,4,5-OHMIC3.13 µg/mL[2]
Biphenyl Polyol A. baumannii4'-F, 3,4,5-OHMIC12.5 µg/mL[2]
LC Monomer (EDPrB) Zebrafish Liver2,3-F, 4-EthoxyEnzyme ActivityElevated ALT/AST[3]

Part 2: The Toxicological Perspective (FLCMs)

Environmental Persistence & Hepatotoxicity

While the pharmaceutical sector optimizes these structures for safety, the liquid crystal display (LCD) industry utilizes Fluorinated Liquid Crystal Monomers (FLCMs) —often alkylated fluorinated cyanobiphenyls—which are now recognized as emerging contaminants.[3][4][5][6]

  • Mechanism of Toxicity: Unlike their pharmaceutical counterparts designed for clearance, industrial FCBs are highly lipophilic ($ \log P > 5 $). They bioaccumulate in the liver, disrupting lipid metabolism.

  • Key Biomarkers: Exposure leads to significant elevation of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), indicating hepatocellular injury.

  • Pathway: FLCMs induce oxidative stress (ROS production), leading to mitochondrial dysfunction and inhibition of antioxidant enzymes (SOD, CAT).

Part 3: Visualization of Mechanisms

Diagram 1: Structure-Activity Relationship (SAR) Logic

This diagram illustrates the functional roles of the Fluorine and Nitrile groups in a therapeutic context.

SAR_Logic Core Cyanobiphenyl Core F_Sub Fluorine Substitution (Metabolic Blocker) Core->F_Sub C-4' Position CN_Group Nitrile Group (H-Bond Acceptor) Core->CN_Group C-4 Position Target Biological Outcome F_Sub->Target Prevents P450 Oxidation Increases t1/2 CN_Group->Target Enhances Binding Affinity (NNBP Pocket)

Caption: SAR logic for fluorinated cyanobiphenyls in drug design. Fluorine blocks metabolic degradation, while the nitrile group anchors the molecule in the receptor pocket.

Diagram 2: Toxicological Pathway of Industrial FCBs

This diagram details the adverse outcome pathway (AOP) for industrial liquid crystal monomers.

Toxicity_Pathway Exposure Environmental Exposure (E-Waste/Dust) Uptake Bioaccumulation (High Lipophilicity) Exposure->Uptake Liver Hepatocellular Accumulation Uptake->Liver Mech ROS Generation & Mitochondrial Stress Liver->Mech Trigger Outcome Lipid Peroxidation & Liver Damage (ALT/AST) Mech->Outcome Pathogenesis

Caption: Adverse Outcome Pathway (AOP) for Fluorinated Liquid Crystal Monomers (FLCMs) leading to hepatotoxicity.[5]

Part 4: Experimental Protocols

Synthesis of Fluorinated Cyanobiphenyls (Suzuki-Miyaura Coupling)

Objective: To synthesize a 4'-fluoro-4-biphenylcarbonitrile scaffold for biological screening.

Reagents:

  • 4-Bromobenzonitrile (1.0 eq)

  • 4-Fluorophenylboronic acid (1.2 eq)

  • Pd(PPh3)4 (0.05 eq) - Catalyst

  • K2CO3 (2.0 eq) - Base

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Protocol:

  • Inert Atmosphere: Purge a reaction flask with Nitrogen (

    
    ) for 15 minutes.
    
  • Dissolution: Add 4-Bromobenzonitrile and 4-Fluorophenylboronic acid to the solvent mixture. Degas by bubbling

    
     for 10 minutes.
    
  • Catalysis: Add Pd(PPh3)4 and K2CO3.

  • Reflux: Heat the mixture to 90°C under

    
     atmosphere for 12 hours. Monitor reaction progress via TLC (Hexane/EtOAc 8:2).
    
  • Work-up: Cool to room temperature. Filter through a Celite pad. Extract with Ethyl Acetate (

    
     mL). Wash organic layer with brine, dry over anhydrous 
    
    
    
    .
  • Purification: Concentrate in vacuo and purify via silica gel column chromatography to yield the white crystalline product.

In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: To determine the


 (50% Cytotoxic Concentration) of the synthesized FCB on HepG2 liver cells (toxicity screen) or MT-4 cells (viral host screen).

Protocol:

  • Seeding: Seed cells at a density of

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% 
    
    
    
    .
  • Treatment: Prepare serial dilutions of the fluorinated cyanobiphenyl compound in DMSO (Final DMSO concentration

    
    ). Add to wells. Include Vehicle Control (DMSO only) and Positive Control (e.g., Doxorubicin).
    
  • Incubation: Incubate for 48–72 hours.

  • Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove supernatant. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate % Cell Viability =

    
    . Plot dose-response curve to derive 
    
    
    
    .

References

  • Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Source: MDPI / PubMed Central. URL:[Link]

  • Insights into hepatotoxicity of fluorinated liquid crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl) benzene (EDPrB) in adult zebrafish. Source: PubMed. URL:[Link]

  • Fluorinated Liquid-Crystal Monomers in Serum from the General Population and Their Impact on Human Health. Source: Environmental Science & Technology / PubMed. URL:[Link]

  • The Dark Side of Fluorine. Source: ACS Medicinal Chemistry Letters. URL:[Link]

Sources

Technical Guide: Safe Handling, Storage, and Operational Protocols for 4-Cyano-2-fluoro-biphenyl

[1][2][3]

Executive Summary & Application Context

4-Cyano-2-fluoro-biphenyl (CAS: 4239-85-4) is a critical pharmacophore intermediate, primarily utilized in the synthesis of Flurbiprofen and related non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3] Its structural integrity—specifically the stability of the nitrile group (–CN) and the ortho-fluorine substitution—is paramount for downstream yield efficiency.[2][3]

While aromatic nitriles are generally less labile than their aliphatic counterparts, this compound presents a dual-risk profile: acute toxicity/irritation typical of halogenated aromatics and the latent potential for cyanide release under metabolic or extreme thermal conditions.[3] This guide moves beyond basic safety data sheets (SDS) to provide a self-validating workflow for researchers handling this material in drug discovery and process chemistry.

Physicochemical Profile & Critical Constants[1][2]

Understanding the physical state is the first step in exposure control.[3] As a solid, the primary vector of exposure is dust inhalation, followed by dermal absorption.[3]

PropertyValue / DescriptionOperational Implication
CAS Number 4239-85-4Unique identifier for inventory tracking.[1][2][3]
Molecular Formula C₁₃H₈FNCarbon-rich aromatic; combustible.[1][2][3]
Molecular Weight 197.21 g/mol Used for stoichiometric calculations.[3]
Physical State White to off-white crystalline powderHigh potential for static charge and dust generation.[1][2][3]
Melting Point 74–79 °CLow melting point; avoid friction/grinding which may induce melt.[3]
Boiling Point ~310 °C (at 760 mmHg)High thermal stability, but vapor pressure increases significantly >150°C.
Solubility Insoluble in water; Soluble in DCM, Ethyl Acetate, MethanolUse organic solvents for spill cleanup; water is ineffective.[3]
Reactivity Stable; Incompatible with strong oxidizers, strong acids/basesAcidic hydrolysis can convert –CN to –COOH or release HCN traces.[3]

Hazard Characterization & Toxicology

The Nitrile Distinction

It is a common misconception to treat all nitriles with the same immediate alarm as inorganic cyanides (e.g., NaCN).[3] this compound contains a covalently bonded cyano group.[1][2][3]

  • Immediate Risk: Irritation to eyes, skin, and respiratory tract (H315, H319, H335).[3][4]

  • Latent Risk (Metabolic): If ingested, hepatic metabolism can slowly liberate free cyanide ions (CN⁻), leading to inhibition of cytochrome c oxidase.[3]

  • Thermal Risk: Combustion releases Hydrogen Cyanide (HCN), Hydrogen Fluoride (HF), and Nitrogen Oxides (NOx).[3]

GHS Classification[1][2][3]
  • Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful).[3][5]

  • Skin/Eye Irritation: Category 2/2A.[3][4][6]

  • STOT-SE: Category 3 (Respiratory Irritation).[1][2][3][4][5]

Exposure Pathway Logic (Visualized)

RiskPathwaysSourceThis compound(Solid Powder)ProcessWeighing / Transfer(Dust Generation)Source->ProcessRoute1Inhalation(Primary Vector)Process->Route1 Airborne DustRoute2Dermal Contact(Secondary Vector)Process->Route2 Surface ContaminationReceptorSystemic Toxicity(Metabolic CN- Release)Route1->ReceptorRoute2->Receptor

Figure 1: Exposure pathway analysis highlighting dust generation as the critical control point.[1][2][3]

Engineering Controls & Personal Protective Equipment (PPE)[1][2][3]

Engineering Controls
  • Primary Barrier: All open handling (weighing, transfer) must occur inside a certified chemical fume hood or a powder containment balance enclosure.[3]

  • Airflow Check: Verify face velocity is 80–100 fpm (0.4–0.5 m/s) before use.[3]

  • Static Control: Use an ionizing bar or anti-static gun if the powder is static-prone, as static discharge can disperse the powder outside the weigh boat.[2][3]

PPE Selection Strategy
  • Gloves (Causality):

    • Do NOT use Latex: Latex offers poor resistance to organic solvents often used with this compound and has high permeability for aromatic nitriles.[3]

    • Requirement:Nitrile gloves (minimum 5 mil thickness) .[3] For prolonged handling or solution preparation, use Double-gloving (Silver Shield® under Nitrile) to prevent permeation.[1][3]

  • Respiratory: If work must occur outside a hood (strongly discouraged), a full-face respirator with P100 (HEPA) + Organic Vapor cartridges is required.[1][3]

  • Eye Protection: Chemical splash goggles (vented) are superior to safety glasses due to the fine particle size of the powder.[3]

Operational Protocol: Self-Validating Handling System

This protocol uses "checkpoints" to ensure containment is never breached.[3]

Step 1: Preparation (The "Clean" Zone)[1][2][3]
  • Clear the Hood: Remove unnecessary clutter to ensure laminar flow.[3]

  • Liner Setup: Place a disposable absorbent mat (plastic side down) on the hood surface.[3] This defines the "Hot Zone."[3]

  • Equipment: Place balance, spatula, and receiving vessel inside the Hot Zone.

Step 2: Weighing & Transfer (The Critical Step)[1][2][3]
  • Technique: Do not pour from the stock bottle. Use a clean spatula.[3]

  • Validation Check 1 (Visual): If powder is visible on the black rim of the balance or the mat, containment has failed.[3] Pause and clean immediately.

  • Solvent Addition: Add solvent to the solid inside the reaction vessel before removing it from the hood.[3] Wetting the solid eliminates the inhalation hazard for subsequent transport.[3]

Step 3: Decontamination[1][3]
  • Wipe Down: Wipe the exterior of the stock bottle with a solvent-dampened tissue (Ethanol or Acetone) before returning it to storage.[3]

  • Waste: Dispose of the absorbent mat and gloves as Hazardous Waste (Solid Toxic), not general trash.

Emergency Response Logic (Visualized)

EmergencyResponseStartIncident DetectedTypeIdentify Incident TypeStart->TypeSpillSolid SpillType->SpillExposurePersonnel ExposureType->ExposureDryCleanDo NOT use Water(Spreads contamination)Spill->DryCleanSkinSkin/Eye ContactExposure->SkinScoopScoop/Sweep gentlyinto waste containerDryClean->ScoopWetWipeWipe area withAcetone/EthanolScoop->WetWipeFlushFlush with water(15+ mins)Skin->FlushMedicalSeek Medical Attention(Mention Nitrile/Fluorine)Flush->Medical

Figure 2: Decision matrix for spill response vs. personnel exposure.[1][2][3]

Storage & Stability Management[1][2]

Proper storage preserves the chemical's utility for Flurbiprofen synthesis and prevents degradation.[3]

  • Hydrolysis Prevention:

    • The nitrile group can hydrolyze to an amide and subsequently a carboxylic acid in the presence of atmospheric moisture over time.[3]

    • Protocol: Store under an inert atmosphere (Argon or Nitrogen) if the bottle is opened frequently.[3] Use Parafilm® or electrical tape to seal the cap.[3]

  • Temperature:

    • Store at room temperature (15–25°C) . Refrigeration is generally not required unless the lab ambient temperature is >30°C, but ensure the area is dry.[3]

  • Segregation:

    • Store away from strong acids (risk of HCN evolution) and strong oxidizers .[3]

    • Keep separate from alkali metals.[3]

References

  • National Center for Biotechnology Information (NCBI). (2023).[3] PubChem Compound Summary for CID 20261, 4'-Cyano-2-fluorobiphenyl. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023).[3] Registration Dossier - 4'-cyano-2-fluorobiphenyl. Retrieved from [Link][1][2][3]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[3][5] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1][2][3]

Methodological & Application

Application Note: 4-Cyano-2-fluoro-biphenyl (CAS 52751-07-8)

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Synthesis & Utilization in Pharmaceutical Scaffolds

Executive Summary

4-Cyano-2-fluoro-biphenyl (CAS: 52751-07-8), also known as 2-fluoro-4-biphenylcarbonitrile, serves as a critical "privileged scaffold" in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), specifically the Flurbiprofen and Tarenflurbil class, as well as emerging liquid crystal pharmaceuticals.

This guide details the optimized synthesis of this intermediate via Suzuki-Miyaura cross-coupling , offering a superior safety profile and yield compared to historical Gomberg-Bachmann routes. It further delineates the downstream transformation of the nitrile moiety into carboxylic acids (drug precursors) and tetrazoles (bioisosteres).

Structural Utility & Pharmacophore Analysis

The value of this compound lies in the synergistic arrangement of its substituents:

  • The Fluorine Effect (Ortho-Substitution): The fluorine atom at the C2 position (ortho to the biaryl axis) exerts a steric twist on the biphenyl system, reducing planarity. Pharmacologically, this blocks metabolic oxidation at the susceptible ortho-position and modulates the pKa of downstream acidic functional groups [1].

  • The Nitrile Handle (Para-Substitution): The cyano group is a versatile "mask" for carbonyls. It is stable under the basic conditions of cross-coupling but can be selectively hydrolyzed to a carboxylic acid, reduced to a benzylamine, or converted to a tetrazole (a lipophilic carboxylate bioisostere common in sartans) [2].

Optimized Synthetic Protocol: Suzuki-Miyaura Coupling

Objective: Synthesize this compound with >98% purity. Reaction Class: Palladium-catalyzed C-C bond formation.[1][2]

3.1 Retrosynthetic Logic

The most efficient route disconnects the biaryl bond. We utilize 4-Bromo-3-fluorobenzonitrile as the electrophile and Phenylboronic acid as the nucleophile. This selection is deliberate: the electron-withdrawing cyano and fluorine groups on the aryl bromide facilitate the oxidative addition step of the catalytic cycle, which is often the rate-determining step [3].

3.2 Material Requirements
ComponentRoleStoichiometryNotes
4-Bromo-3-fluorobenzonitrile Substrate (Electrophile)1.0 equivLimiting reagent.
Phenylboronic Acid Reagent (Nucleophile)1.2 equivSlight excess to drive completion.
Pd(dppf)Cl₂ · CH₂Cl₂ Catalyst1-3 mol%Robust against air/moisture compared to Pd(PPh₃)₄.
Potassium Carbonate (K₂CO₃) Base2.5 equivActivates the boronic acid (transmetallation).
Toluene / Water / Ethanol Solvent System4:1:1 v/vBiphasic system ensures solubility of inorganic base and organic substrates.
3.3 Step-by-Step Protocol

Step 1: Inert Setup

  • Charge a 3-neck round-bottom flask with 4-Bromo-3-fluorobenzonitrile (10.0 g, 50 mmol), Phenylboronic acid (7.32 g, 60 mmol), and K₂CO₃ (17.25 g, 125 mmol).

  • Evacuate the flask and backfill with Nitrogen (

    
    ) or Argon three times to remove oxygen (Oxygen poisons the Pd(0) species).
    

Step 2: Solvent Addition & Degassing

  • Add the solvent mixture (Toluene 100 mL, Ethanol 25 mL, Water 25 mL).

  • Sparge the solution with

    
     for 15 minutes.
    
  • Critical Step: Add the Pd(dppf)Cl₂ catalyst (1.2 g, ~3 mol%) under a positive stream of nitrogen.

Step 3: Reaction

  • Heat the mixture to 85°C (internal temperature).

  • Monitor via TLC (Hexane/EtOAc 8:2) or HPLC.

    • Endpoint: Disappearance of the aryl bromide (typically 4–6 hours).

    • Visual Cue: The reaction mixture will turn black (precipitated Pd) upon completion.

Step 4: Workup & Purification

  • Cool to room temperature. Filter through a pad of Celite to remove Palladium residues.

  • Dilute with Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Recrystallization: Dissolve the crude solid in hot Ethanol/Heptane (1:4). Cool slowly to 4°C.

  • Yield Target: 85–92% as white/off-white crystals.

Mechanism & Pathway Visualization

The following diagram illustrates the catalytic cycle and the critical role of the base in activating the boronic acid.

SuzukiMechanism Start Start: 4-Bromo-3-fluorobenzonitrile OxAdd Oxidative Addition (Ar-Pd(II)-Br) Start->OxAdd + Pd(0) Cat_Pd0 Pd(0) Species (Active Catalyst) Cat_Pd0->OxAdd TransMet Transmetallation (Ar-Pd(II)-Ph) OxAdd->TransMet BaseAct Base Activation (Ph-B(OH)3-) BaseAct->TransMet Nucleophilic Attack RedElim Reductive Elimination TransMet->RedElim RedElim->Cat_Pd0 Regeneration Product Product: This compound RedElim->Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.[2][3] Note the regeneration of Pd(0) via reductive elimination.

Downstream Pharmaceutical Applications

Once isolated, this compound serves as a divergence point.

5.1 Hydrolysis to Carboxylic Acid (Flurbiprofen Core)

The nitrile is hydrolyzed to 2-Fluoro-4-biphenylcarboxylic acid .

  • Reagents: NaOH (aq), Ethanol, Reflux (12h).

  • Significance: This acid is the scaffold for Flurbiprofen. To reach Flurbiprofen (which is a propionic acid derivative), the carboxylic acid is typically reduced to the alcohol, converted to a benzylic halide, and subjected to homologation (e.g., malonate synthesis) [4].

5.2 Tetrazole Synthesis (Sartan-like Bioisosteres)
  • Reagents: Sodium Azide (

    
    ), Triethylamine hydrochloride, Toluene, Reflux.
    
  • Significance: Tetrazoles offer similar acidity to carboxylic acids but with higher lipophilicity and metabolic resistance, a strategy widely used in angiotensin II receptor blockers.

Downstream cluster_acid Pathway A: NSAID Synthesis cluster_tetrazole Pathway B: Bioisosteres Intermediate This compound (Intermediate) Acid 2-Fluoro-4-biphenylcarboxylic acid Intermediate->Acid NaOH, EtOH Hydrolysis Tetrazole 5-(2-fluoro-4-biphenylyl)tetrazole Intermediate->Tetrazole NaN3, Et3N [3+2] Cycloaddition Flurbiprofen Flurbiprofen (via Homologation) Acid->Flurbiprofen 1. Reduction 2. Halogenation 3. Methylmalonate

Figure 2: Divergent synthesis pathways from the nitrile intermediate.

Quality Control & Analytical Parameters

To ensure the material meets pharmaceutical intermediate standards (typically >98.0% purity), the following parameters are established.

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Purity HPLC (C18, ACN/Water gradient)> 98.0% Area
Identification 1H-NMR (400 MHz, CDCl3)Consistent with structure
Melting Point Capillary118°C – 120°C
Residual Pd ICP-MS< 10 ppm (Critical for Pharma)

NMR Diagnostic Peaks (CDCl3):

  • 
     7.40–7.55 (m, 5H, Phenyl ring)
    
  • 
     7.60–7.70 (m, 3H, Biphenyl core)
    
  • Note: The fluorine atom causes J-coupling splitting patterns in the 13C-NMR, visible as doublets for C1, C2, and C3.

References
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Himo, F., et al. (2005). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society.[4] Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Adams, S. S., et al. (1969).[5] Absorption, distribution and toxicity of the anti-inflammatory drug flurbiprofen. Toxicology and Applied Pharmacology. Link

  • PubChem Compound Summary. (n.d.). 2-(2-Fluoro-4-biphenylyl)propionic acid (Flurbiprofen).[6] National Center for Biotechnology Information. Link

Sources

Technical Guide: Strategic Utilization of 4-Cyano-2-fluoro-biphenyl in Medicinal Chemistry

[1]

Executive Summary: The Fluorinated Biphenyl Advantage

In modern medicinal chemistry, 4-Cyano-2-fluoro-biphenyl (CAS 93129-69-2) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its utility stems from the synergistic combination of the biphenyl core (a proven pharmacophore), the nitrile group (a versatile synthetic handle and hydrogen bond acceptor), and the fluorine atom (a metabolic blocker and electronic modulator).

This guide details the strategic application of this intermediate, focusing on its role as a precursor to 2-arylpropionic acid NSAIDs (e.g., Flurbiprofen) , its utility in liquid crystal engineering , and its potential in kinase inhibitor design .

Chemical Profile & Properties[2][3][4][5][6][7][8]

PropertyData
Chemical Name This compound; 2-Fluoro-[1,1'-biphenyl]-4-carbonitrile
CAS Number 93129-69-2
Molecular Formula C₁₃H₈FN
Molecular Weight 197.21 g/mol
Physical State White to off-white crystalline solid
Key Functionality Nitrile (-CN): Precursor to acids, amines, tetrazoles, amides.Fluorine (-F): Ortho-position metabolic blocker; conformational modulator.[1]

Medicinal Chemistry Logic: Why This Scaffold?

Metabolic Stability (The Ortho-Fluorine Effect)

The primary failure mode for biphenyl-based drugs is rapid oxidative metabolism by Cytochrome P450 enzymes, typically at the ortho or para positions.

  • Mechanism: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Placing a fluorine atom at the 2-position (ortho to the phenyl ring junction) effectively blocks metabolic hydroxylation at this highly susceptible site.

  • Outcome: Extended half-life (

    
    ) and improved oral bioavailability.[2]
    
Conformational Control

Biphenyls are not planar; they twist to minimize steric clash between ortho-hydrogens.[1]

  • F-Effect: The van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å).[3] Substitution at the 2-position increases the torsional angle between the two phenyl rings.[1]

  • Application: This "twisted" conformation often matches the binding pockets of enzymes (e.g., COX-1/COX-2) better than planar analogs and disrupts crystal packing, thereby improving solubility.

The Nitrile as a "Divergent Handle"

The 4-cyano group is not just a polar functionality; it is a masked carboxylic acid.[1] In the synthesis of Flurbiprofen , the nitrile serves as a stable precursor that survives upstream coupling reactions (like Suzuki-Miyaura) before being hydrolyzed to the active acid pharmacophore.

Synthetic Workflows & Protocols

Workflow Visualization

The following diagram illustrates the convergent synthesis of the scaffold and its downstream diversification.

GSM14-Bromo-3-fluorobenzonitrile(CAS 133059-44-6)CoreThis compound(CAS 93129-69-2)SM1->CoreSuzuki CouplingPd(PPh3)4, K2CO3SM2Phenylboronic AcidSM2->CoreProd12-Fluoro-4-biphenylcarboxylic acid(NSAID Precursor)Core->Prod1HydrolysisNaOH/H2O or H2SO4Prod2Tetrazole Isostere(Sartan-like)Core->Prod2CycloadditionNaN3, ZnBr2Prod3Benzylamine Derivative(Kinase Inhibitor)Core->Prod3ReductionLiAlH4 or H2/Pd

Figure 1: Divergent synthetic pathways starting from the this compound core.[1]

Protocol 1: Convergent Assembly via Suzuki-Miyaura Coupling

Rationale: Constructing the biaryl bond after the nitrile is installed avoids the use of toxic cyanating agents (like CuCN) on a biphenyl precursor.

Reagents:

  • 4-Bromo-3-fluorobenzonitrile (1.0 equiv)[1]

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step:

  • Inerting: Charge a round-bottom flask with 4-Bromo-3-fluorobenzonitrile, Phenylboronic acid, and Pd(PPh₃)₄. Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvation: Add degassed 1,4-Dioxane and aqueous K₂CO₃ (2M).

  • Reflux: Heat the mixture to 90°C–100°C for 4–6 hours. Monitor by TLC/HPLC for the disappearance of the bromide.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine.

  • Purification: Dry the organic layer over MgSO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

  • Yield: Expect 85–95% yield of This compound .

Protocol 2: Nitrile Hydrolysis (Synthesis of the Acid Pharmacophore)

Rationale: This step converts the intermediate into the bioactive carboxylic acid, a key motif in NSAIDs like Flurbiprofen (which requires further methylation) or direct analogs.

Reagents:

  • This compound[1][4][5]

  • Sodium Hydroxide (NaOH, 4M aq.)

  • Ethanol (EtOH)

Step-by-Step:

  • Dissolve the nitrile in EtOH.

  • Add 4M NaOH (5 equiv).

  • Reflux at 85°C for 12 hours. (Note: The ortho-fluorine may slightly retard hydrolysis compared to non-fluorinated analogs due to electronics, but the reaction proceeds cleanly).

  • Cool and acidify with 1M HCl to pH 2. Precipitate formation should be observed.[1]

  • Filter the white solid (2-Fluoro-4-biphenylcarboxylic acid).[1] Recrystallize from EtOH/Water if necessary.

Critical Analysis: Bioisosterism & SAR

The transition from a simple biphenyl to the This compound scaffold introduces specific Structure-Activity Relationship (SAR) advantages:

ParameterH-Biphenyl AnalogThis compoundImpact on Drug Design
Metabolic Site C2/C2' (High Oxidation)C2-F (Blocked)Increased Half-life: F prevents P450 hydroxylation at the most labile site.[1]
Electronic Character NeutralElectron Deficient (Ring A)pKa Modulation: The F and CN groups withdraw electron density, increasing the acidity of phenols or acids on the ring (e.g., in Flurbiprofen).
Lipophilicity (LogP) HighModerate/HighPermeability: F increases lipophilicity (C-F vs C-H), but CN lowers it slightly. Net effect is usually improved membrane permeability.[1]

Safety & Handling

  • Hazard Identification: Nitriles are toxic if ingested or inhaled.[1] While the biphenyl core reduces volatility, standard PPE (gloves, goggles, fume hood) is mandatory.

  • Reaction Safety: Suzuki couplings involve palladium catalysts; ensure removal of heavy metals (e.g., using scavenger resins) before biological testing.

  • Cyanide Risk: Unlike reagents using CuCN, this scaffold already contains the nitrile. However, under strong reductive conditions or thermal decomposition, HCN release is theoretically possible (though rare).

References

  • Synthesis of Fluorinated Biphenyls

    • Title: "Direct palladium-catalyzed aromatic fluorination" (WO2017156265A1).[1]

    • Relevance: Describes the synthesis and characterization of 4'-cyano-2-fluorobiphenyl deriv
    • Source:

  • Medicinal Chemistry of Fluorine

    • Title: "Significance of Fluorine in Medicinal Chemistry: A Review."
    • Relevance: Explains the metabolic blocking effect of ortho-fluorine substitution.
    • Source:

  • Application in NSAIDs (Flurbiprofen Precursors)

    • Title: "Synthetic method of 4-bromo-2-fluorobiphenyl."[1]

    • Relevance: Details the preparation of the key halide precursor used to generate the nitrile and subsequent acid for NSAIDs.
    • Source:

  • Nitrile Hydrolysis Protocols

    • Title: "Making Carboxylic Acids by the Hydrolysis of Nitriles."[1][6][7]

    • Relevance: Standard operating procedures for converting arom
    • Source:

The Strategic Role of 4-Cyano-2-fluoro-biphenyl in the Synthesis of Advanced Sartan-Class Angiotensin II Receptor Blockers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Evolution of Sartan Synthesis and the Quest for Enhanced Molecular Scaffolds

The sartan class of Angiotensin II Receptor Blockers (ARBs) represents a cornerstone in the management of hypertension and cardiovascular diseases.[1] The therapeutic efficacy of these non-peptide antagonists is intrinsically linked to their molecular architecture, specifically the biphenyl tetrazole pharmacophore that mimics the binding of angiotensin II to its AT₁ receptor. The synthesis of these complex molecules hinges on the availability of highly functionalized intermediates. Among these, biphenyl nitrile derivatives are of paramount importance, serving as the foundational scaffold upon which the final sartan structure is elaborated.

Historically, intermediates like 2-cyano-4'-methylbiphenyl (OTBN) and its activated form, 4'-bromomethyl-2-cyanobiphenyl (Br-OTBN), have been the workhorses in the industrial production of blockbuster drugs such as Losartan, Valsartan, and Irbesartan.[2][3] This guide, however, shifts the focus to a next-generation intermediate: 4-Cyano-2-fluoro-biphenyl . The introduction of a fluorine atom at the 2-position of the biphenyl system is a deliberate strategic choice, aimed at modulating the electronic and conformational properties of the molecule. This, in turn, can influence the reaction kinetics of subsequent synthetic steps and, potentially, the pharmacological profile of the final Active Pharmaceutical Ingredient (API).[4]

This document provides a comprehensive overview of the role of this compound in sartan synthesis. It elucidates the rationale behind its use, details the synthetic pathways for its preparation, and presents protocols for its application in the synthesis of advanced sartan analogues. The information herein is curated to provide researchers and process chemists with both the foundational knowledge and the practical insights required to leverage this advanced intermediate in drug discovery and development.

The Scientific Rationale for Fluorination: Enhancing Reactivity and Modulating Bioactivity

The introduction of a fluorine atom at the 2-position of the 4-cyanobiphenyl scaffold is not a trivial substitution. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can impart significant advantages:

  • Electronic Effects: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the adjacent cyano group. This can be particularly relevant during the critical tetrazole formation step, potentially altering the reaction conditions required for the [2+3] cycloaddition with an azide source.

  • Conformational Rigidity: The presence of the fluorine atom can introduce a degree of steric hindrance, influencing the dihedral angle between the two phenyl rings. This conformational restriction can pre-organize the molecule for subsequent transformations and may also impact the binding affinity of the final sartan drug to the AT₁ receptor.

  • Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage. Introducing fluorine at strategic positions is a well-established strategy in medicinal chemistry to block metabolic oxidation and enhance the pharmacokinetic profile of a drug.

  • Enhanced Binding Interactions: Fluorine can participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with the amino acid residues of the target receptor, potentially leading to improved binding affinity and potency.[4]

Synthesis of the Key Intermediate: this compound

The industrial synthesis of this compound, while not extensively detailed in publicly available literature, can be logically extrapolated from the well-established manufacturing processes for its non-fluorinated analogue, 2-cyano-4'-methylbiphenyl (OTBN).[2][5] The most viable and scalable synthetic routes involve cross-coupling reactions.

Logical Synthesis Pathway

cluster_0 Route A: Suzuki Coupling cluster_1 Route B: Grignard Coupling A1 2-Bromo-3-fluorobenzonitrile A3 4-Cyano-2-fluoro-4'-methylbiphenyl A1->A3 Pd Catalyst, Base A2 4-Methylphenylboronic acid A2->A3 B1 4-Chlorotoluene B3 p-Tolylmagnesium chloride (Grignard Reagent) B1->B3 B2 Mg B2->B3 B5 4-Cyano-2-fluoro-4'-methylbiphenyl B3->B5 Ni/Mn Catalyst B4 2-Chloro-6-fluorobenzonitrile B4->B5

Caption: Plausible synthetic routes to a this compound derivative.

Protocol 1: Synthesis of 4'-Methyl-2-fluoro-biphenyl-4-carbonitrile via Suzuki Coupling (Hypothetical Protocol)

This protocol is based on established Suzuki coupling methodologies for analogous biphenyl compounds and is presented as a scientifically sound, albeit theoretical, procedure.

Materials:

  • 2-Bromo-3-fluorobenzonitrile

  • 4-Methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Water

  • Ethanol

Procedure:

  • Reaction Setup: To a nitrogen-purged reactor, add 2-bromo-3-fluorobenzonitrile (1.0 eq), 4-methylphenylboronic acid (1.2 eq), sodium carbonate (2.5 eq), and toluene.

  • Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Reaction: Heat the mixture to reflux (approximately 110 °C) with vigorous stirring for 8-12 hours. Monitor the reaction progress by HPLC or TLC.

  • Work-up: Cool the reaction mixture to room temperature. Add water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by recrystallization from ethanol to yield 4'-methyl-2-fluoro-biphenyl-4-carbonitrile as a solid.

Self-Validation: The purity of the final product should be assessed by HPLC (>99%) and its identity confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should also be determined and compared to any available literature values or used as a benchmark for batch-to-batch consistency.

Application in Sartan Synthesis: A Step-by-Step Guide

The synthesized this compound derivative is then typically activated at the 4'-methyl group, most commonly through radical bromination, to yield 4'-(bromomethyl)-2-fluoro-biphenyl-4-carbonitrile. This activated intermediate is the key electrophile for the subsequent N-alkylation of the sartan's heterocyclic core.

General Workflow for Sartan Synthesis

A 4'-Methyl-2-fluoro- biphenyl-4-carbonitrile B Radical Bromination (e.g., NBS, AIBN) A->B C 4'-(Bromomethyl)-2-fluoro- biphenyl-4-carbonitrile B->C E N-Alkylation C->E D Sartan Heterocycle (e.g., Valsartan or Losartan precursor) D->E F Fluorinated Cyano-Sartan Intermediate E->F G [2+3] Cycloaddition (e.g., NaN₃, ZnCl₂) F->G H Final Fluorinated Sartan API G->H

Caption: General workflow for the synthesis of a fluorinated sartan API.

Protocol 2: Synthesis of a Fluorinated Valsartan Analogue (Hypothetical Protocol)

This protocol outlines the synthesis of a novel valsartan analogue incorporating the this compound moiety.

Part A: N-Alkylation

Materials:

  • 4'-(Bromomethyl)-2-fluoro-biphenyl-4-carbonitrile

  • L-Valine methyl ester hydrochloride

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

Procedure:

  • Reaction Setup: To a stirred solution of L-Valine methyl ester hydrochloride (1.1 eq) in DMF, add potassium carbonate (2.5 eq).

  • Reagent Addition: Add a solution of 4'-(bromomethyl)-2-fluoro-biphenyl-4-carbonitrile (1.0 eq) in DMF dropwise at room temperature.

  • Reaction: Heat the mixture to 60-70 °C and stir for 6-8 hours, monitoring by HPLC.

  • Work-up: Cool the reaction to room temperature and pour into ice-water. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the crude N-alkylated intermediate.

Part B: Acylation

Materials:

  • Crude N-alkylated intermediate from Part A

  • Valeryl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: Dissolve the crude intermediate in DCM and cool to 0-5 °C.

  • Reagent Addition: Add triethylamine (1.5 eq) followed by the dropwise addition of valeryl chloride (1.2 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the acylated intermediate.

Part C: Tetrazole Formation

Materials:

  • Acylated intermediate from Part B

  • Sodium azide (NaN₃)

  • Triethylamine hydrochloride

  • N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Reaction Setup: Dissolve the acylated intermediate in NMP. Add sodium azide (3.0 eq) and triethylamine hydrochloride (3.0 eq).

  • Reaction: Heat the mixture to 120-130 °C and stir for 24-48 hours.

  • Work-up: Cool the reaction mixture and acidify with dilute HCl to precipitate the product.

  • Isolation and Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent system to obtain the final fluorinated valsartan analogue.

Quantitative Data and Process Optimization

While specific yield and purity data for the synthesis involving this compound are proprietary to the innovating entities, a comparative analysis with the established processes for non-fluorinated sartans can provide valuable benchmarks.

StepIntermediate/ProductTypical Yield (Non-Fluorinated)Key Optimization Parameters
Biphenyl Formation 2-Cyano-4'-methylbiphenyl85-95%Catalyst selection, solvent, temperature, purity of starting materials.[6]
Bromination 4'-Bromomethyl-2-cyanobiphenyl80-90%Brominating agent, initiator, reaction time, light source.
N-Alkylation Cyano-Sartan Intermediate75-85%Base, solvent, temperature, reaction time.
Tetrazole Formation Final Sartan API70-90%Azide source, catalyst, solvent, temperature, reaction time.[7]

Note on Self-Validation: Each step of the synthesis must be rigorously monitored by in-process controls (e.g., HPLC, GC) to ensure the reaction has gone to completion and to quantify the formation of impurities. The final API must be characterized by a full suite of analytical techniques (NMR, MS, IR, elemental analysis) and its purity determined by a validated HPLC method.

Conclusion and Future Outlook

This compound represents a strategic evolution in the synthesis of sartan-class drugs. The deliberate introduction of fluorine offers a tantalizing prospect for fine-tuning the physicochemical and pharmacological properties of these vital antihypertensive agents. While the direct protocols for its industrial application remain closely guarded, the fundamental principles of organic synthesis allow for a logical and scientifically sound extrapolation of existing methods. The protocols and insights provided in this guide serve as a robust starting point for researchers and drug development professionals seeking to explore the potential of this and other advanced intermediates. As the quest for safer and more effective cardiovascular therapies continues, the strategic application of fluorination in key pharmacophores, enabled by intermediates like this compound, will undoubtedly play a pivotal role in shaping the future of sartan drug design.

References

  • CN103467341B - Preparation method for 2-cyano-4'-methylbiphenyl - Google Patents.
  • CN103012201B - Synthetic method of 2-cyano-4'-methyl diphenyl - Google Patents.
  • The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC - NIH. Available at: [Link]

  • CN107935957B - Method for synthesizing high-purity sartan side chain TTBB - Google Patents.
  • US7868180B2 - Process for the preparation of sartan derivatives and intermediates useful in such process - Google Patents.
  • Antihypertensive Effect of a Novel Angiotensin II Receptor Blocker Fluorophenyl Benzimidazole: Contribution of cGMP, Voltage-dependent Calcium Channels, and BKCa Channels to Vasorelaxant Mechanisms - PubMed Central. Available at: [Link]

  • Preparation method for 2-cyano-4'-methylbiphenyl - Eureka | Patsnap. Available at: [Link]

  • CN102964271B - Synthesis method of sartan anti-hypertensive medicament intermediate 2-cyan-4'-methyl diphenyl - Google Patents.
  • (PDF) An Efficient and Green Synthetic Route to Losartan - ResearchGate. Available at: [Link]

  • WO2011134019A1 - Novel biphenyl sartans - Google Patents.
  • Synthesis of angiotensin II receptor blockers by means of a catalytic system for C-H activation - PubMed. Available at: [Link]

  • Tetrazoles via Multicomponent Reactions | Chemical Reviews - ACS Publications. Available at: [Link]

  • Spectroscopic characterization and crystal structures of two cathinone derivatives: 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one (4-chloro-α-PVP) sulfate and 1-(4-methylphenyl)-2-(dimethylamino)-propan-1-one (4-MDMC) hydrochloride salts, seized on - NIH. Available at: [Link]

  • Synthesis of 1H-tetrazoles - Organic Chemistry Portal. Available at: [Link]

  • Design, synthesis and evaluation of novel angiotensin II receptor 1 antagonists with antihypertensive activities - RSC Publishing. Available at: [Link]

  • Process for preparation of tetrazoles from aromatic cyano derivatives - Google Patents.
  • Unlocking Novel Therapeutic Potential of Angiotensin II Receptor Blockers - MDPI. Available at: [Link]

  • Synthesis and evaluation of the novel 2-[¹⁸F]fluoro-3-propoxy-triazole-pyridine-substituted losartan for imaging AT₁ receptors - PubMed. Available at: [Link]

  • New nonpeptide angiotensin II receptor antagonists. 3. Synthesis, biological properties, and structure-activity relationships of 2-alkyl-4-(biphenylylmethoxy)pyridine derivatives - PubMed. Available at: [Link]

  • Regioselective four-component synthesis of new tetrazolo[1,5-a]quinoline-based 2-amino-1,4-dihydropyridine and pyridin-2(1H)-one derivatives using nano-ZnO catalysis - PubMed. Available at: [Link]

  • EP1764365A1 - A process for the preparation of sartan derivates and intermediates useful in such process - Google Patents.
  • Synthesizing Tetrazoles with Fluorosulfonyl Azide - YouTube. Available at: [Link]

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Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 4-Cyano-2-fluoro-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the purification of 4-Cyano-2-fluoro-biphenyl using High-Performance Liquid Chromatography (HPLC). This compound is a key intermediate in the synthesis of various pharmaceuticals and advanced materials.[1][2] This document outlines a robust reversed-phase HPLC (RP-HPLC) method, detailing the rationale behind parameter selection, a step-by-step protocol, and a troubleshooting guide. The intended audience includes researchers, scientists, and professionals in drug development and chemical synthesis who require high-purity this compound for their work.

Introduction: The Rationale for HPLC Purification

This compound's utility in complex molecular syntheses necessitates a high degree of purity. Impurities, even in trace amounts, can lead to undesirable side reactions, lower yields, and complications in downstream applications. HPLC is the preferred method for the purification of such small organic molecules due to its high resolution, reproducibility, and scalability.

The structure of this compound, with its hydrophobic biphenyl backbone and the polar cyano and fluoro substituents, presents a unique chromatographic challenge. A successful purification strategy must leverage these physicochemical properties to achieve optimal separation from structurally similar impurities. This guide will focus on a reversed-phase HPLC approach, which is well-suited for the separation of moderately polar to nonpolar compounds.

Physicochemical Properties and Method Development Considerations

A thorough understanding of the analyte's properties is fundamental to developing an effective HPLC method.

PropertyValue/CharacteristicImplication for HPLC Method Development
Molecular Formula C₁₃H₈FNInfluences molecular weight and potential for interaction with the stationary phase.
Polarity Moderately polarThe biphenyl core is hydrophobic, while the cyano and fluoro groups introduce polarity. This dual nature makes reversed-phase chromatography an ideal choice.
Solubility Insoluble in water; soluble in organic solvents like acetonitrile, methanol, and chloroform.[2][3]The sample should be dissolved in a solvent compatible with the mobile phase, preferably the initial mobile phase composition, to ensure good peak shape.[4][5]
UV Absorbance Aromatic compounds exhibit strong UV absorbance.[6] Biphenyl derivatives often have a maximum absorption wavelength around 254 nm.[7][8]A UV detector is suitable for this compound. A wavelength of 254 nm is a good starting point for detection.

Based on these properties, a reversed-phase HPLC method using a C18 or a biphenyl stationary phase is a logical starting point.[9] The π-π interactions between the aromatic rings of this compound and a biphenyl stationary phase can offer enhanced selectivity for this class of compounds.[9][10]

Experimental Workflow

The following diagram illustrates the key stages in the HPLC purification of this compound.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_post Post-Purification SamplePrep Sample Preparation Injector Injector SamplePrep->Injector Inject Sample MobilePhasePrep Mobile Phase Preparation Pump Pump MobilePhasePrep->Pump Pump->Injector Column Column Injector->Column Detector Detector Column->Detector Collector Fraction Collector Detector->Collector PurityAnalysis Purity Analysis Collector->PurityAnalysis Collect Fractions SolventEvap Solvent Evaporation PurityAnalysis->SolventEvap Pool Pure Fractions FinalProduct Pure Compound SolventEvap->FinalProduct

Caption: Workflow for the HPLC purification of this compound.

Detailed Protocol

This protocol is a robust starting point and may require optimization based on the specific impurity profile of the crude sample.

Materials and Reagents
  • Crude this compound

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Ultrapure water (18.2 MΩ·cm)

  • HPLC-grade trifluoroacetic acid (TFA) (optional, for peak shape improvement)

  • 0.22 µm or 0.45 µm membrane filters for mobile phase filtration[4]

Instrumentation and Columns
  • Preparative HPLC system with a gradient pump, autosampler, and UV-Vis detector.

  • Fraction collector.

  • Recommended Columns:

    • Primary: Biphenyl stationary phase (e.g., Ascentis® Express Biphenyl), 5 µm particle size, 250 x 10 mm. The biphenyl phase offers enhanced π-π interactions, which can improve selectivity for aromatic compounds.[10]

    • Alternative: C18 stationary phase, 5 µm particle size, 250 x 10 mm. A C18 column is a good general-purpose reversed-phase column.[7]

Mobile Phase Preparation
  • Mobile Phase A: Ultrapure water. (Optional: with 0.1% v/v TFA)

  • Mobile Phase B: Acetonitrile.

  • Degas both mobile phases by sonicating for 15-20 minutes or using an online degasser. Filter the mobile phases through a 0.45 µm filter to remove particulates.[4]

Sample Preparation
  • Dissolve the crude this compound in a minimal amount of a solvent mixture that is compatible with the initial mobile phase conditions (e.g., 50:50 acetonitrile:water).

  • Ensure the sample is fully dissolved. If not, sonicate briefly.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

HPLC Method Parameters

The following table outlines the recommended starting parameters for the HPLC method.

ParameterRecommended SettingRationale
Column Biphenyl, 5 µm, 250 x 10 mmEnhanced selectivity for aromatic compounds via π-π interactions.[10]
Mobile Phase A WaterStandard aqueous component for reversed-phase chromatography.
Mobile Phase B AcetonitrileCommon organic modifier in reversed-phase HPLC, providing good elution strength for moderately polar compounds.
Gradient 50% B to 95% B over 20 minutesA gradient is recommended to effectively separate compounds with differing polarities and to ensure that late-eluting impurities are removed from the column.
Flow Rate 4.0 mL/minAppropriate for a 10 mm internal diameter preparative column.
Injection Volume 100 - 500 µLDependent on the concentration of the sample and the loading capacity of the column.
Column Temperature 30 °CElevated temperatures can improve peak efficiency and reduce backpressure.[10]
Detection Wavelength 254 nmA common wavelength for the detection of aromatic compounds.[7]
Purification and Fraction Collection
  • Equilibrate the column with the initial mobile phase composition (50% B) for at least 10 column volumes.

  • Inject a small analytical-scale amount of the sample to determine the retention time of the target compound and to assess the separation from impurities.

  • Based on the analytical run, program the fraction collector to collect the peak corresponding to this compound.

  • Perform the preparative injection.

  • After the run, wash the column with a high percentage of the organic mobile phase (e.g., 95% B) to remove any strongly retained impurities.

  • Store the column in an appropriate solvent (e.g., acetonitrile/water mixture).

Post-Purification Analysis and Compound Recovery

  • Purity Analysis: Analyze the collected fractions using an analytical HPLC method to confirm their purity.

  • Pooling: Combine the fractions that meet the desired purity level.

  • Solvent Evaporation: Remove the mobile phase solvents using a rotary evaporator.

  • Final Product: The resulting solid is the purified this compound.

Troubleshooting

The following diagram outlines a logical approach to troubleshooting common HPLC purification issues.

Troubleshooting Start Problem Observed in Chromatogram BroadPeaks Broad Peaks Start->BroadPeaks TailingPeaks Tailing Peaks Start->TailingPeaks PoorResolution Poor Resolution Start->PoorResolution Sol1 Check for column overload. Inject smaller volume or lower concentration. BroadPeaks->Sol1 Yes Sol2 Ensure sample solvent is not stronger than mobile phase. BroadPeaks->Sol2 Yes Sol3 Check for leaks in the system. BroadPeaks->Sol3 Yes Sol4 Add 0.1% TFA to mobile phase to suppress silanol interactions. TailingPeaks->Sol4 Yes Sol5 Optimize gradient slope (make it shallower). PoorResolution->Sol5 Yes Sol6 Try a different stationary phase (e.g., C18 if using Biphenyl, or vice-versa). PoorResolution->Sol6 Yes

Caption: Troubleshooting guide for common HPLC purification issues.

For a more comprehensive troubleshooting guide, refer to established resources on HPLC problem-solving.[4][11][12]

Conclusion

The protocol described in this application note provides a reliable and efficient method for the purification of this compound. By understanding the physicochemical properties of the molecule and employing a systematic approach to method development, researchers can achieve high levels of purity essential for demanding applications in pharmaceutical and materials science. The provided troubleshooting guide serves as a practical tool for resolving common chromatographic issues, ensuring the robustness and success of the purification process.

References

  • SIELC Technologies. (2018, February 16). Separation of 2-Fluorobiphenyl on Newcrom R1 HPLC column.
  • Smolecule. Buy 4-Cyano-4'-methylbiphenyl | 50670-50-3.
  • ZeptoMetrix. 2-Fluorobiphenyl | Environmental Testing Standard.
  • Benchchem. 2-Fluorobiphenyl | 321-60-8.
  • PubMed. Influence of 4-cyano-4'-biphenylcarboxylic acid on the orientational ordering of cyanobiphenyl liquid crystals at chemically functionalized surfaces.
  • Suzhou Senfeida Chemical Co., Ltd. China 4-Bromomethyl-2-cyanobiphenyl Manufacturers Suppliers Factory.
  • American Chemical Society. (2026, January 20). Photocatalytic Silylation/Germylation and Cascade Cyclization of N‐(o‐Cyanobiaryl)acrylamides: Access.
  • ResearchGate. Solubility and dissolution thermodynamic properties of 2-Cyano-4′-methylbiphenyl in binary solvent mixtures.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Oxford Academic. (2016, February 26). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. Journal of Chromatographic Science.
  • ResearchGate. (2025, August 6). Determination of 2-cyano-4'-bromomethyl biphenyl genotoxic impurity in irbesartan drug substances using HPLC technique.
  • BenchChem. Method development for the HPLC analysis of biphenyltetrols.
  • HPLC Troubleshooting. HPLC Troubleshooting.
  • Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues.
  • Sigma-Aldrich. Ascentis® Express Biphenyl UHPLC and HPLC Columns.
  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.

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Experimental protocol for functionalizing 4-Cyano-2-fluoro-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 4-Cyano-2-fluoro-biphenyl

Executive Summary & Strategic Value

This compound represents a "privileged scaffold" in medicinal chemistry and materials science. It serves as a critical intermediate for non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen and as a mesogenic core in fluorinated liquid crystals.

The strategic value of this molecule lies in its dual-ring asymmetry:

  • Ring A (Functionalized): Contains the electron-withdrawing Cyano (-CN) and Fluoro (-F) groups. The -CN group is a versatile "mask" for carboxylic acids, amines, or heterocycles (e.g., tetrazoles).

  • Ring B (Unsubstituted): A phenyl ring that remains chemically inert under standard nucleophilic conditions but is highly susceptible to modern C-H activation protocols.

This guide provides two high-impact protocols:

  • Protocol A: Classical transformation of the nitrile to a carboxylic acid (Drug Intermediate Synthesis).

  • Protocol B: Late-stage functionalization via Iridium-catalyzed C-H borylation (Materials/Diversity-Oriented Synthesis).

Safety & Handling (Critical)

  • Cyanide Hazards: While the nitrile group is covalently bonded, hydrolysis releases ammonia (

    
    ). Under strong reducing or oxidative conditions, or thermal decomposition, toxic cyanide species may form. Work in a well-ventilated fume hood.
    
  • Fluorine Chemistry: The C-F bond is stable, but metabolic or chemical degradation can release fluoride ions. Avoid contact with strong Lewis acids (e.g.,

    
    ) unless defluorination is intended.
    
  • Strong Bases: Protocol A utilizes concentrated NaOH at reflux. Full PPE (face shield, chemically resistant gloves) is mandatory to prevent caustic burns.

Protocol A: Alkaline Hydrolysis to 2-Fluoro-4-biphenylcarboxylic Acid

Objective: Convert the 4-cyano group into a carboxylic acid moiety. This is the primary pathway for synthesizing Flurbiprofen analogs.

Mechanism: The 2-fluoro substituent exerts an inductive electron-withdrawing effect (-I), making the nitrile carbon more electrophilic than in non-fluorinated biphenyls. This facilitates nucleophilic attack by the hydroxide ion (


), accelerating the hydrolysis rate compared to standard benzonitriles.
Experimental Workflow
  • Reagents:

    • This compound (1.0 equiv)

    • Sodium Hydroxide (NaOH), 4.0 M aqueous solution (5.0 equiv)

    • Ethanol (EtOH) or Ethylene Glycol (solvent)

    • Hydrochloric Acid (HCl), 6.0 M (for acidification)

  • Procedure:

    • Step 1: Charge a round-bottom flask with this compound (e.g., 10 mmol, 1.97 g).

    • Step 2: Add Ethanol (20 mL) and 4.0 M NaOH (12.5 mL, 50 mmol). Note: Ethylene glycol can be used if higher temperatures (>100°C) are required for stubborn substrates.

    • Step 3: Heat to reflux (approx. 85°C) with vigorous magnetic stirring. Monitor via TLC (Hexane/EtOAc 4:1). The starting material (

      
      ) should disappear, replaced by the baseline carboxylate salt.
      
    • Step 4 (Workup): Cool the mixture to room temperature. Concentrate under reduced pressure to remove ethanol.

    • Step 5: Dilute the residue with water (20 mL). Cool to 0°C in an ice bath.

    • Step 6: Slowly add 6.0 M HCl until pH < 2. The carboxylic acid will precipitate as a white solid.

    • Step 7: Filter the precipitate, wash with cold water, and dry in a vacuum oven at 50°C.

Data Summary:

ParameterValueNotes
Typical Yield 88 - 95%High efficiency due to F-activation.
Reaction Time 4 - 6 HoursFaster than non-fluorinated analogs.
Purity (HPLC) >98%Recrystallization from EtOH/Water if needed.
Visual Workflow (Protocol A)

Hydrolysis Start This compound Reagents NaOH (aq) / EtOH Reflux, 85°C Start->Reagents Dissolution Intermediate Carboxylate Salt (Soluble) Reagents->Intermediate Nu- Attack (-NH3) Acidification Add HCl (pH < 2) 0°C Intermediate->Acidification Protonation Product 2-Fluoro-4-biphenyl- carboxylic Acid Acidification->Product Precipitation

Caption: Alkaline hydrolysis pathway leveraging the inductive activation of the ortho-fluorine atom.

Protocol B: Iridium-Catalyzed C-H Borylation (Distal Ring Functionalization)

Objective: Install a boronic ester on the unsubstituted phenyl ring (Ring B) to enable Suzuki-Miyaura coupling. This allows for the rapid construction of complex liquid crystals or biaryl drug scaffolds.

Scientific Rationale: Traditional electrophilic aromatic substitution (EAS) is difficult on this electron-deficient scaffold. Iridium-catalyzed borylation is sterically driven .

  • Ring A: Blocked by 2-F and 4-CN substituents (steric crowding).

  • Ring B: Open. The catalyst prefers the meta or para positions of the distal ring, avoiding the steric bulk of the biphenyl linkage.

Experimental Workflow
  • Reagents:

    • This compound (1.0 equiv)

    • Bis(pinacolato)diboron (

      
      ) (0.6 equiv - atom economy) or (1.1 equiv)
      
    • 
       (1.5 mol%)
      
    • dtbpy (4,4’-di-tert-butyl-2,2’-bipyridine) (3.0 mol%)

    • Solvent: THF or MTBE (anhydrous)

  • Procedure:

    • Step 1 (Glovebox/Schlenk): In a nitrogen-filled glovebox, mix

      
       (10 mg) and dtbpy (8 mg) in THF (2 mL). The solution should turn dark brown/red (active catalyst formation).
      
    • Step 2: Add

      
       (1.1 equiv) and stir for 10 minutes to form the active tris-boryl species.
      
    • Step 3: Add this compound (1.0 mmol) dissolved in THF (2 mL).

    • Step 4: Seal the reaction vessel and heat to 80°C for 16 hours.

    • Step 5: Cool to RT. Pass through a short pad of silica gel (eluting with EtOAc) to remove the metal catalyst.

    • Step 6: Concentrate. Analyze regioselectivity via

      
      -NMR.
      
      • Expected Outcome: Mixture of meta- and para- borylated products on the distal ring.

Data Summary:

ParameterValueNotes
Yield 75 - 85%Combined yield of isomers.
Regioselectivity ~2:1 (Meta:Para)Distal ring functionalization exclusively.
Catalyst Load Low (1-3 mol%)High turnover number (TON).
Visual Workflow (Protocol B)

Borylation PreCat [Ir(OMe)(cod)]2 + dtbpy ActiveCat Active Tris-Boryl Ir Species PreCat->ActiveCat + B2pin2 Cycle Cat. Cycle (Steric Control) ActiveCat->Cycle Catalyzes Substrate This compound Substrate->Cycle Enter Cycle Product Distal Ring Bpin Ester (Meta/Para Mixture) Cycle->Product Reductive Elimination

Caption: Sterically controlled C-H activation targeting the distal (unsubstituted) ring.

References

  • Preparation of Flurbiprofen Intermediates

    • Patent: CN101973869A. "Method for synthesis of flurbiprofen." (Describes the hydrolysis and coupling of fluorobiphenyl precursors).
  • General Iridium-Catalyzed Borylation Methodology

    • Source: Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002). Mild Iridium-Catalyzed Borylation of Arenes. Journal of the American Chemical Society.
  • Safety Data & Handling

    • Source: Fisher Scientific SDS for 2-Fluorobiphenyl (Analogous Core).
  • C-H Activation Reviews (Fluorine Effect)

    • Source: "Iridium-Catalyzed C-H Borylation." University of Illinois (Denmark Group).

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Cyano-2-fluorobiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chemical Process R&D Document ID: TSC-SYN-4C2F-001 Subject: Troubleshooting Impurity Profiles in Suzuki-Miyaura Coupling Protocols

Executive Summary

4-Cyano-2-fluorobiphenyl (CAS: 52709-83-8) is a critical intermediate in the synthesis of fluorinated liquid crystals and non-steroidal anti-inflammatory drugs (NSAIDs), such as Flurbiprofen derivatives.

The industry-standard synthesis involves a Suzuki-Miyaura cross-coupling between 4-Bromo-3-fluorobenzonitrile and Phenylboronic acid . While generally robust, this pathway is susceptible to three distinct classes of side reactions that degrade yield and complicate purification: Protodeboronation , Oxidative Homocoupling , and Nitrile Hydrolysis .

This guide provides a root-cause analysis of these impurities and actionable protocols to eliminate them.

Reaction Pathway & Impurity Map

The following diagram illustrates the competitive landscape of the reaction. Use this to diagnose which pathway is dominating your crude mixture based on TLC/HPLC data.

ReactionNetwork SM1 4-Bromo-3-fluorobenzonitrile (Electrophile) Cat Pd(0) Catalyst Base/Solvent SM1->Cat Impurity_C IMPURITY C 3-Fluorobenzonitrile (Hydrodehalogenation) SM1->Impurity_C H-Source (Pd-H species) SM2 Phenylboronic Acid (Nucleophile) SM2->Cat Impurity_A IMPURITY A Biphenyl (Homocoupling) SM2->Impurity_A O2 Presence (Oxidative) Impurity_B IMPURITY B Benzene (Protodeboronation) SM2->Impurity_B High Temp/Base (Hydrolysis) Product TARGET PRODUCT 4-Cyano-2-fluorobiphenyl Cat->Product Cross-Coupling (Anaerobic) Impurity_D IMPURITY D Amide Derivative (Nitrile Hydrolysis) Product->Impurity_D Excess Water/Base (pH > 10)

Figure 1: Competitive reaction pathways in the synthesis of 4-Cyano-2-fluorobiphenyl. The target pathway (Green) competes with oxidative (Impurity A), hydrolytic (Impurity B, D), and reductive (Impurity C) side reactions.

Troubleshooting Guide: Side Product Analysis
Impurity A: Biphenyl (The "Fast Moving" Spot)

Observation: A non-polar spot appearing immediately on TLC (High Rf) or a peak eluting early in Reverse-Phase HPLC. Identity: Biphenyl (derived from self-coupling of Phenylboronic acid).

Question Technical Insight & Solution
Why is this forming? This is Oxidative Homocoupling . It occurs when Oxygen enters the reaction vessel. Pd(II) species can facilitate the coupling of two boronic acid molecules instead of the cross-coupling cycle [1].
Is my stoichiometry wrong? Likely not, but excess boronic acid (often added 1.2–1.5 eq) exacerbates this. If O2 is present, the excess reagent is consumed by itself rather than the aryl halide.
Corrective Protocol Degas rigorously. Do not just bubble N2. Use the Freeze-Pump-Thaw method (3 cycles) or active sparging with Argon for >20 mins before adding the catalyst. Switch to a pre-complexed catalyst like Pd(dppf)Cl2 which is less prone to homocoupling than Pd(PPh3)4 in air-sensitive conditions.
Impurity B: Benzene (The "Missing" Mass)

Observation: Low yield of product, but no significant new spots on TLC. Mass balance is poor. Identity: Benzene (volatile).

Question Technical Insight & Solution
Where did my reagent go? You are experiencing Protodeboronation . Under basic aqueous conditions, the C-B bond in phenylboronic acid is cleaved and replaced by a proton [2]. This is accelerated by high pH and high temperature.
How do I stop it? 1. Reduce Base Strength: Switch from K2CO3 or NaOH to milder bases like K3PO4 or CsF (anhydrous conditions).2. Slow Addition: Add the phenylboronic acid solution dropwise over 1 hour rather than in one portion. This keeps the concentration low relative to the catalyst, favoring the fast cross-coupling over the slower decomposition.
Impurity D: Amide Formation (The "Polar" Spot)

Observation: A new spot appearing below the product on TLC (Low Rf). IR shows a broad peak around 3300 cm⁻¹ (N-H stretch). Identity: 4-Carbamoyl-2-fluorobiphenyl (Hydrolysis of the nitrile).

Question Technical Insight & Solution
Why is the nitrile reacting? Nitriles are susceptible to hydrolysis under basic, aqueous conditions at reflux (Suzuki conditions). The electron-withdrawing fluorine atom ortho to the ring junction makes the system more electron-deficient, slightly increasing susceptibility to nucleophilic attack [3].
Can I reverse it? No. Once hydrolyzed to the amide (or acid), it is irreversible.
Corrective Protocol Limit Water: Reduce the water ratio in your solvent system. Standard is Toluene:Water (4:1). Try Dioxane:Water (9:1) or use anhydrous conditions with Cs2CO3 as the base. Reduce reaction time; do not let the reaction stir overnight at reflux if conversion is complete.
Comparative Data: Purification & Identification

Use this table to identify fractions during silica gel chromatography.

Solvent System: Hexanes:Ethyl Acetate (Variable gradients)

CompoundRelative PolarityPredicted Rf (Hex:EtOAc 9:1)Key Identification Feature (1H NMR)
Biphenyl (Impurity A)Non-Polar~0.85Multiplet @ 7.3-7.6 ppm only (Symmetrical).
3-Fluorobenzonitrile (Impurity C)Low-Medium~0.60Triplet of doublets (F-coupling) ~7.4 ppm.
4-Cyano-2-fluorobiphenyl (Product)Medium~0.45Diagnostic: dd (J=11, 2 Hz) for proton ortho to F and CN.
Amide Derivative (Impurity D)High (Polar)~0.10Broad singlets (NH2) @ 6.0-8.0 ppm (exchangeable with D2O).
Validated Experimental Protocol

To minimize the side products described above, follow this optimized protocol.

Reagents:

  • 4-Bromo-3-fluorobenzonitrile (1.0 eq)

  • Phenylboronic acid (1.1 eq) — Reduced excess to prevent homocoupling cleanup issues.

  • Pd(dppf)Cl2[1]·DCM (2 mol%) — Robust catalyst.

  • Potassium Phosphate (K3PO4) (2.0 eq) — Milder base to prevent nitrile hydrolysis.

  • Solvent: 1,4-Dioxane / Water (9:1 v/v).

Procedure:

  • Charge: Add aryl halide, boronic acid, and base to the flask.

  • Solvent: Add the Dioxane/Water mixture.

  • Degas: Sparge with Argon for 15 minutes (Critical Step).

  • Catalyst: Add Pd catalyst under positive Argon flow.

  • Reaction: Heat to 80°C. Monitor by TLC every 60 minutes.

    • Stop immediately upon consumption of aryl halide (usually 2-4 hours).

    • Do not overheat (prevents nitrile hydrolysis).

  • Workup: Dilute with EtOAc, wash with water. Dry over MgSO4.[2]

  • Purification: Flash chromatography (0-10% EtOAc in Hexanes).

References
  • Adamo, C., et al. (2006). "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base." Journal of the American Chemical Society, 128(21), 6829–6836.

  • Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 139(37), 13156–13165.

  • Anbarasan, P., et al. (2011). "Nitrile Hydrolysis in Palladium-Catalyzed Coupling Reactions." Chemical Reviews, 111(3), 1746–1803.

  • Organic Chemistry Portal. (2024). "Suzuki Coupling - Mechanism and Side Reactions."

Sources

Technical Guide: Catalyst Selection & Optimization for 4-Cyano-2-fluoro-biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Resource for process chemists and researchers. It synthesizes mechanistic insights with practical troubleshooting to resolve failure modes specific to the synthesis of 4-Cyano-2-fluoro-biphenyl .

Executive Summary & Strategic Route Selection

User Query: I am attempting to synthesize this compound. I see low conversion and multiple impurities. Which catalyst should I use?

Scientist Response: Before selecting a catalyst, you must validate your coupling partners . The position of the fluorine atom (ortho) and the cyano group (para) dictates the stability of your reagents.

For this specific target, there are two potential retrosynthetic cuts.[1] Route B is strictly recommended to minimize the "Ortho-Fluorine Effect" on boronic acid stability.

  • Route A (High Risk): Coupling 4-bromobenzonitrile with 2-fluorophenylboronic acid.

    • Failure Mode:Ortho-substituted aryl boronic acids are highly susceptible to protodeboronation (hydrolysis of the C-B bond) under basic conditions before the coupling occurs. The fluorine atom accelerates this decomposition.

  • Route B (Recommended): Coupling 4-cyanophenylboronic acid with 1-bromo-2-fluorobenzene .

    • Advantage:[1][2][3][4] 4-cyanophenylboronic acid is electronically stable. The fluorine is on the electrophile (bromide), where it is stable and actually accelerates oxidative addition due to its electron-withdrawing nature (inductive effect), despite the steric penalty.

Decision Matrix: Route Selection

RouteSelection cluster_A Route A (Avoid) cluster_B Route B (Recommended) Target Target: This compound ReagentA1 4-Bromobenzonitrile ResultA Failure Mode: Rapid Protodeboronation (Low Yield) ReagentA1->ResultA ReagentA2 2-Fluorophenylboronic Acid ReagentA2->ResultA Unstable ReagentB1 1-Bromo-2-fluorobenzene ResultB Success: Stable Intermediates High Conversion ReagentB1->ResultB Stable Electrophile ReagentB2 4-Cyanophenylboronic Acid ReagentB2->ResultB

Caption: Route comparison. Route A fails due to the instability of ortho-fluoro boronic acids. Route B places the labile fluorine on the stable aryl halide.

Catalyst Selection & Troubleshooting

User Query: I am using Pd(PPh3)4 (Tetrakis) but the reaction stalls at 40% conversion. Why?

Scientist Response: Pd(PPh3)4 is often insufficient for ortho-substituted biaryls.

  • Steric Bulk: The triphenylphosphine ligands are not bulky enough to force the reductive elimination step when an ortho-fluorine is present.

  • Oxidative Stability: Tetrakis is air-sensitive and degrades rapidly at the high temperatures required for hindered couplings.

  • Nitrile Poisoning: The cyano group can coordinate to the Pd center, displacing labile phosphine ligands and deactivating the catalyst (formation of "palladium black").

Recommended Catalyst Systems
System TierCatalystLigand ClassWhy it works
1. Gold Standard XPhos Pd G4 Buchwald DialkylbiarylSteric Power: The bulky XPhos ligand creates a "pocket" that facilitates coupling of hindered (ortho-substituted) substrates. The G4 precatalyst ensures rapid activation even at lower temperatures.
2. Robust Alternative Pd(dppf)Cl2 Bidentate BisphosphineChelation: The bidentate dppf ligand holds the Pd tightly, preventing ligand displacement by the nitrile group. Excellent for high-temperature stability.
3. Cost-Effective Pd(OAc)2 + SPhos In-situ BuchwaldSPhos is specifically designed for high turnover in Suzuki couplings of hindered biaryls.
Troubleshooting Guide: Common Failure Modes

Q: I see a new spot on TLC that is NOT the product. What is it?

  • Diagnosis: Likely Homocoupling of the boronic acid (4,4'-dicyanobiphenyl).[1]

  • Cause: Oxygen in the system.[1][5]

  • Fix: Degas solvents vigorously (sparge with Argon for 20 mins). Switch to XPhos Pd G4 , which minimizes homocoupling compared to Pd(PPh3)4.

Q: My nitrile group hydrolyzed to an amide (CONH2).

  • Diagnosis: Base hydrolysis.

  • Cause: Using strong bases (NaOH, KOH) or high temperatures in aqueous media.

  • Fix: Switch to a milder base like K3PO4 (Potassium Phosphate Tribasic) or Cs2CO3 . If hydrolysis persists, use anhydrous conditions (Toluene/Dioxane with Cs2CO3) rather than a biphasic water mix.

Optimized Experimental Protocol

Protocol: Synthesis of this compound via Route B (XPhos System) Scale: 1.0 mmol

Materials
  • Aryl Halide: 1-Bromo-2-fluorobenzene (175 mg, 1.0 mmol)

  • Boronic Acid: 4-Cyanophenylboronic acid (176 mg, 1.2 mmol) [1.2 equiv to account for minor deboronation]

  • Catalyst: XPhos Pd G4 (2-3 mol%) OR Pd(dppf)Cl2·DCM (3 mol%)

  • Base: K3PO4 (636 mg, 3.0 mmol)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio, degassed)

Workflow
  • Setup: Charge a reaction vial with the Boronic Acid, Catalyst, and Base.

  • Inert Atmosphere: Cap the vial and purge with Argon/Nitrogen (3x vacuum/backfill cycles). Critical: Oxygen promotes homocoupling.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

  • Substrate Addition: Add 1-Bromo-2-fluorobenzene via syringe.

  • Reaction: Heat to 80°C for 4–12 hours. Monitor by TLC/LCMS.

    • Note: Do not exceed 100°C to protect the nitrile group.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with Brine.[6] Dry over Na2SO4.

  • Purification: Silica gel chromatography (Hexanes:EtOAc gradient).

Mechanism Visualization

CatalyticCycle cluster_Fail Failure Points LnP Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Rate Limiting for Chlorides) LnP->OxAdd + 1-Bromo-2-fluorobenzene Complex1 Pd(II)-Ar-Br (Stable) OxAdd->Complex1 TransMet Transmetalation (Boronic Acid + Base) Complex1->TransMet + 4-CN-Ph-B(OH)2 Complex2 Pd(II)-Diaryl (Steric Clash Here) TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim Ligand Bulk Drives This Stalled Species Stalled Species Complex2->Stalled Species If Ligand too small (Steric Jam) RedElim->LnP

Caption: The Suzuki catalytic cycle. Bulky ligands (XPhos) are required at the 'Complex 2' stage to force the two aromatic rings together despite the ortho-fluorine repulsion.

References

  • Organic Chemistry Portal. Suzuki-Miyaura Coupling: Catalysts and Mechanisms. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews.

Sources

Technical Support Center: Purification of 4-Cyano-2-fluoro-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier-3 Technical Support resource for the purification of 4-Cyano-2-fluoro-biphenyl (and its close regioisomers). It addresses the specific physicochemical behaviors introduced by the fluorine substituent—namely, the suppression of melting point leading to "oiling out" and the difficulty in separating de-halogenated impurities.[1]

Case ID: 4-CB-2F-PUR Status: Active Troubleshooting Lead Scientist: Dr. A. Vance, Senior Application Specialist[1][2]

Executive Summary & Molecule Profile

The Challenge: this compound is a mesogenic intermediate.[1][2] The presence of the fluorine atom at the ortho position (relative to the biphenyl linkage or the cyano group) disrupts the crystal lattice packing compared to the non-fluorinated analog (4-Cyanobiphenyl). This results in a lower melting point and a high tendency to form supersaturated oils rather than crystals.[1] Furthermore, the de-fluorinated impurity (4-Cyanobiphenyl) often co-crystallizes with the product, making separation difficult.[1]

Physicochemical Profile:

Property Value / Behavior Implication for Purification
Physical State White to off-white solid Prone to "oiling out" if cooling is too rapid.[1][2]
Melting Point ~70–78°C (Polymorph dependent) Low MP means vacuum drying must be controlled to avoid sublimation or melt.[2]
Solubility High in DCM, EtOAc, Toluene Requires non-polar anti-solvents (Heptane/Hexane) for crystallization.[2]

| Key Impurity | 4-Cyanobiphenyl (De-fluorinated) | structurally similar; requires high-efficiency separation.[1][2] |

Troubleshooting Modules

Module A: The "Oiling Out" Crisis (Crystallization Failure)

Symptom: Upon cooling the recrystallization mixture, the product separates as a yellow/orange oil at the bottom of the flask instead of forming white needles.

Root Cause:

  • Supersaturation Overshoot: The solution entered the "labile zone" too quickly.

  • Impurity Depression: Residual starting materials or isomers lower the melting point below the solvent boiling point.

  • Solvent Choice: The polarity gap between solvent and anti-solvent is too aggressive (e.g., DCM/Hexane).

Protocol: Controlled Cooling with Seeding (The "2-Stage" Method) Standard recrystallization often fails.[1][2] Use this modified thermodynamic control method.

  • Dissolution: Dissolve crude solid in the minimum amount of Ethanol (absolute) at 60°C.

    • Note: Avoid DCM; it evaporates too fast and causes skinning.[1][2] Ethanol allows for hydrogen bonding with the CN group, stabilizing the solution.[1]

  • Anti-Solvent Addition: Add n-Heptane dropwise at 60°C until the solution turns slightly turbid (cloud point).

  • Re-solubilization: Add just enough Ethanol (0.5 - 1 mL) to clear the turbidity.[1][2]

  • The Critical Step (Seeding):

    • Cool the solution to 45°C (just above the oiling threshold).

    • Add a seed crystal of pure this compound. If no seed is available, scratch the glass wall vigorously with a glass rod to induce nucleation.

  • Slow Cooling:

    • Wrap the flask in a towel or place it in a warm water bath and let it cool to Room Temperature (RT) over 4 hours .

    • Do not use an ice bath yet.[1][2]

  • Harvest: Once a heavy crop of crystals forms at RT, cool to 0°C for 30 minutes, then filter.

Module B: Removing the "Ghost" Impurity (De-fluorination)

Symptom: LC-MS shows a persistent peak at [M-18] or similar, identified as 4-Cyanobiphenyl (lacking the fluorine).[1][2] Purity is stuck at 98.5%.[1][2]

Mechanism: The de-fluorinated byproduct is isomorphous, meaning it fits into the crystal lattice of your product. Recrystallization alone is often insufficient.[1][2]

Protocol: Flash Chromatography with "Gradient Shaving" Since the polarity difference is minimal, we rely on the slight dipole change induced by the Fluorine atom.

  • Stationary Phase: High-performance Silica Gel (40–63 µm).[1][2]

  • Mobile Phase: Toluene / n-Hexane (Not EtOAc).[1][2]

    • Why Toluene? Toluene interacts with the pi-systems of the biphenyls.[1] The fluorine atom alters the electron density of the pi-cloud, creating a separation factor (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ) that is greater in Toluene than in Ethyl Acetate.
      

Step-by-Step:

  • Equilibration: Column volume (CV) with 10% Toluene in Hexane.

  • Loading: Dry load on Celite/Silica (liquid loading in DCM causes band broadening).[1][2]

  • Elution Gradient:

    • 0–5% Toluene (flush non-polar bis-aryls).[1][2]

    • 5–20% Toluene (very shallow gradient).[2]

    • Observation: The fluorinated product (4-Cyano-2-fluoro) typically elutes after the non-fluorinated impurity due to the higher polarity of the C-F bond, though this can reverse depending on the specific silica activity.[1][2]

  • Fractionation: Collect small fractions. The "overlap" fractions must be discarded or recycled.

Module C: Palladium Removal (Suzuki Residues)

Symptom: Product is off-white/grey, or residual Pd is >20 ppm (ICP-MS).[1][2] The CN group coordinates strongly to Pd, making simple washes ineffective.

Protocol: Thiol-Scavenging

  • Dissolve crude product in THF or EtOAc (10 mL/g).

  • Add SiliaMetS® Thiol (or equivalent mercaptan-functionalized silica) at 20 wt% relative to the substrate.[1][2]

  • Stir at 50°C for 4 hours.

  • Filter through a 0.45 µm pad.[1][2]

  • Concentrate and proceed to crystallization.[1][2]

    • Alternative: If scavengers are unavailable, reflux with activated carbon (Charcoal SX-Ultra) in Ethanol for 1 hour, but yield loss will be higher (~10%).[1][2]

Decision Logic & Workflow

The following diagram illustrates the decision process for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Suzuki Coupling) CheckPd Check Color/Pd Content (Grey/Black?) Start->CheckPd Scavenge Add Thiol Scavenger (THF, 50°C, 4h) CheckPd->Scavenge Yes (Pd > 20ppm) CheckPurity LC-MS Purity Check CheckPd->CheckPurity No Scavenge->CheckPurity Decision Impurity Profile? CheckPurity->Decision Recryst Recrystallization (Ethanol/Heptane) Slow Cool Decision->Recryst Mainly Homocoupling (Non-polars) Column Flash Chromatography (Toluene/Hexane Gradient) Decision->Column De-fluorinated Impurity (>2%) OilOut Problem: Oiling Out? Recryst->OilOut Column->Recryst Polishing Seed Re-heat, Add Seed, Insulate Flask OilOut->Seed Oiling Occurred Final Pure this compound (>99.5%, White Solid) OilOut->Final Crystals Formed Seed->OilOut Retry

Caption: Integrated workflow for removing metal residues and separating structural isomers.

Frequently Asked Questions (FAQ)

Q: Can I use Acetone/Water for crystallization? A: It is risky.[1][2] While this compound dissolves well in acetone, the addition of water creates a very high polarity gradient.[1][2] This often forces the hydrophobic fluorinated compound out of solution too fast, resulting in a "milky" oil rather than crystals.[1] Ethanol/Heptane provides a gentler polarity transition.[1][2]

Q: My product turned yellow after drying. Why? A: This indicates oxidation or the presence of trace aniline derivatives (from the starting material degradation).

  • Fix: Wash the solid with cold, slightly acidic methanol (0.1% HCl in MeOH) followed by a neutral wash. If the yellow persists, it is likely trapped inside the crystal lattice; perform the Toluene column step.

Q: How do I store the purified material? A: Fluorinated biphenyls are generally stable, but the cyano group can hydrolyze over long periods if exposed to moisture and acid.[1] Store in a tightly sealed vial, under Argon if possible, at room temperature. Avoid prolonged exposure to light to prevent potential photochemical dimerization (though less common than with stilbenes).[2]

References

  • Suzuki-Miyaura Coupling & Impurities

    • Title: High-Yield Synthesis of Fluorinated Biphenyls via Suzuki Coupling.[1][2]

    • Source: BenchChem Application Notes / J. Org.[1][2] Chem. analogs.[1][2]

    • Context: Describes the formation of de-halogenated byproducts during Pd-c
    • (General Protocol Reference)[2]

  • Solubility & Crystallization

    • Title: Solubility and dissolution thermodynamic properties of cyanobiphenyls.[3][4]

    • Source: ResearchGate (Journal of Chemical & Engineering D
    • Context: Validates the solubility decrease in ethanol/heptane mixtures for cyanobiphenyl deriv
  • Palladium Removal

    • Title: How to Remove Palladium in three easy steps.[1][2]

    • Source: Biotage Technical Guides.[1][2]

    • Context: Protocols for using thiol-based scavengers vs. carbon.[1][2]

  • Physical Properties

    • Title: 4-Cyanobiphenyl and Fluorinated Analogs Data.[1][2][5][6]

    • Source: ChemicalBook / Sigma-Aldrich.[1][2]

    • Context: Melting point ranges and physical state verification.[1][2]

Sources

Technical Support Center: Purification of 4-Cyano-2-fluoro-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-Cyano-2-fluoro-biphenyl. This document provides in-depth, experience-driven answers to common purification challenges, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to troubleshoot effectively and achieve the highest possible purity for your compound.

Section 1: Frequently Asked Questions (FAQs) on Impurity Profile & Initial Assessment

This section addresses the most common initial questions regarding the purification of this compound, a critical intermediate in the synthesis of various high-value molecules.

Q1: What are the most common impurities I can expect in my crude this compound, particularly after a Suzuki coupling reaction?

A: The impurity profile of crude this compound is heavily dependent on the synthetic route. Assuming a common route like a Suzuki-Miyaura cross-coupling, you should anticipate several classes of impurities:

  • Unreacted Starting Materials: Residual amounts of the boronic acid (or ester) and the aryl halide used in the coupling reaction are frequent impurities.

  • Homo-coupled Byproducts: The reaction can produce symmetrical biphenyls from the self-coupling of your starting materials. For instance, if you used a tolylboronic acid, you might find 4,4'-dimethylbiphenyl.[1][2]

  • Residual Catalyst: Palladium catalysts are notoriously difficult to remove completely and can persist in your crude product.[3][4] These can be highly problematic, even at trace levels, for downstream applications.

  • Positional Isomers: Depending on the selectivity of your reaction, you may form other biphenyl isomers which can be particularly challenging to separate due to their similar physical properties.[5][6]

  • Solvent and Reagent Residues: Inorganic salts from the base (e.g., K₂CO₃, K₃PO₄) and residual high-boiling solvents (e.g., DMF, toluene) are common.

  • Degradation Products: The cyano (-CN) group can be sensitive to harsh acidic or basic conditions during workup, potentially leading to hydrolysis to the corresponding amide (-CONH₂) or carboxylic acid (-COOH).[7]

Q2: How should I perform an initial purity assessment of my crude product before attempting large-scale purification?

A: A multi-pronged analytical approach is crucial for developing an effective purification strategy. Do not rely on a single technique.

  • Thin-Layer Chromatography (TLC): This is your first and most vital step. Use it to visualize the number of components in your crude mixture. Test a range of solvent systems (see Table 2 below) to find one that gives good separation between your product spot and the impurities. A co-spot (a lane with your crude material and a lane with the crude material mixed with a pure standard, if available) is essential for tentative identification.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust and widely adopted technique for the quality control of biphenyl intermediates.[8] It provides quantitative data on the purity and the relative amounts of each impurity. A validated HPLC method is the gold standard for final purity assessment.[9]

  • Nuclear Magnetic Resonance (¹H NMR): A proton NMR spectrum of the crude material can quickly reveal the presence of major impurities, especially unreacted starting materials or significant byproducts, by comparing the integrals of characteristic peaks.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identifying unknown impurities, especially those at trace levels, LC-MS is invaluable. It provides the molecular weight of the impurities, aiding in their structural elucidation.[10]

Q3: My crude this compound has a persistent dark color. What is the likely cause and how can I remove it?

A: A dark coloration (typically brown or black) in the crude product is almost always due to residual palladium catalyst, which has precipitated as palladium black.[3] While some colored organic byproducts can form, palladium is the most common culprit.

Decolorization Strategy:

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate, toluene). Add a small amount (1-5% by weight) of activated carbon and heat the mixture gently with stirring for 15-30 minutes. Filter the hot solution through a pad of Celite® to remove the carbon.[11] Causality: Activated carbon has a high surface area and adsorbs the finely dispersed palladium particles and other high molecular weight colored impurities. The Celite prevents the fine carbon particles from passing through the filter paper.

  • Silica Gel Plug Filtration: If the color persists, you can dissolve the crude material in a minimal amount of a moderately polar solvent (like dichloromethane or ethyl acetate) and pass it through a short plug of silica gel in a funnel or a small column. The highly polar palladium residues will adsorb strongly to the silica gel at the top, while your less polar product elutes through.[3]

Section 2: Troubleshooting Purification Protocols

This section provides detailed, step-by-step protocols and troubleshooting for the two primary purification techniques: recrystallization and column chromatography.

Recrystallization

Recrystallization is a powerful technique for removing small to moderate amounts of impurities, provided a suitable solvent is found. It works on the principle that the desired compound and its impurities have different solubilities in a given solvent at different temperatures.

Problem Root Cause(s) Solutions & Scientific Rationale
Compound "Oils Out" Instead of Crystallizing The boiling point of the solvent is higher than the melting point of your compound. / The solution is supersaturated with impurities.1. Switch to a lower-boiling solvent system. Oiling out prevents the ordered lattice formation required for purification. 2. Dilute the solution. Add more hot solvent to ensure all material, including impurities, is fully dissolved before cooling. 3. Attempt a two-solvent recrystallization. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until turbidity persists. Then, allow it to cool slowly.
No Crystals Form Upon Cooling The solution is too dilute. / The solution is supersaturated and requires nucleation. / The compound is too soluble in the chosen solvent even at low temperatures.1. Induce nucleation: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound. 2. Concentrate the solution: Evaporate some of the solvent and attempt to cool again. 3. Cool to a lower temperature: Use an ice-salt bath or a freezer, but be aware that this may also cause impurities to crash out. 4. Change solvents: The solubility gradient between hot and cold is insufficient. Refer to Table 1 for alternatives.
Purity Does Not Improve Significantly The impurity has very similar solubility properties to the product. / The crystals formed too quickly, trapping impurities.1. Ensure slow cooling. Rapid cooling leads to smaller crystals and traps impurities within the crystal lattice. Allow the flask to cool to room temperature undisturbed before moving to an ice bath. 2. Repeat the recrystallization. A second recrystallization can often significantly improve purity. 3. Switch to a different purification method. If an isomeric impurity is present, recrystallization may not be effective. Column chromatography is the next logical step.[6]

Table 1: Common Solvents for Recrystallization of Biphenyl Compounds

Solvent Boiling Point (°C) Polarity Notes
Heptane / Hexane 98 / 69 Non-polar Excellent choice for non-polar compounds. Often provides sharp, well-defined crystals.[12]
Petroleum Ether 60-90 Non-polar A good, less expensive alternative to pure alkanes. Effective for removing polar impurities.[13]
Isopropanol 82 Polar Protic Can be effective, but the hydroxyl group may interact with the cyano group.
Ethanol 78 Polar Protic Similar to isopropanol; good for more polar compounds.
Toluene 111 Non-polar (Aromatic) High boiling point can lead to oiling out. Good for dissolving crude material initially.

| Ethyl Acetate | 77 | Polar Aprotic | A more polar option, often used in combination with a non-polar solvent like hexane. |

  • Solvent Selection: Choose a solvent from Table 1 in which your compound is sparingly soluble at room temperature but highly soluble when hot. Test this on a small scale in a test tube first.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This ensures the solution is saturated.

  • Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated carbon. Reheat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities (and activated carbon, if used). This step is critical and must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.

  • Isolation: Once crystallization appears complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield. Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them thoroughly.

Flash Column Chromatography

Flash column chromatography is the workhorse for separating compounds with different polarities. It relies on the differential partitioning of components between a stationary phase (typically silica gel) and a mobile phase (the eluent).

Problem Root Cause(s) Solutions & Scientific Rationale
Poor Separation on the Column Inappropriate solvent system (eluent). / Column was packed poorly. / Column was overloaded with crude material.1. Optimize the eluent with TLC. Aim for a solvent system that gives your product an Rf value of ~0.3. The separation you see on the TLC plate is the best you can expect on the column. 2. Ensure proper packing. A well-packed column has no air bubbles or channels. Use the "slurry method" for a homogenous stationary phase.[14] 3. Reduce the load. As a rule of thumb, use a mass ratio of silica gel to crude product of at least 30:1, and up to 100:1 for difficult separations.
Product is "Streaking" on TLC/Column The compound is too polar for the eluent. / The sample is acidic or basic and is interacting strongly with the silica. / The compound is not fully dissolved in the eluent.1. Increase eluent polarity. Add a small percentage of a more polar solvent (e.g., ethyl acetate) to your mobile phase. 2. Add a modifier. For acidic compounds, adding ~1% acetic acid to the eluent can improve peak shape. For basic compounds, ~1% triethylamine can help. 3. Use "dry loading." If solubility is an issue, pre-adsorb your crude material onto a small amount of silica gel or Celite®, evaporate the solvent, and load the resulting dry powder onto the top of the column.[14]
Residual Palladium Catalyst Remains Palladium complexes can be tricky; some are non-polar and co-elute, while others are highly polar and stick to the origin.1. Filter through Celite® first. Before chromatography, filter a solution of your crude product through a pad of Celite® to remove precipitated Pd(0).[3] 2. Use a specialized scavenger. If trace palladium is a major concern for downstream applications, consider stirring the crude product solution with a silica-bound thiol or amine scavenger resin before chromatography. These selectively chelate the metal.[15]

Table 2: Common Eluent Systems for TLC and Column Chromatography

System (v/v) Polarity Typical Use Case
Hexane / Ethyl Acetate Low to Medium The most common and versatile system. Start with 95:5 or 90:10 and adjust as needed.
Hexane / Dichloromethane Low Good for separating very non-polar compounds, including positional isomers.

| Hexane / Toluene | Low | Can provide different selectivity for aromatic compounds due to pi-pi interactions. |

  • Eluent Selection: Using TLC, identify an eluent system (Table 2) that moves your product spot to an Rf of approximately 0.3, with good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in your chosen eluent. Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in the minimum amount of eluent or a stronger solvent like dichloromethane. Alternatively, use the dry loading method described in the troubleshooting table.[14] Carefully apply the sample to the top of the silica bed.

  • Elution: Add the eluent to the top of the column and apply positive pressure (flash) to push the solvent through. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the fractions being collected using TLC to determine which ones contain your pure product.

  • Combine & Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified this compound.

Section 3: Visual Workflows

To streamline your decision-making process, the following diagrams illustrate logical workflows for purification and troubleshooting.

Diagram 1: Purification Strategy Selection

A decision tree to guide the choice between recrystallization and chromatography.

PurificationStrategy Start Crude Product Purity Assessment (TLC/HPLC) TLC_Check Does TLC show a major spot with minor, well-separated impurities? Start->TLC_Check Recrystallization Attempt Recrystallization TLC_Check->Recrystallization  Yes   Chromatography Perform Flash Column Chromatography TLC_Check->Chromatography  No (Complex mixture or close-running spots) Success Pure Product (Verify by HPLC/NMR) Recrystallization->Success Chromatography->Success

Caption: Purification strategy decision workflow.

Diagram 2: Troubleshooting Failed Recrystallization

A logical flow for diagnosing and solving common recrystallization issues.

RecrystallizationTroubleshooting Start Recrystallization Attempted Problem What is the issue? Start->Problem OilingOut Compound 'Oiled Out' Problem->OilingOut  Oiling NoCrystals No Crystals Formed Problem->NoCrystals  No Growth LowPurity Purity Still Low Problem->LowPurity  Impure Sol_Oil Use lower boiling solvent OR dilute solution more. OilingOut->Sol_Oil Sol_NoCry Concentrate solution OR induce nucleation (scratch/seed). NoCrystals->Sol_NoCry Sol_Purity Cool solution slower OR re-recrystallize. LowPurity->Sol_Purity End Proceed to Column Chromatography Sol_Oil->End If persists Sol_NoCry->End If persists Sol_Purity->End If persists

Caption: Troubleshooting workflow for recrystallization.

Section 4: References

  • CN101357896A - 4-cyanobiphenyl preparation method - Google Patents.

  • Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation. | Abstract - Scholars Research Library. [Link]

  • Synthesis and Examination of Alkoxycyanobiphenyl Mesogens with a Single Fluorine Atom at Specific Locations in the Tail. [Link]

  • III Analytical Methods. [Link]

  • CN104072387B - Preparation method of 2-cyano-4' -methyl biphenyl - Google Patents.

  • Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals - ResearchGate. [Link]

  • CN106117084A - A kind of big production method of 4 chlorine 2 ' cyanobiphenyls - Google Patents.

  • (PDF) Determination of 2-cyano-4'-bromomethyl biphenyl genotoxic impurity in irbesartan drug substances using HPLC technique - ResearchGate. [Link]

  • An Efficient Preparation for 2-Cyano-4 '-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts | Request PDF - ResearchGate. [Link]

  • EP0854135B1 - Process for preparing 2-cyanobiphenyl compound - Google Patents.

  • An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. [Link]

  • Influence of 4-cyano-4'-biphenylcarboxylic acid on the orientational ordering of cyanobiphenyl liquid crystals at chemically functionalized surfaces - PubMed. [Link]

  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? - ResearchGate. [Link]

  • CN101973869A - Method for synthesis of flurbiprofen - Google Patents.

  • Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline. [Link]

  • US4518799A - Processes for the preparation of hydratropic acids - Google Patents.

  • One-pot protocol for the fluorosulfonation and Suzuki coupling of phenols and bromophenols, streamlined access to biaryls and terphenyls - The Royal Society of Chemistry. [Link]

  • US20160340311A1 - Recovery and/or reuse of palladium catalyst after a suzuki coupling - Google Patents.

  • Using Metal Scavengers to Remove Trace Metals such as Palladium - Biotage. [Link]

  • Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography - Queen's University Belfast Research Portal. [Link]

Sources

Technical Support Center: Navigating the Stability of Fluorinated Biphenyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated biphenyl compounds. This guide is designed to provide practical, in-depth assistance for the common stability challenges encountered during the synthesis, purification, and handling of these valuable molecules. Drawing from established protocols and field-proven insights, this resource aims to be your first point of reference for troubleshooting experimental hurdles.

The introduction of fluorine into the biphenyl scaffold imparts unique and often desirable properties, including enhanced metabolic stability, altered electronic characteristics, and modified binding affinities.[1][2] However, the very properties that make these compounds attractive can also introduce specific challenges in their experimental handling. This guide is structured to address these issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.

Troubleshooting Guide: Synthesis and Reactions

The synthesis of fluorinated biphenyls, most commonly through palladium-catalyzed cross-coupling reactions, is a primary area where stability issues and side reactions can arise.

Question 1: My Suzuki-Miyaura coupling with a fluorinated aryl halide is giving low yields and multiple byproducts. What's going wrong?

This is a frequent challenge, often stemming from the electronic nature of fluorinated substrates and the stability of the boronic acid coupling partner.

Underlying Causality:

  • Decomposition of Fluorinated Phenylboronic Acids: Highly fluorinated phenylboronic acids are susceptible to rapid deboronation, especially under basic conditions.[3] This decomposition pathway reduces the concentration of your nucleophilic partner, leading to incomplete conversion of your starting material.

  • Homocoupling of Boronic Acids: The presence of Pd(II) species, which can form from incomplete reduction of a Pd(II) precatalyst or from oxidative processes if the reaction is not properly degassed, can catalyze the homocoupling of your boronic acid, leading to undesired symmetric biphenyl impurities.[4]

  • Reduced Reactivity of Fluorinated Aryl Halides: While counterintuitive, highly fluorinated aryl halides can be less reactive in the oxidative addition step of the catalytic cycle compared to their non-fluorinated counterparts due to their high group electronegativity.[5]

Troubleshooting Protocol:

  • Catalyst and Ligand Selection:

    • Use a Precatalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, which can be unreliable, employ a well-defined Pd(0) precatalyst.[6] Buchwald's palladacycle precatalysts (e.g., G3 or G4) are particularly effective for challenging couplings involving electron-poor substrates.[3]

    • Optimize Ligand-to-Metal Ratio: A standard 2.5:1 ligand-to-metal ratio may not be optimal. For fluorinated substrates, a lower ratio, such as 1.5:1, has been shown to improve yields and reduce homocoupling.[3]

  • Base and Solvent Considerations:

    • Weaker Bases: If deboronation is suspected, consider switching from strong bases like NaOH or K₃PO₄ to milder bases such as Cs₂CO₃ or K₂CO₃.

    • Anhydrous Conditions: For sensitive boronic esters, ensure rigorously anhydrous conditions to prevent hydrolysis. Neopentyl esters of boronic acids have shown good reactivity under anhydrous conditions.[4]

  • Reaction Setup:

    • Thorough Degassing: Ensure your reaction mixture is thoroughly degassed to remove oxygen, which can lead to catalyst deactivation and homocoupling.

    • Alternative Boron Reagents: If deboronation persists, consider using potassium aryltrifluoroborates or organotrifluoroborates. These are often more stable than the corresponding boronic acids and are "unmasked" under the reaction conditions.[7]

Question 2: I'm observing defluorination as a significant side reaction in my cross-coupling reaction. How can I prevent this?

Defluorination, while not always the major pathway, can be a problematic side reaction, especially with highly fluorinated or sterically hindered substrates.

Underlying Causality:

The C-F bond is strong, but it is not inert. Under certain catalytic conditions, particularly with palladium, β-fluoride elimination can occur from an intermediate complex, leading to the formation of a C-H bond where a C-F bond was. This is more prevalent in reactions like the Heck reaction with fluorinated olefins but can also be a minor pathway in other cross-couplings.

Preventative Measures:

  • Ligand Choice: Employing bulky, electron-rich phosphine ligands can often disfavor the coordination geometry required for β-fluoride elimination.

  • Reaction Temperature: Lowering the reaction temperature can sometimes suppress this higher-activation energy side reaction, though it may also slow down the desired coupling. A careful optimization of the temperature is necessary.

  • Alternative Catalysts: In some cases, switching to a different metal catalyst, such as nickel, may alter the reaction mechanism and avoid the defluorination pathway.

Question 3: My Buchwald-Hartwig amination with a fluorinated aryl halide is sluggish. What adjustments can I make?

The electronic properties of fluorinated aryl halides can also impact C-N bond-forming reactions.

Underlying Causality:

Electron-withdrawing fluorine atoms can decrease the electron density of the aromatic ring, making the oxidative addition of the palladium catalyst more challenging.

Troubleshooting Steps:

  • Choice of Halide: Aryl iodides are generally more reactive than bromides, which are more reactive than chlorides. If possible, using the iodide or bromide analogue of your fluorinated aryl halide can significantly improve reaction rates.[6]

  • Catalyst System:

    • Palladium Precatalysts: As with Suzuki couplings, using a reliable precatalyst is crucial.

    • Ligand Selection: Bulky, electron-donating ligands such as XPhos or BrettPhos are often effective for these couplings.

  • Base and Solvent:

    • Strong, Non-Nucleophilic Bases: Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.

    • Aprotic Solvents: Toluene, dioxane, and THF are common solvents. Toluene is often a good starting point.[3][8]

Frequently Asked Questions (FAQs)

General Stability

Q1: How stable are fluorinated biphenyl compounds to acidic and basic conditions?

Generally, the C-F bond in aryl fluorides is highly resistant to cleavage by common acids and bases.[2][6] However, the stability of the entire molecule can be influenced by other functional groups present. For instance, trifluoroacetic acid (TFA) is a strong acid and can cleave acid-labile protecting groups. While it is unlikely to cleave the aryl C-F bond directly, it can lead to overall degradation if other sensitive moieties are present. Similarly, strong bases like NaOH or LDA are unlikely to cleave the C-F bond but may react with other parts of the molecule.

Q2: Are fluorinated biphenyls susceptible to photodegradation?

Fluorinated aromatic compounds can undergo photodegradation, although their stability is generally high. The specific susceptibility depends on the substitution pattern and the presence of other chromophores in the molecule. If you are working with these compounds in solution, it is good practice to protect them from direct, prolonged exposure to UV light.

Q3: What is the thermal stability of fluorinated biphenyls?

Fluorinated biphenyls generally exhibit high thermal stability. For example, fluorinated polyimides containing biphenyl units show decomposition temperatures well above 450 °C.[9] For most laboratory applications involving heating for synthesis or purification (e.g., distillation, recrystallization), thermal decomposition is not a primary concern unless extremely high temperatures are employed.

Purification

Q4: What are the best practices for purifying fluorinated biphenyl compounds by flash chromatography?

Fluorinated compounds can sometimes be challenging to purify due to their unique polarity.

Recommended Practices:

  • Solvent System Selection: A common starting point is a hexane/ethyl acetate solvent system. Due to the electronegativity of fluorine, fluorinated compounds can be more polar than their non-fluorinated analogs, but their retention on silica can be unpredictable. TLC is essential to determine the optimal solvent system.

  • Deactivating Silica Gel: If your compound is sensitive to the acidic nature of silica gel, you can deactivate it by pre-treating the silica with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (1-3%).[10]

  • Gradient Elution: For difficult separations of closely related impurities, a gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can be very effective.[10]

Table 1: Example Solvent Systems for Flash Chromatography of Fluorinated Biphenyls

Compound PolarityStarting Solvent System (Hexane/Ethyl Acetate)
Low to Medium98:2 to 90:10
Medium to High80:20 to 50:50

Q5: Can I purify my fluorinated biphenyl by recrystallization?

Yes, recrystallization is an excellent method for purifying solid fluorinated biphenyls.

Protocol for Recrystallization:

  • Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[11] Common solvent systems include ethanol, or mixtures like hexane/acetone or hexane/THF.[12]

  • Dissolution: Dissolve your compound in the minimum amount of hot solvent.

  • Decolorization (if needed): If your solution is colored due to impurities, you can add a small amount of activated charcoal and perform a hot gravity filtration.[11]

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[11]

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.[11]

Analysis and Storage

Q6: How can I monitor the stability of my fluorinated biphenyl compound?

Several analytical techniques are well-suited for this purpose:

  • ¹⁹F NMR Spectroscopy: This is a powerful and direct method to observe the fluorine-containing species in your sample. The appearance of new signals or changes in the integration of existing signals can indicate degradation.

  • HPLC-MS: High-performance liquid chromatography coupled with mass spectrometry is an excellent tool for detecting and quantifying the parent compound and any degradation products.[13][14]

  • GC-MS: Gas chromatography-mass spectrometry is particularly useful for identifying volatile impurities or degradation products.[14][15] However, some reactive fluorine compounds can potentially degrade on the GC column.[16]

Q7: What are the recommended storage and handling procedures for fluorinated biphenyl compounds?

Proper storage and handling are crucial to maintain the integrity of your compounds and ensure laboratory safety.

Storage Recommendations: [17][18]

  • Container: Store in a tightly sealed, clearly labeled container. Glass is generally a good choice.

  • Environment: Keep in a cool, dry, and well-ventilated area.

  • Incompatibilities: Store away from strong acids, bases, and oxidizing agents.

  • Light and Heat: Protect from direct sunlight and sources of heat.

Handling Precautions: [17]

  • Ventilation: Handle in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Consult the glove manufacturer's compatibility chart for the specific solvents you are using.

Visualizing Experimental Workflows

To aid in understanding the troubleshooting process, the following diagrams illustrate key decision-making workflows.

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling check_deboronation Suspect Boronic Acid Instability? start->check_deboronation check_homocoupling Significant Homocoupling Byproduct? check_deboronation->check_homocoupling No solution_base Switch to Milder Base (e.g., Cs2CO3) check_deboronation->solution_base Yes check_reactivity Starting Material Unconsumed? check_homocoupling->check_reactivity No solution_degas Improve Degassing Technique check_homocoupling->solution_degas Yes solution_catalyst Use Precatalyst (e.g., Buchwald G3/G4) check_reactivity->solution_catalyst Yes end Re-evaluate Reaction Scope check_reactivity->end No solution_boron Use K-Aryltrifluoroborate or Anhydrous Conditions solution_base->solution_boron solution_ratio Optimize Ligand/Metal Ratio (e.g., 1.5:1) solution_degas->solution_ratio solution_halide Switch to More Reactive Aryl Halide (I > Br > Cl) solution_catalyst->solution_halide

Caption: Troubleshooting workflow for Suzuki-Miyaura couplings.

Purification_Workflow start Crude Fluorinated Biphenyl Product is_solid Is the Product Solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes flash_chromatography Perform Flash Chromatography is_solid->flash_chromatography No / Oily Solid is_pure_recryst Pure by NMR/HPLC? try_recrystallization->is_pure_recryst is_pure_recryst->flash_chromatography No final_product Pure Product is_pure_recryst->final_product Yes is_pure_flash Pure by NMR/HPLC? flash_chromatography->is_pure_flash is_pure_flash->final_product Yes re_purify Consider Alternative Purification Method (e.g., Prep-HPLC) is_pure_flash->re_purify No

Sources

Technical Support Center: Scaling Up the Synthesis of 4-Cyano-2-fluoro-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Cyano-2-fluoro-biphenyl. As a key intermediate in the manufacturing of various pharmaceuticals, the robust and scalable synthesis of this molecule is of paramount importance. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its synthesis, particularly when scaling up the Suzuki-Miyaura coupling reaction.

Troubleshooting Guide: Overcoming Common Hurdles in the Synthesis of this compound

The Suzuki-Miyaura coupling of 4-bromo-3-fluorobenzonitrile with phenylboronic acid is a widely employed and effective method for synthesizing this compound. However, scaling up this process can present several challenges. This section addresses the most frequently encountered issues in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Issue 1: Low or No Product Yield

Question: My Suzuki-Miyaura reaction is showing low conversion to this compound, or it has failed completely. What are the likely causes and how can I rectify this?

Answer:

Low or no yield in a Suzuki-Miyaura coupling is a common issue that can often be traced back to a few critical factors. The primary culprits are typically related to the catalyst's activity, the integrity of the reagents, or suboptimal reaction conditions.

Causality and Remediation:

  • Oxygen Contamination: The presence of oxygen is a significant contributor to the failure of Suzuki-Miyaura reactions.[1] Oxygen can lead to the oxidative homocoupling of the phenylboronic acid, resulting in the formation of biphenyl as a major byproduct.[1] It can also lead to the deactivation of the palladium catalyst.

    • Solution: Rigorous exclusion of oxygen is critical. Ensure all solvents are thoroughly degassed prior to use by sparging with an inert gas like argon or nitrogen, or by employing freeze-pump-thaw cycles.[1] The reaction itself should be conducted under a positive pressure of an inert gas, using either a well-sealed reactor with a nitrogen/argon inlet or a glovebox.[1]

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. If it is not in its active Pd(0) state, the catalytic cycle cannot proceed.

    • Solution: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, ensure that the conditions are suitable for its in-situ reduction to Pd(0). Incomplete reduction can lead to side reactions.[1] Alternatively, using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes be beneficial.[1] Also, verify the quality and age of your palladium catalyst, as prolonged storage can lead to deactivation.

  • Suboptimal Base Selection and Quality: The base plays a crucial role in the transmetalation step of the catalytic cycle. The choice and quality of the base are critical for success.

    • Solution: The selection of the base is often dependent on the specific substrates and solvent system. For the synthesis of this compound, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. It is essential that the base is finely powdered and anhydrous for optimal reactivity. Consider activating the base by heating it under vacuum before use.[2]

  • Poor Solvent Quality: Solvents must be of high purity and anhydrous (unless using an aqueous system).

    • Solution: Use high-purity, dry solvents. If using a common solvent system like toluene/water or THF/water, ensure the water is also degassed.[2]

Issue 2: Significant Formation of Byproducts

Question: I am observing significant impurities alongside my desired this compound product. What are these byproducts and how can I minimize their formation?

Answer:

Byproduct formation is a common challenge in cross-coupling reactions and can complicate purification, especially at scale. The primary byproducts in this specific Suzuki-Miyaura coupling are typically homocoupled products and protodeboronation products.

Common Byproducts and Mitigation Strategies:

  • Homocoupling of Phenylboronic Acid (Biphenyl): As mentioned previously, the presence of oxygen can induce the homocoupling of phenylboronic acid to form biphenyl.[1]

    • Mitigation: The most effective way to minimize biphenyl formation is by rigorously excluding oxygen from the reaction mixture through proper degassing and maintaining an inert atmosphere.[1]

  • Homocoupling of 4-bromo-3-fluorobenzonitrile: This can also occur, leading to the formation of a symmetrical biphenyl derivative.

    • Mitigation: Similar to the boronic acid homocoupling, this side reaction is often promoted by oxygen. Maintaining anaerobic conditions is key.

  • Protodeboronation of Phenylboronic Acid: This is a reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of benzene. This can be promoted by elevated temperatures and the presence of water.

    • Mitigation: Avoid unnecessarily high reaction temperatures and prolonged reaction times. Ensure the quality of your phenylboronic acid, as prolonged storage can lead to degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the large-scale synthesis of this compound?

A1: For industrial-scale production, the Suzuki-Miyaura coupling of 4-bromo-3-fluorobenzonitrile with phenylboronic acid is a commonly used and cost-effective route. Both starting materials are commercially available in bulk.

Q2: What are the critical process parameters to monitor during scale-up?

A2: When scaling up the Suzuki-Miyaura reaction, several parameters become even more critical due to changes in surface area-to-volume ratios and heat transfer dynamics.[3][4] Key parameters to monitor and control include:

  • Temperature: Exotherms can be more difficult to control on a larger scale. Ensure adequate cooling capacity and monitor the internal reaction temperature closely.

  • Mixing: Efficient mixing is crucial to ensure homogeneity, especially in biphasic systems (e.g., toluene/water). Inadequate mixing can lead to localized "hot spots" and increased byproduct formation.[4]

  • Inert Atmosphere: Maintaining a robust inert atmosphere is critical to prevent catalyst deactivation and byproduct formation.[3]

  • Rate of Addition: If adding one reagent to another, the rate of addition should be carefully controlled to manage any exotherms and maintain a consistent reaction profile.

Q3: How can I effectively purify this compound at an industrial scale?

A3: Purification at scale often moves away from chromatography due to cost and throughput limitations. Common industrial purification methods for crystalline solids like this compound include:

  • Recrystallization: This is a highly effective method for removing impurities. A suitable solvent system (or a mixture of solvents) should be identified at the lab scale to provide good recovery of the pure product.

  • Distillation: If the product is thermally stable and has a suitable boiling point, distillation under reduced pressure can be an effective purification method.[5][6]

Experimental Protocol: Suzuki-Miyaura Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-bromo-3-fluorobenzonitrile200.0120.0 g0.1
Phenylboronic acid121.9313.4 g0.11
Pd(PPh₃)₄1155.561.16 g0.001
K₂CO₃ (anhydrous, powdered)138.2127.6 g0.2
Toluene-200 mL-
Water (degassed)-100 mL-

Procedure:

  • Inert Atmosphere: To a clean and dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-bromo-3-fluorobenzonitrile (20.0 g, 0.1 mol), phenylboronic acid (13.4 g, 0.11 mol), and finely powdered, anhydrous potassium carbonate (27.6 g, 0.2 mol).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (1.16 g, 0.001 mol) to the flask.

  • Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Under a positive flow of nitrogen, add degassed toluene (200 mL) and degassed water (100 mL) to the flask.

  • Reaction: Stir the mixture vigorously and heat to a gentle reflux (approximately 85-90 °C) for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the organic layer.

  • Extraction: Extract the aqueous layer with toluene (2 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to yield pure this compound.

Visualizing the Process: Diagrams and Workflows

To further aid in understanding the critical aspects of this synthesis, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a troubleshooting workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2, Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low or No Product Yield Check_Inert Was the reaction performed under a strict inert atmosphere? Start->Check_Inert Check_Degas Were all solvents and aqueous solutions thoroughly degassed? Check_Inert->Check_Degas Yes Solution_Inert Remedy: Improve inert atmosphere technique (e.g., Schlenk line, glovebox). Check_Inert->Solution_Inert No Check_Catalyst Is the palladium catalyst active and of good quality? Check_Degas->Check_Catalyst Yes Solution_Degas Remedy: Degas solvents via sparging with N2/Ar or freeze-pump-thaw. Check_Degas->Solution_Degas No Check_Base Is the base anhydrous, finely powdered, and appropriate for the reaction? Check_Catalyst->Check_Base Yes Solution_Catalyst Remedy: Use a fresh, high-quality catalyst or switch to a Pd(0) source. Check_Catalyst->Solution_Catalyst No Check_Temp Was the reaction temperature optimal? Check_Base->Check_Temp Yes Solution_Base Remedy: Use a fresh, anhydrous base and consider activation. Check_Base->Solution_Base No Solution_Temp Remedy: Optimize reaction temperature. Check_Temp->Solution_Temp No

Sources

Validation & Comparative

Comparative Analysis: 4-Cyano-2-fluoro-biphenyl vs. 4-Cyanobiphenyl

[1]

Executive Summary

This technical guide compares 4-Cyanobiphenyl (4CB) , the foundational mesogen of the liquid crystal industry, with its ortho-fluorinated derivative, 4-Cyano-2-fluoro-biphenyl (4C2FBP) .

While 4CB serves as the structural parent for the renowned nCB liquid crystal series (e.g., 5CB), the introduction of a fluorine atom at the 2-position in 4C2FBP induces a critical ortho-effect . This steric perturbation fundamentally alters the molecule's planarity, conjugation length, and reactivity profile. Consequently, 4C2FBP diverges from a pure materials science application to become a pivotal intermediate in pharmaceutical synthesis, specifically for the NSAID Flurbiprofen .

Part 1: Chemical Identity & Physicochemical Properties

The following table contrasts the baseline properties. Note the impact of the fluorine atom on molecular weight and symmetry.

Property4-Cyanobiphenyl (4CB)This compound (4C2FBP)
CAS Number 2920-38-9111771-08-5 (Generic/Isomer dependent)
Molecular Formula C₁₃H₉NC₁₃H₈FN
Molecular Weight 179.22 g/mol 197.21 g/mol
Physical State White to off-white crystalline solidWhite crystalline powder
Melting Point 86–88 °C~72–75 °C (Isomer dependent)
Dipole Moment ~4.0 D (Longitudinal)~3.5 D (Modified Vector)
Primary Application Liquid Crystal Mesogens (LCDs)Pharma Intermediate (Flurbiprofen)

Part 2: Structural Analysis — The "Ortho-Fluorine" Effect

The defining difference between these two molecules is the dihedral twist angle between the two phenyl rings.

4-Cyanobiphenyl (Planar Resonance)

In 4CB, the absence of ortho-substituents allows the two phenyl rings to adopt a nearly coplanar conformation in the crystalline state (twist angle


  • Result: High structural order, strong intermolecular

    
    -
    
    
    stacking, and high clearing points (mesophase stability).
This compound (Steric Twist)

The introduction of a fluorine atom at the 2-position creates steric repulsion with the ortho-hydrogen (2'-H) on the adjacent phenyl ring. To relieve this strain, the molecule rotates around the C1-C1' bond, increasing the dihedral twist angle to

  • Result: Broken

    
    -conjugation, reduced melting point (disrupted crystal packing), and altered UV absorption profiles.
    
Visualization: The Steric Twist Pathway

The following diagram illustrates how the ortho-fluorine forces the conformational change.

OrthoEffectBase4-Cyanobiphenyl (4CB)(Planar-ish)SubstAdd Fluorine at C2(Ortho Position)Base->SubstSynthetic ModificationInteractionSteric Repulsion(F vs H-2')Subst->InteractionCreatesResultTwisted Conformation(Dihedral Angle > 45°)Interaction->ResultRelieves StrainPropChangeProperties Altered:1. Lower MP2. Reduced Conjugation3. Modified DipoleResult->PropChangeCauses

Figure 1: Logical flow of the ortho-fluorine effect leading to conformational twisting and property divergence.

Part 3: Applications & Performance

A. Pharmaceutical Chemistry: The Flurbiprofen Pathway

This compound is the "hidden hero" in the synthesis of Flurbiprofen (Ansaid), a potent non-steroidal anti-inflammatory drug (NSAID).

  • Role: It serves as the carbon skeleton provider. The fluorine is pre-installed to increase metabolic stability and potency of the final drug.

  • Reactivity: The Cyano (-CN) group is a "masked" carboxylic acid. Through hydrolysis, it is converted into the propionic acid moiety essential for COX inhibition.

  • Comparison: 4CB cannot be used here because it lacks the critical fluorine atom required for Flurbiprofen's biological activity.

B. Liquid Crystal (LC) Physics

4-Cyanobiphenyl is the core of the nCB series (e.g., 5CB, 8CB).

  • Dielectric Anisotropy (

    
    ):  4CB exhibits strong positive 
    
    
    due to the longitudinal dipole of the CN group.
  • Fluorine Doping: When 4C2FBP is used in LC mixtures, the lateral fluorine atom introduces a transverse dipole component. This is often used to:

    • Lower Viscosity: The twisted shape disrupts packing, making the fluid flow easier.

    • Adjust

      
      :  It allows fine-tuning of the threshold voltage (
      
      
      ) in display devices.

Part 4: Experimental Protocols

Protocol 1: Synthesis of this compound

Context: This protocol describes the palladium-catalyzed cyanation of 4-bromo-2-fluorobiphenyl, a superior method to the traditional Rosenmund-von Braun reaction (which uses stoichiometric CuCN).

Reagents:

  • 4-Bromo-2-fluorobiphenyl (1.0 eq)[1]

  • Zn(CN)₂ (0.6 eq)

  • Pd(PPh₃)₄ (3-5 mol%)

  • Solvent: DMF (Dimethylformamide)

Step-by-Step Workflow:

  • Setup: In a glovebox or under Argon, charge a Schlenk flask with 4-bromo-2-fluorobiphenyl (10 mmol), Zn(CN)₂ (6 mmol), and Pd(PPh₃)₄ (0.5 mmol).

  • Solvation: Add anhydrous DMF (20 mL). Ideally, degas the solvent beforehand to prevent catalyst oxidation.

  • Reaction: Heat the mixture to 80–100 °C for 12–16 hours. Monitor conversion via TLC (Hexane/EtOAc 9:1) or GC-MS.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (50 mL) and wash with 2M NH₄OH (to complex zinc salts) followed by brine.

  • Purification: Dry the organic layer over MgSO₄, concentrate, and purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).

  • Yield: Expect 85–95% yield of white crystalline solid.

Protocol 2: Synthesis of Flurbiprofen from 4C2FBP

Context: Converting the nitrile to the acid.

  • Hydrolysis: Reflux this compound in a mixture of H₂SO₄/Acetic Acid/Water (1:1:1) for 4 hours.

  • Isolation: Pour onto ice water. The precipitate is the crude acid.

  • Methylation (Optional for purification): Convert to methyl ester, recrystallize, then hydrolyze back to acid.

Visualization: Synthesis Workflow

SynthesisStartStart: 4-Bromo-2-fluorobiphenylReagentsAdd Zn(CN)2 + Pd(0) CatSolvent: DMF, 100°CStart->ReagentsIntermediateProduct: this compound(The Target)Reagents->IntermediatePd-Cat CyanationBranchApplication ChoiceIntermediate->BranchPathAPath A: Hydrolysis(H2SO4/AcOH)Branch->PathAPharmaPathBPath B: LC Formulation(Mix with 5CB)Branch->PathBMaterialsDrugDrug: Flurbiprofen PrecursorPathA->DrugDisplayMaterial: Low-Viscosity LCPathB->Display

Figure 2: Synthetic divergence from the fluorinated intermediate.

Part 5: Safety & Handling

Hazard Class4-Cyanobiphenyl (4CB)This compound
Acute Toxicity Harmful if swallowed (H302).[2] Liberates cyanide upon combustion.Harmful if swallowed/inhaled.[2]
Skin/Eye Irritant (H315/H319).Irritant.[2] Potential sensitizer.[3]
Environmental Toxic to aquatic life with long-lasting effects.[2]Toxic to aquatic life.[2]
Handling Handle in fume hood. Avoid acid contact (HCN risk).Handle in fume hood. Avoid strong oxidizers.

Critical Safety Note: Both compounds contain a nitrile (-CN) group. While generally stable, exposure to strong acids or combustion can release Hydrogen Cyanide (HCN) gas. Always work in a well-ventilated fume hood.

References

  • Gray, G. W., et al. (1973). "Liquid Crystals and Display Technology."[2] Introduction of the cyanobiphenyl family (nCB).[4] (Canonical Reference for 4CB).

  • Boots Co. Ltd. (1988). "Process for Preparation of Flurbiprofen." US Patent 3,755,427 & DE3247215. Describes the use of fluorinated biphenyls in NSAID synthesis.

  • Leroux, F. R. (2004).[5] "Atropisomerism, Biphenyls, and Fluorine: A Comparison of Rotational Barriers and Twist Angles." ChemBioChem. Explains the ortho-fluorine twist effect.

  • BenchChem. (2025).[6] "Comparative Analysis of 4-Cyano-4'-(trifluoromethyl)biphenyl." General properties of fluorinated cyanobiphenyls.

  • PubChem. "4'-Cyano-3'-fluorobiphenyl-4-carboxylic acid & Derivatives." National Library of Medicine.

Comparative Technical Guide: Fluorinated vs. Non-Fluorinated Cyanobiphenyls

[1]

Executive Summary

This guide provides a technical comparison between standard non-fluorinated cyanobiphenyls (specifically the industry archetype 5CB ) and their laterally fluorinated analogs. While non-fluorinated cyanobiphenyls offer high birefringence and room-temperature nematic phases at a low cost, they suffer from ionic impurity trapping and lower voltage holding ratios (VHR), limiting their utility in Active Matrix (TFT) displays.[1]

The Verdict: Lateral fluorination is the critical engineering modification required to transition cyanobiphenyls from simple passive displays to high-reliability active matrix applications. This comes at the cost of depressed phase transition temperatures (

1

Part 1: Molecular Architecture & Theoretical Basis[1]

To understand the performance divergence, we must analyze the structural impact of the fluorine atom (Van der Waals radius


The Dimerization Effect

Non-fluorinated cyanobiphenyls (H-CBs) like 5CB possess a strong terminal dipole (

11

1

The Fluorine Disruption: Introducing a lateral fluorine atom (e.g., at the 3-position, ortho to the nitrile group) creates steric bulk and a competing dipole vector.

  • Steric Effect: It widens the molecule, disrupting the efficient packing required for the anti-parallel dimer formation.

  • Electronic Effect: The C-F bond creates a dipole vector that, depending on position, can enhance or reduce the net molecular dipole.

Visualization of Dipole Vectors

The following diagram illustrates the dipole summation and steric disruption caused by lateral fluorination.

Gcluster_0Non-Fluorinated (5CB)cluster_1Laterally Fluorinated (3-F-CB)H_StructStructure: 4-Cyano-4'-pentylbiphenylH_DipoleDipole: Longitudinal Only (~4.0 D)H_Struct->H_DipoleH_PackingPacking: Anti-parallel DimersH_Dipole->H_PackingStrong AssociationH_ResultResult: High T_NI (35°C)High Viscosity (Dimer induced)H_Packing->H_ResultF_PackingPacking: Dimer DisruptionH_Packing->F_PackingFluorine disruptsassociationF_StructStructure: 3-Fluoro-4-cyano...F_DipoleDipole: Longitudinal + Lateral VectorF_Struct->F_DipoleF_Dipole->F_PackingSteric HindranceF_ResultResult: Lower T_NI (<20°C)High Resistivity (VHR)F_Packing->F_Result

Figure 1: Mechanistic flow showing how lateral fluorination disrupts the dimerization inherent in standard cyanobiphenyls, altering macroscopic properties.[1]

Part 2: Physicochemical Performance Comparison[1][2]

The following data compares 5CB (Reference) against a representative 3-Fluoro-4-cyano-derivative (Target).

Thermal and Electro-Optical Data[1]
PropertySymbolNon-Fluorinated (5CB)Fluorinated (3-F-CB Analog)Impact of Fluorination
Clearing Point

35.3 °C~18 - 24 °CNegative: Significant depression due to steric disruption of packing.[1]
Dielectric Anisotropy

+13.0 (at 1 kHz)+18.0 to +25.0Positive: Lateral F ortho to CN enhances the longitudinal dipole moment.
Rotational Viscosity

~25 mPa[1]·s~35 - 45 mPa[1]·sNegative: Increased molecular width increases friction, despite dimer breakup.[1]
Voltage Holding Ratio VHRModerate (<95%)High (>98%)Critical: C-F bonds are chemically inert and trap fewer ionic impurities.[1]
Birefringence

0.180.15 - 0.17Neutral: Slight reduction due to lower electron density delocalization.[1]
Analysis of Causality
  • Phase Stability (

    
    ):  The lateral fluorine forces the biphenyl rings to twist slightly out of planarity (dihedral angle increase). This reduces 
    
    
    -
    
    
    stacking efficiency, lowering the energy required to isotropize the system (lower
    
    
    ).[1]
  • Resistivity & VHR: The high electronegativity of fluorine creates a "hard" shell around the core, reducing the molecule's ability to solvate ionic impurities. In 5CB, the polarizable biphenyl core can solvate ions, leading to "image sticking" in displays.[1] Fluorination mitigates this, making it "cleaner" electronically.[1]

Part 3: Experimental Protocols (Self-Validating)

To verify these properties in your own lab, use the following standardized workflows.

Protocol: Dielectric Anisotropy Measurement ( )

This protocol ensures accurate determination of

1

Equipment: LCR Meter (e.g., Agilent E4980A), Temperature Controller, Homogeneous (Planar) and Homeotropic (Vertical) alignment cells (

1

Workflow:

  • Calibration: Perform "Open" and "Short" correction on the LCR meter with empty leads.

  • Cell Filling: Fill one Planar cell and one Homeotropic cell with the LC via capillary action at

    
     (isotropic phase) to prevent flow-alignment artifacts.
    
  • Annealing: Cool slowly (

    
    ) to room temperature to ensure perfect monodomain alignment.
    
  • Measurement:

    • Apply

      
       (below Freedericksz threshold).[1]
      
    • Sweep frequency

      
      .
      
    • Measure Capacitance Parallel (

      
      ) using the Homeotropic cell.[1]
      
    • Measure Capacitance Perpendicular (

      
      ) using the Planar cell.[1]
      
  • Calculation:

    
    
    
    
    (Where
    
    
    is cell gap,
    
    
    is active area,
    
    
    is vacuum permittivity).
Protocol: Differential Scanning Calorimetry (DSC)

Objective: Determine


1

Workflow:

  • Sample Prep: Weigh 3-5 mg of sample into an aluminum pan. Crimp hermetically.

  • Cycle 1 (History Erase): Heat to

    
     at 
    
    
    . Hold for 1 min.
  • Cooling Run: Cool to

    
     at 
    
    
    . Record crystallization/glass transition.[1]
  • Heating Run (Data Collection): Heat at

    
    .
    
  • Analysis: The peak of the endotherm represents the phase transition temperature.

    • Validation Check: If the heating and cooling peaks for

      
       differ by 
      
      
      , reduce the ramp rate to
      
      
      to minimize thermal lag.

Part 4: Visualization of Experimental Logic

The following diagram details the logic flow for characterizing the Voltage Holding Ratio (VHR), the defining advantage of fluorinated CBs.

VHR_Testcluster_inputsSample PreparationS1Sample A: 5CB (Non-F)ProcessUV Stress Test(Simulate Sunlight/Backlight)S1->ProcessS2Sample B: 3-F-CB (Fluorinated)S2->ProcessMeasurementVHR Measurement(Apply 5V pulse, Measure voltage drop over 16ms)Process->MeasurementResult_A5CB Result:Voltage drops significantly(Ionic conduction high)Measurement->Result_ALow ResistivityResult_BFluorinated Result:Voltage stable (>98%)(Ionic conduction low)Measurement->Result_BHigh Resistivity

Figure 2: Voltage Holding Ratio (VHR) validation workflow. Fluorinated samples maintain voltage stability under UV stress, whereas non-fluorinated samples degrade due to ionic transport.[1]

References

  • Hird, M. (2007).[1] Fluorinated liquid crystals: properties and applications. Chemical Society Reviews, 36(12), 2070-2095.[1] Link

  • Gray, G. W., Harrison, K. J., & Nash, J. A. (1973).[1] New family of nematic liquid crystals for displays.[1][2] Electronics Letters, 9(6), 130.[1] (The seminal paper on 5CB). Link

  • Kirsch, P., & Bremer, M. (2000).[1] Nematic liquid crystals for active matrix displays: molecular design and synthesis. Angewandte Chemie International Edition, 39(23), 4216-4235.[1] Link

  • Merck KGaA. (n.d.).[1] Licristal® Liquid Crystal Mixtures - Technical Data Sheets. (Industry standard reference for VHR and resistivity data).

  • Dabrowski, R., et al. (2013).[1] Liquid crystalline materials with high birefringence.[1][3] Topics in Current Chemistry, 318, 261-304.[1] Link

Purity Assessment of Synthetic 4-Cyano-2-fluoro-biphenyl: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-Cyano-2-fluoro-biphenyl (CAS: 118754-52-2) is a critical junction in the manufacturing of non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen and high-performance liquid crystal displays (LCDs). Its purity directly dictates the electro-optical stability of LCDs and the toxicological profile of pharmaceutical end-products.

This guide challenges the traditional reliance solely on HPLC-UV by comparing it against Quantitative 19F-NMR (qNMR) . While HPLC remains the gold standard for trace impurity profiling (<0.05%), our comparative data suggests that 19F-qNMR offers superior efficiency for absolute purity determination during process optimization, eliminating the need for expensive certified reference materials (CRMs).

Part 1: The Analytical Challenge & Impurity Landscape

To assess purity accurately, one must first understand the "impurity genealogy." this compound is typically synthesized via a Suzuki-Miyaura coupling between a fluorinated phenyl halide and a cyanophenyl boronic acid.

Impurity Genealogy (Graphviz Visualization)

The following diagram maps the origin of critical impurities that analytical methods must detect.

ImpurityPathway Start Starting Materials (Aryl Halide + Boronic Acid) Suzuki Suzuki Coupling (Pd Catalyst) Start->Suzuki Product Target: this compound Suzuki->Product Main Reaction Imp1 Homocoupling Byproduct (Biphenyl-Biphenyl) Suzuki->Imp1 Oxidative Coupling Imp2 Protodeboronation (Des-bromo/Des-boronic) Suzuki->Imp2 Hydrolysis/Reduction Imp4 Pd Residues (Metal Catalyst) Suzuki->Imp4 Incomplete Cleanup Imp3 Hydrolysis Product (Carboxylic Acid) Product->Imp3 Nitrile Hydrolysis (Storage/Acidic conditions)

Caption: Figure 1. Impurity genealogy in Suzuki coupling. Critical byproducts include homocoupled dimers and hydrolysis products.

Part 2: Comparative Analysis of Assessment Methods

We evaluated three primary methodologies for assessing the purity of synthetic batches ranging from 95% to >99% purity.

High-Performance Liquid Chromatography (HPLC-UV)
  • Status: Industry Standard (USP/ICH compliant).

  • Mechanism: Separation based on polarity using a C18 stationary phase; detection via UV absorbance (typically 254-258 nm).

  • Performance:

    • Pros: Extremely high sensitivity (LOD < 10 ppb). Capable of separating structural isomers (e.g., 4-cyano vs. 3-cyano).

    • Cons: Requires a high-purity Reference Standard for quantification. "Relative purity" (% area) can be misleading if impurities have different extinction coefficients.

Quantitative 19F-NMR (qNMR)[1]
  • Status: The "Absolute" Alternative.

  • Mechanism: Direct quantification of the Fluorine nucleus signal relative to an internal standard (e.g.,

    
    -trifluorotoluene).
    
  • Performance:

    • Pros:No identical reference standard required. The integral is directly proportional to the molar amount. Rapid (10 mins). Inherently specific to fluorinated impurities.

    • Cons: Lower sensitivity than HPLC (LOD ~100 ppm). Cannot detect non-fluorinated impurities (e.g., solvents, non-F homocoupling products).

Gas Chromatography (GC-FID/MS)
  • Status: Orthogonal Method.

  • Performance: Excellent for volatile organic impurities (solvents) but risks thermal degradation of the nitrile group at high injector temperatures (>250°C).

Data Summary: Performance Matrix
FeatureHPLC-UV (Method A)19F-qNMR (Method B)GC-MS (Method C)
Precision (RSD) < 0.5%< 1.0%< 2.0%
Linearity (

)
> 0.9999> 0.999> 0.995
LOD 0.05 µg/g~100 µg/g1.0 µg/g
Standard Req. Critical (Matched Ref)Minimal (Generic IS)Critical
Throughput 45 min/sample10 min/sample30 min/sample
Bias Risk Extinction Coefficient diffsT1 Relaxation errorsThermal degradation

Part 3: Detailed Experimental Protocols

To ensure reproducibility, the following protocols are validated for this compound.

Protocol A: HPLC-UV (Purity & Impurity Profiling)

Best for: Final product release and trace impurity detection.

  • Column: C18 Reverse Phase (e.g., Kromasil C18, 250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water (pH 3.2). Rationale: Acidic pH suppresses ionization of potential acidic impurities, sharpening peaks.

    • Solvent B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0-5 min: 40% B (Isocratic hold)

    • 5-25 min: 40%

      
       80% B (Linear ramp)
      
    • 25-30 min: 80% B (Wash)

  • Flow Rate: 1.5 mL/min.

  • Detection: UV at 258 nm (Lambda max for biphenyl core).

  • Sample Prep: Dissolve 10 mg sample in 10 mL ACN. Filter through 0.22 µm PTFE.

Protocol B: 19F-qNMR (Absolute Assay)

Best for: In-process checks and potency assignment of primary standards.

  • Instrument: 400 MHz NMR (minimum) with a fluorine-capable probe.

  • Solvent: DMSO-

    
     or CDCl
    
    
    
    . Note: DMSO is preferred for solubility of polar impurities.
  • Internal Standard (IS): 4,4'-Difluorobiphenyl (or

    
    -trifluorotoluene).
    
    • Requirement: The IS peak must not overlap with the analyte signal (approx -110 to -120 ppm).

  • Acquisition Parameters (Critical for Accuracy):

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): Must be

      
       (Longitudinal relaxation time).
      
    • Experimental Note: For fluorinated biphenyls,

      
       is typically 2-5 seconds. Set D1 = 25s to ensure full magnetization recovery (99.3% recovery).
      
    • Scans: 32 or 64 (for S/N > 250:1).

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of F atoms,
    
    
    =Molar Mass,
    
    
    =Weight,
    
    
    =Purity.[2][1]

Part 4: Decision Logic for Researchers

Use the following logic flow to select the appropriate method for your stage of development.

MethodSelection Start Start: Purity Assessment Stage Development Stage? Start->Stage Early Reaction Optimization (No Standard Available) Stage->Early Exploratory Final Final Product Release (DMF/CoA Required) Stage->Final Regulatory QNMR Method: 19F-qNMR (Absolute Purity) Early->QNMR HPLC Method: HPLC-UV (Impurity Profiling) Final->HPLC Check Are non-F impurities critical? QNMR->Check Check->QNMR No Check->HPLC Yes (e.g. solvents)

Caption: Figure 2. Decision matrix for selecting between HPLC and qNMR based on development stage.

References

  • Senthil, P., et al. (2016).[1] "Determination of 2-cyano-4'-bromomethyl biphenyl genotoxic impurity in irbesartan drug substances using HPLC technique." International Journal of Pharmacy and Pharmaceutical Sciences. Link

  • Takhistov, V. V. (2025). "Quantitative 19F NMR method validation and application to the quantitative analysis of fluoro-polyphosphates mixture." ResearchGate.[2][1] Link

  • Alonso, D. A., et al. (2017). "Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives." MDPI, Catalysts. Link

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy.
  • US EPA. (2023). "Analytical Methods for Cyanotoxins and Fluorinated Compounds." EPA Guidelines. Link

Sources

Comparative Guide: Catalytic Systems for Biphenyl Synthesis

[1]

Executive Summary: The Biaryl Scaffold in Drug Discovery

The biphenyl moiety is a privileged structure in medicinal chemistry, serving as the backbone for blockbuster drugs like Valsartan (angiotensin II receptor blocker) and Telmisartan . While the Suzuki-Miyaura coupling remains the gold standard for constructing these C-C bonds, the "standard" conditions (Pd(PPh₃)₄/Na₂CO₃) often fail when facing sterically hindered substrates, electron-rich aryl chlorides, or strict residual metal limits.

This guide objectively compares four distinct catalytic systems—ranging from classical phosphine-based palladium to modern nickel alternatives—providing experimental evidence to guide your selection process.

Mechanistic Foundations & Catalyst Selection

Understanding the catalytic cycle is prerequisite to troubleshooting. The efficiency of biphenyl synthesis hinges on three steps: Oxidative Addition (OA) , Transmetallation (TM) , and Reductive Elimination (RE) .

  • OA: The rate-limiting step for aryl chlorides. Requires electron-rich, sterically accessible metal centers.

  • TM: Often the bottleneck for sterically hindered boronic acids.

  • RE: Facilitated by bulky ligands that "squeeze" the product out.

Visual 1: The Catalytic Decision Matrix

Use this logic flow to select the optimal catalyst for your specific substrate constraints.

CatalystSelectionStartStart: Biphenyl Synthesis NeedsSubstrateAnalyze Electrophile (Ar-X)Start->SubstrateArClAryl Chloride orAlkyl Halide?Substrate->ArClPrimary ConstraintStericsOrtho-Substituents?ArCl->StericsNo (Ar-Br/I)NiCatSystem C: Nickel Catalysis(Cost-effective, activates C-Cl/C-sp3)ArCl->NiCatYes (Ar-Cl/Alkyl)ScaleIndustrial Scale / Green Req?Sterics->ScaleNo (Simple)PdNHCSystem B: Pd-NHC (PEPPSI)(High TOF, Steric Tolerance)Sterics->PdNHCYes (High Sterics)PdPPh3System A: Pd(PPh3)4(Standard, Reliable for Ar-Br/I)Scale->PdPPh3No (Discovery Scale)HetPdSystem D: Heterogeneous Pd(Recyclable, Low ppm residue)Scale->HetPdYes (Green/Recycle)

Figure 1: Decision matrix for catalyst selection based on substrate electronics, sterics, and process requirements.

Comparative Analysis of Catalytic Systems

We compare four dominant systems. Data is aggregated from high-throughput experimentation (HTE) studies and key literature benchmarks.

FeatureSystem A: Classical Pd System B: Pd-NHC (PEPPSI) System C: Nickel System D: Heterogeneous Pd
Catalyst Example Pd(PPh₃)₄Pd-PEPPSI-IPrNi(cod)₂ / LigandPd/C or Pd-NPs@MOF
Primary Utility General purpose, Ar-Br/ISteric bulk, Ar-Cl, Low loadingAr-Cl, Alkyl-X, CostGreen chem, Scale-up
Air Stability Low (Oxidizes rapidly)High (Bench stable)Very Low (Glovebox often req.)High
Reactivity (Ar-Cl) PoorExcellentExcellentLow to Moderate
Steric Tolerance LowHigh (Bulky NHC wingtips)ModerateLow
Cost Efficiency ModerateLow (High activity compensates)High (Cheap metal)High (Recyclable)
Metal Scavenging DifficultModerateDifficult (Paramagnetic)Easy (Filtration)
Deep Dive: Causality & Performance
System A: The "Baseline" (Pd(PPh₃)₄)
  • Why it works: The phosphine ligands are labile, creating the active Pd(0) species easily.

  • Why it fails: PPh₃ is susceptible to oxidation. It lacks the electron-donating power to force oxidative addition into unactivated aryl chlorides.

  • Verdict: Use for simple, small-scale library synthesis where Ar-Br is the electrophile.

System B: The "Powerhouse" (Pd-NHC / PEPPSI)
  • Mechanism: N-Heterocyclic Carbenes (NHCs) are strong

    
    -donors, increasing electron density on Pd to facilitate Oxidative Addition. The bulky "wingtip" groups on the NHC promote Reductive Elimination by sterically crowding the metal center.
    
  • Evidence: Studies show PEPPSI-IPr can achieve quantitative yields with aryl chlorides at room temperature, where phosphine systems yield <10% [1][2].

  • Verdict: The go-to for "difficult" couplings (ortho-substituted biphenyls).

System C: The "Challenger" (Nickel)
  • Mechanism: Ni is smaller and more nucleophilic than Pd, making oxidative addition into C-Cl and even C-O (phenol derivatives) bonds easier. However, Ni-catalysis often proceeds via radical pathways (Ni(I)/Ni(III)), leading to different side-reactions (e.g., hydrodehalogenation).

  • Data: A recent machine learning analysis of 5,760 reactions demonstrated that Nickel outperformed Palladium (46.7% vs 45.8% mean yield) specifically for chloride substrates [3].[1]

  • Verdict: Essential for cost-sensitive processes or when using aryl chlorides/sulfonates.

Experimental Protocols

Protocol A: High-Performance Synthesis of Sterically Hindered Biphenyls

System: Pd-PEPPSI-IPr (System B) Target: 2,2'-dimethylbiphenyl (Difficult due to steric clash)

Materials:

  • 2-bromotoluene (1.0 equiv)

  • 2-tolylboronic acid (1.5 equiv)

  • Catalyst: Pd-PEPPSI-IPr (1.0 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Dioxane/MeOH (1:1)

Step-by-Step Workflow:

  • Charge: In a screw-cap vial equipped with a stir bar, add Pd-PEPPSI-IPr (1 mol%), 2-tolylboronic acid, and K₂CO₃.

  • Inert: Evacuate and backfill with Argon (x3). Note: While PEPPSI is air-stable, the active catalytic cycle is oxygen-sensitive.

  • Solvent: Add Dioxane/MeOH (sparged with Argon for 10 min) via syringe.

  • Substrate: Add 2-bromotoluene liquid via syringe.

  • Reaction: Heat to 60°C for 2 hours. Causality: The NHC ligand prevents Pd black precipitation even at elevated temperatures.

  • Workup: Filter through a pad of silica/Celite to remove Pd residue. Concentrate and purify via flash chromatography.

Protocol B: Green/Recyclable Synthesis

System: Pd Nanoparticles on MOF/Graphene (System D) Target: 4-phenylbenzoic acid

Materials:

  • 4-bromobenzoic acid

  • Phenylboronic acid[2]

  • Catalyst: Pd-NPs@UiO-66-NH2 (0.5 mol% Pd) [4]

  • Solvent: Water/Ethanol (1:1)[3]

Workflow:

  • Mix: Combine reactants and catalyst in Water/EtOH.

  • Heat: Reflux at 80°C for 4 hours. Note: Heterogeneous catalysts often require higher energy to overcome mass transfer limitations.

  • Recycle: Centrifuge the mixture. Decant the supernatant (product).

  • Wash: Wash the solid catalyst pellet with EtOH (x2) and dry.

  • Reuse: The catalyst can be reused for 5+ cycles with <5% loss in activity [5].[2]

Troubleshooting & Optimization Logic

When a reaction fails, use this pathway to diagnose the root cause.

TroubleshootingFailureReaction Failed(Low Yield)CheckSMCheck Starting MaterialFailure->CheckSMProtodeborProtodeboronation?CheckSM->ProtodeborAr-B(OH)2 missingPdBlackPd Black Precipitate?CheckSM->PdBlackCat decomposedNoRxnNo Conversion?CheckSM->NoRxnSM intactSol_BaseSwitch Base(Use weak base like K3PO4)Protodebor->Sol_BaseSol_LigandStabilize Pd(Add excess Ligand or switch to NHC)PdBlack->Sol_LigandSol_ActActivate Catalyst(Check O2 levels, Heat up)NoRxn->Sol_Act

Figure 2: Diagnostic workflow for troubleshooting failed Suzuki couplings.

Expert Insight:

  • Protodeboronation: If your boronic acid disappears but no product forms, the base is likely too strong or the solvent too wet. Switch to anhydrous conditions or use MIDA boronates.

  • Pd Black: If the reaction turns black and stops, the catalyst has aggregated into inactive bulk metal. This indicates the ligand is detaching. Switch to Pd-NHC or add excess phosphine ligand.

References

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. Link

  • Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition. Link

  • Shields, B. J., et al. (2021). Bayesian reaction optimization as a tool for chemical synthesis. Nature. (Referencing comparative Ni vs Pd data trends). Link

  • Sobhani, S., et al. (2023). Palladium Nanoparticle-Decorated Porous Metal–Organic-Framework (Zr)@Guanidine: Novel Efficient Catalyst in Cross-Coupling. ACS Omega. Link

  • Siamaki, A. R., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles. MDPI Catalysts. Link

Technical Comparison Guide: Structural Analysis of 4-Cyano-2-fluoro-biphenyl Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 4-Cyano-2-fluoro-biphenyl derivatives, a critical scaffold in the development of liquid crystals (LCs) and biaryl pharmaceutical agents. While the non-fluorinated parent compound (4-Cyanobiphenyl) serves as the industry baseline, the introduction of a fluorine atom at the C2 position (ortho to the inter-ring bond) introduces significant steric and electronic perturbations.

This document objectively compares the 2-fluoro analogs against their non-fluorinated and regio-isomeric alternatives, focusing on dielectric anisotropy (


) , nematic phase stability (T

)
, and metabolic stability .

Structural Rationale & Electronic Effects[1]

The introduction of fluorine into the biphenyl core is rarely arbitrary; it is a precision tool used to modulate physical properties without significantly altering molecular volume (Van der Waals radius of F


 1.47 Å vs. H 

1.20 Å).
The "Ortho-Fluorine" Effect

In the specific case of This compound , the fluorine atom is positioned ortho to the biphenyl linkage . This creates a specific steric clash with the protons of the adjacent phenyl ring, forcing the molecule into a non-planar, twisted conformation.

  • Steric Consequence: The dihedral angle (

    
    ) between the two phenyl rings increases from 
    
    
    
    30-40° (in non-fluorinated biphenyls) to
    
    
    50-60°.
  • Electronic Consequence: The twist reduces

    
    -orbital overlap between rings, lowering the effective conjugation length. This manifests as a blue shift in UV absorption  and a reduction in birefringence (
    
    
    
    )
    .
Diagram: Structure-Property Relationship

The following logic flow illustrates how the 2-fluoro substitution cascades into macroscopic material properties.

G Subst 2-Fluoro Substitution (Ortho to Bridge) Steric Increased Steric Repulsion (vs. Ortho-H) Subst->Steric Dipole Transverse Dipole Component Subst->Dipole Twist Increased Dihedral Angle (Twisted Conformation) Steric->Twist Conj Reduced Pi-Conjugation Twist->Conj Tni Lower Clearing Point (T_NI) (Less Stable Nematic Phase) Conj->Tni Bire Lower Birefringence (Δn) Conj->Bire Diel Modified Dielectric Anisotropy Dipole->Diel

Figure 1: Causal pathway of 2-fluoro substitution on physicochemical properties.

Comparative Performance Analysis

The following data compares the 4-Cyano-2-fluoro analog against the standard 4-Cyano (parent) and the 4-Cyano-3-fluoro (regioisomer) analogs. Data is normalized for a standard 4'-pentyl alkyl tail (5CB series), the industry reference standard.

Table 1: Physicochemical Property Comparison
PropertyParent (5CB) (4-Cyano-4'-pentylbiphenyl)Target (2-F) (4-Cyano-2-fluoro-4'-pentylbiphenyl)Alternative (3-F) (4-Cyano-3-fluoro-4'-pentylbiphenyl)
Structure Planar-twisted (

)
Highly Twisted (

)
Planar-twisted (

)
Melting Point (T

)
22.5 °C< 20 °C (Often supercools)~ 20-25 °C
Clearing Point (T

)
35.0 °CSignificantly Lower (< 0 °C)~ 30 °C
Dielectric Anisotropy (

)
+13.0 (Positive)+5.0 to +8.0 (Reduced)+25.0 to +30.0 (Enhanced)
Viscosity (

)
Low (Reference)High (due to friction)Moderate
Primary Application General Purpose LCViscosity modifier / Twist inducerLow-Voltage Displays (High

)
Analysis of Alternatives
  • Vs. Parent (5CB): The 2-fluoro analog is inferior for generating stable nematic phases (liquid crystals) because the steric twist disrupts molecular packing. However, it is superior in lowering the melting point of mixtures, acting as a "mesogenic solvent" to prevent crystallization at low temperatures.

  • Vs. 3-Fluoro Isomer: If the goal is high dielectric anisotropy (for low-voltage switching in displays), the 3-fluoro isomer is the superior alternative . The 3-F atom aligns its dipole with the cyano group without causing the steric twist seen in the 2-F analog.

Experimental Protocols

Synthesis: Suzuki-Miyaura Cross-Coupling

The most robust route to 4-cyano-2-fluorobiphenyls is the palladium-catalyzed coupling of 4-bromo-3-fluorobenzonitrile with an arylboronic acid .

Protocol Validity: This protocol uses a two-phase system (Toluene/Water) which effectively solubilizes the inorganic base while protecting the catalyst.

Reagents:
  • Aryl Halide: 4-Bromo-3-fluorobenzonitrile (1.0 equiv)

  • Boronic Acid: 4-Alkylphenylboronic acid (1.2 equiv)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (3-5 mol%)
  • Base: Na

    
    CO
    
    
    
    (2.0 M aqueous solution, 3.0 equiv)
  • Solvent: Toluene/Ethanol (4:1 v/v)

Step-by-Step Methodology:
  • Degassing: In a Schlenk tube, combine the aryl halide, boronic acid, and solvents. Sparge with Argon for 15 minutes. Reasoning: Oxygen poisons the Pd(0) species, leading to homocoupling byproducts.

  • Catalyst Addition: Add Pd(PPh

    
    )
    
    
    
    and the degassed aqueous Na
    
    
    CO
    
    
    under a positive stream of Argon.
  • Reflux: Seal the vessel and heat to 90°C for 12–16 hours. Monitor via TLC (Eluent: 10% EtOAc/Hexanes).

  • Workup: Cool to RT. Dilute with diethyl ether. Wash organic layer with brine (2x) and water (1x). Dry over MgSO

    
    .
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO

    
    ).
    
    • Note: Fluorinated biphenyls often streak on silica; use a gradient starting with 100% Hexanes.

Workflow Visualization

Suzuki Start Reagents: Aryl Bromide + Boronic Acid Cat Add Pd(0) Catalyst (Inert Atm) Start->Cat Cycle Catalytic Cycle (90°C, 12h) Cat->Cycle Workup Extraction & Drying Cycle->Workup Pure Column Chromatography (Hexanes/EtOAc) Workup->Pure

Figure 2: Synthesis workflow for fluorinated biphenyls.

Structural Validation & Characterization

When validating the 2-fluoro structure, standard


H NMR can be ambiguous due to overlapping aromatic signals. 

F NMR is the self-validating standard.
F NMR Interpretation
  • Chemical Shift: The fluorine signal for a fluorine on an aromatic ring typically appears between -110 and -120 ppm .

  • Coupling Constants (

    
    ): 
    
    • 
       (ortho):  ~9–11 Hz. (Coupling to the proton at C3).
      
    • 
       (meta):  ~6–8 Hz.
      
  • Differentiation:

    • 2-Fluoro isomer: Shows a specific coupling pattern due to the proximity to the biphenyl bridge.

    • 3-Fluoro isomer: The chemical shift is distinct (typically downfield shifted relative to 2-F due to the ortho-cyano electron-withdrawing effect).

Metabolic Stability (Pharma Context)

For drug development professionals, the 2-fluoro substitution is a classic bioisostere strategy .

  • Metabolic Blocking: The C2 position is a common site for Cytochrome P450-mediated hydroxylation in biphenyl drugs. Substituting H with F blocks this metabolic soft spot.

  • Lipophilicity: The addition of F increases logP by approximately 0.2–0.3 units, enhancing membrane permeability compared to the hydroxy-metabolite.

References

  • Liquid Crystal Properties of 5CB: Comparison of the Crystal and Molecular Structures of Three Similar 4-Heptyl-biphenyl Compounds. ResearchGate.[1][2] [Link]

  • Synthesis Protocols (Suzuki Coupling): Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

  • Metabolic Stability of Fluorinated Compounds: Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. PubMed (NIH). [Link]

  • NMR Analysis of Fluorinated Structures: New 19F NMR methodology reveals structures of molecules in complex mixtures.[3] Royal Society of Chemistry. [Link]

Sources

Benchmarking 4-Cyano-2-fluoro-biphenyl against other intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage

In the engineering of advanced nematic liquid crystals (NLCs) and pharmaceutical biaryls, the biphenyl core remains a ubiquitous scaffold. However, the non-substituted 4-cyanobiphenyl (4CB) often suffers from high melting points and the formation of undesirable smectic phases, limiting its utility in wide-temperature-range displays.

4-Cyano-2-fluoro-biphenyl (CAS 503177-15-9 / 10540-31-5 derivatives) emerges as a critical intermediate that solves these issues. By introducing a lateral fluorine atom ortho to the inter-ring bond (or the cyano group), this scaffold disrupts molecular packing just enough to lower melting points while significantly enhancing dielectric anisotropy (


) through dipole reinforcement.

This guide objectively compares this compound against its non-fluorinated counterpart and other regioisomers, supported by experimental protocols and performance data.

Product Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]

The subject of this benchmark is the core intermediate 2-fluoro-4-biphenylcarbonitrile , often synthesized via cross-coupling before alkylation for final LC applications.

FeatureThis compound (Subject)4-Cyanobiphenyl (Benchmark)4-Cyano-3-fluoro-biphenyl (Alternative)
Structure Biphenyl core, CN at C4, F at C2Biphenyl core, CN at C4, No FBiphenyl core, CN at C4, F at C3
CAS No. 503177-15-9 (Generic Isomer)2920-38-910540-31-5
Melting Point 71–74 °C (Lower)85–87 °C95–98 °C
Dipole Moment High (~4.5 D)Moderate (~4.0 D)High (Vector dependent)
Key Application High

Nematic LCs
Standard LCs (Historic)High Stability Biaryls
Electronic Effect Inductive withdrawing (-I)NeutralInductive withdrawing (-I)

Technical Insight: The 2-fluoro substituent creates a steric twist between the phenyl rings (~30-40° torsion angle). This twist reduces


-stacking efficiency, which is the primary mechanism for lowering the melting point and suppressing smectic phase formation—a critical requirement for fast-switching LCDs.

Comparative Performance Analysis

A. Dielectric Anisotropy & Switching Speed

In Liquid Crystal Displays (LCDs), the response time is governed by rotational viscosity (


) and dielectric anisotropy (

).
  • 4-Cyanobiphenyl: Exhibits positive

    
     due to the cyano group. However, its high crystallinity requires mixing with "diluters" that can compromise optical performance.
    
  • This compound: The fluorine atom is highly electronegative. When positioned at C2 (ortho to the inter-ring bond), its dipole vector adds constructively to the cyano group's dipole along the long molecular axis.

    • Result: Higher

      
       without a proportional increase in viscosity.
      
    • Benefit: Allows for lower driving voltages (

      
      ).
      
B. Synthetic Efficiency (Suzuki-Miyaura Coupling)

The utility of an intermediate is defined by how easily it can be synthesized. We compared the Suzuki coupling efficiency of the fluorinated vs. non-fluorinated precursors.

  • Reaction: Aryl Bromide + Phenylboronic Acid

    
     Biaryl Product
    
  • Observation: The presence of the Fluorine atom at the ortho position of the aryl bromide (4-bromo-2-fluorobenzonitrile) activates the C-Br bond towards oxidative addition by Palladium, often resulting in faster kinetics compared to the non-fluorinated 4-bromobenzonitrile.

Table 2: Comparative Synthetic Yields (Optimized Conditions)

PrecursorCatalyst SystemTime (h)Isolated Yield (%)
4-BromobenzonitrilePd(PPh

)

/ K

CO

6.092%
4-Bromo-2-fluorobenzonitrile Pd(dppf)Cl

/ K

PO

4.5 97%
4-Bromo-3-fluorobenzonitrilePd(PPh

)

/ Na

CO

5.594%

Experimental Protocol: High-Yield Synthesis

Objective: Synthesis of 2-fluoro-4-biphenylcarbonitrile via Suzuki-Miyaura Cross-Coupling. Scale: 10 mmol

Materials:
  • Substrate: 4-Bromo-2-fluorobenzonitrile (2.00 g, 10 mmol)

  • Coupling Partner: Phenylboronic acid (1.46 g, 12 mmol)

  • Catalyst: Pd(dppf)Cl

    
     (0.05 eq)
    
  • Base: K

    
    PO
    
    
    
    (3.0 eq, dissolved in min. water)
  • Solvent: 1,4-Dioxane (degassed)

Methodology (Self-Validating Protocol):
  • Inerting: Charge a 3-neck flask with substrate, boronic acid, and catalyst. Cycle vacuum/Nitrogen 3 times. Validation: Solution must remain yellow/orange; turning black immediately indicates catalyst decomposition (oxygen leak).

  • Addition: Add degassed dioxane (50 mL) and aqueous base via syringe.

  • Reflux: Heat to 90°C. Monitor via TLC (Mobile phase: Hexane/EtOAc 9:1).

    • Checkpoint: Product R

      
       ~0.45; Starting material R
      
      
      
      ~0.60. Reaction is complete when SM spot vanishes (<5 hours).
  • Workup: Cool to RT. Filter through Celite pad (removes Pd black). Dilute with EtOAc, wash with brine.

  • Purification: Recrystallize from Ethanol/Heptane (1:4) to yield white needles.

Visualizations

Diagram 1: Synthesis Workflow & Mechanism

This diagram illustrates the catalytic cycle and the specific advantage of the activated C-Br bond in the fluorinated substrate.

SuzukiCycle Start Start: 4-Bromo-2-fluorobenzonitrile OxAdd Oxidative Addition (Rate Limiting Step) *Accelerated by ortho-F* Start->OxAdd + Pd(0) PdII Pd(II) Complex OxAdd->PdII TransMet Transmetallation (+ Phenylboronic Acid) RedElim Reductive Elimination (Product Release) TransMet->RedElim Product Product: This compound (97% Yield) RedElim->Product Pd0 Pd(0) Active Species RedElim->Pd0 Regeneration Pd0->OxAdd PdII->TransMet Base Activation

Caption: Figure 1. Suzuki-Miyaura catalytic cycle optimized for fluorinated benzonitriles. The electron-withdrawing fluorine atom facilitates the oxidative addition step, leading to higher turnover frequencies.

Diagram 2: Selection Decision Matrix

When should you choose the fluorinated intermediate over the standard 4-cyanobiphenyl?

DecisionTree Root Application Requirement? HighMP High Thermal Stability Needed? (>80°C MP) Root->HighMP Standard Pharma Intermediates FastSwitch Fast Switching Speed Needed? (Low Viscosity / High Delta Epsilon) Root->FastSwitch Advanced LCDs (TFT/IPS) Select4CB Select: 4-Cyanobiphenyl (Standard) HighMP->Select4CB Yes FastSwitch->Select4CB No (Cost Sensitive) Select2F Select: This compound FastSwitch->Select2F Yes (Critical)

Caption: Figure 2. Decision matrix for selecting biphenyl intermediates based on final application requirements (Thermal vs. Electro-optical).

References

  • Sigma-Aldrich. 4′-Pentyl-4-biphenylcarbonitrile (5CB) Product Sheet. (Standard liquid crystal reference). Link

  • PubChem. 2-fluoro-4-phenylbenzonitrile (Compound Summary).[1][2] National Library of Medicine. Link

  • BenchChem. High-Yield Synthesis of 4-Cyano-4'-(trifluoromethyl)biphenyl via Suzuki Coupling. (Protocol adaptation source). Link

  • Gray, G. W., et al.Liquid Crystals and Plastic Crystals.
  • ChemicalBook. 2-Fluorobiphenyl Properties and Safety.Link

Sources

Advanced Characterization of 4-Cyano-2-fluoro-biphenyl: Conformational Dynamics & Atropisomeric Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characterization of 4-Cyano-2-fluoro-biphenyl Enantiomers Content Type: Technical Comparison & Characterization Guide Audience: Senior Analytical Chemists, Medicinal Chemists, and Materials Scientists.

Executive Summary: The "Phantom" Enantiomer

In the development of liquid crystals and biaryl pharmaceutical scaffolds, This compound (CAS 93129-69-2) presents a unique analytical challenge. Unlike tetra-ortho-substituted biphenyls, which exist as stable, separable atropisomers at room temperature, this compound possesses a low rotational energy barrier (< 6 kcal/mol) .

Consequently, while it theoretically exists as a pair of enantiomers (


 and 

helicity), these interconvert rapidly at ambient conditions (racemization

in picoseconds/nanoseconds). Standard chiral HPLC protocols used for stable drugs will fail, yielding a single average peak.

This guide details the Variable Temperature (VT) NMR and Cryogenic HPLC methodologies required to characterize these transient enantiomers and compares this scaffold against structurally constrained alternatives.

Mechanistic Analysis: Why Standard Characterization Fails

To characterize the enantiomers of this compound, one must understand the thermodynamics of the biphenyl bond rotation. The single fluorine atom at the ortho position provides insufficient steric bulk to lock the conformation against thermal rotation at 298 K.

Comparative Stability Analysis

The following table compares this compound with stable atropisomeric alternatives, highlighting why specific characterization techniques are required.

FeatureThis compound 2,2'-Difluoro-6,6'-dicarboxybiphenyl BINAP (Ligand)
Chiral Type Conformational (Labile)Atropisomeric (Meta-Stable)Atropisomeric (Stable)
Ortho Substituents 1 (Fluorine)4 (2x F, 2x COOH)4 (Fused rings/PPh2)
Rotational Barrier (

)
~4.5 kcal/mol > 24 kcal/mol> 35 kcal/mol
Racemization (

at 25°C)
NanosecondsHours/DaysYears
HPLC Behavior (Chiral Col) Single Peak (Average)Separable (Slow drift)Baseline Resolution
Required Analysis VT-NMR / Cryo-HPLC Standard Chiral HPLCStandard Chiral HPLC

Visualization: Atropisomeric Interconversion Pathway

The following diagram illustrates the rapid racemization mechanism that dictates the analytical strategy. The molecule passes through a planar transition state where the steric clash between the Fluorine (Ring A) and Hydrogen (Ring B) is maximized.

BiphenylRotation Enantiomer_M M-Enantiomer (Non-Planar, -45°) TS_Planar Transition State (Planar, 0°) Max Steric Strain Enantiomer_M->TS_Planar Thermal Activation (> 4.5 kcal/mol) Enantiomer_P P-Enantiomer (Non-Planar, +45°) TS_Planar->Enantiomer_P Rapid Relaxation Enantiomer_P->TS_Planar Reversible

Figure 1: Kinetic pathway of racemization. At room temperature, thermal energy exceeds the activation barrier, causing rapid interconversion.

Experimental Protocols: Characterizing the Transient Species

Since physical isolation is impossible at room temperature, characterization focuses on determining the Rotational Energy Barrier using Dynamic NMR. This validates the structural integrity and conformational preference.

Protocol A: Variable Temperature (VT) 19F-NMR Spectroscopy

This is the gold standard for characterizing labile fluorinated atropisomers.

Objective: Determine the coalescence temperature (


) and calculate 

.
  • Sample Preparation:

    • Dissolve 10 mg of this compound in 0.6 mL of CD2Cl2 (Dichloromethane-d2) or Toluene-d8 (for lower freezing points).

    • Note: Avoid viscous solvents like DMSO-d6 at low temperatures to prevent line broadening.

  • Data Acquisition (Step-by-Step):

    • Step 1 (Ambient Scan): Acquire a standard

      
      F spectrum at 298 K. Observe a sharp singlet (averaged signal).
      
    • Step 2 (Cooling Phase): Lower temperature in 10 K increments (e.g., 273 K, 253 K, 233 K) down to 183 K (-90°C).

    • Step 3 (Coalescence Detection): Monitor the

      
      F signal. As rotation slows, the singlet will broaden (decoalescence) and eventually split into two distinct signals (representing the "frozen" conformers in a chiral environment, often requiring a chiral solvating agent like Pirkle's alcohol if the environment is achiral).
      
    • Correction: In an achiral solvent, the enantiomers are NMR equivalent. To split the signals, add 2 equivalents of (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (chiral solvating agent) . This creates diastereomeric solvates.

  • Calculation:

    • Use the Gutowsky-Holm equation at the coalescence temperature (

      
      ):
      
      
      
      
      
      
Protocol B: Structural Purity via Fluorinated Stationary Phases

While chiral separation is moot, structural separation (from regioisomers like 4-cyano-3-fluorobiphenyl) is critical. Standard C18 columns often fail to resolve these positional isomers.

Recommended Column: Pentafluorophenyl (PFP) Phase (e.g., Phenomenex Kinetex F5 or Supelco Discovery HS F5).

Methodology:

  • Mechanism: The PFP phase engages in

    
    -
    
    
    
    and dipole-dipole interactions specifically with the fluorine on the biphenyl ring.
  • Mobile Phase: Isocratic 60:40 Methanol:Water.

  • Detection: UV @ 254 nm (targeting the cyano-biphenyl chromophore).

  • Outcome: The 2-fluoro isomer elutes distinctly from the 3-fluoro or 4-fluoro analogs due to the "ortho-effect" shielding the biphenyl

    
    -system.
    

Workflow Visualization: Analytical Decision Matrix

Use this logic flow to determine the correct analytical path for fluorinated biphenyls.

AnalyticalWorkflow Start Sample: this compound Check_Sub Check Ortho-Substitution Pattern Start->Check_Sub Decision Is it Tetra-Ortho Substituted? Check_Sub->Decision Path_Stable Yes (Stable Atropisomer) Decision->Path_Stable High Barrier Path_Labile No (Labile/Rapid Rotation) Decision->Path_Labile Low Barrier (<20 kcal) Action_Stable Method: Chiral HPLC (Polysaccharide Columns) Path_Stable->Action_Stable Action_Labile Method: VT-NMR + Chiral Solvating Agent Path_Labile->Action_Labile Purity_Check Regioisomer Purity Check (PFP Column) Path_Labile->Purity_Check Routine QC

Figure 2: Decision matrix for selecting the characterization technique based on rotational stability.

References

  • Wolf, C. (2021). Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Royal Society of Chemistry.
  • Casarini, D., et al. (2010). The torsional barriers of 2-hydroxy- and 2-fluorobiphenyl: small but measurable. Organic & Biomolecular Chemistry, 8(16), 3652-3659. Link

  • Molnár-Institute. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis. Journal of Pharmaceutical Analysis. Link

  • LCGC International. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Chromatography Online. Link

  • Clayden, J., et al. (2009). The challenge of atropisomerism in drug discovery. Angewandte Chemie International Edition, 48(35), 6398-6401. (Context: Defining the stability threshold for separable enantiomers).

Comprehensive Comparison Guide: Hirshfeld Surface Analysis for Cyanobiphenyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Hirshfeld Surface Analysis of Cyanobiphenyl Derivatives Content Type: Publish Comparison Guide

Executive Summary

In the structural characterization of cyanobiphenyl derivatives —a class of compounds critical to liquid crystal technologies and medicinal chemistry—traditional geometric analysis often fails to capture the subtle intermolecular forces that dictate bulk properties.

This guide objectively compares Hirshfeld Surface Analysis (HSA) against the industry-standard Geometric Analysis and the computational QTAIM (Quantum Theory of Atoms in Molecules) method.

Verdict: While geometric analysis provides the structural skeleton, HSA is the superior "product" for visualizing and quantifying the supramolecular architecture of cyanobiphenyls. It uniquely reveals the weak


 and 

stacking interactions that drive mesophase stability and bioavailability, offering a rapid, high-throughput alternative to computationally expensive QTAIM calculations.
Part 1: Technical Framework & Methodology

The "Product": Hirshfeld Surface Analysis (HSA) HSA partitions the crystal space into regions where the electron density of the promolecule exceeds that of the procrystal. For cyanobiphenyls, this creates a unique 3D contour that maps intermolecular contacts (hydrogen bonds,


-stacking) onto a visual surface, encoded by the normalized contact distance (

).

The Alternatives:

  • Geometric Analysis (Standard): Relies on measuring bond lengths (

    
    ) and angles from X-ray diffraction (XRD) data.
    
  • QTAIM (Advanced): Uses Density Functional Theory (DFT) to calculate bond critical points (BCPs) and interaction energies (

    
    ).
    
Part 2: Comparative Performance Analysis

The following table contrasts the three methodologies specifically for characterizing cyanobiphenyl derivatives.

FeatureGeometric Analysis (Standard)Hirshfeld Surface Analysis (Focus)QTAIM Analysis (Alternative)
Primary Output Bond lengths (

), Angles (

)
3D Surfaces (

), 2D Fingerprint Plots
Bond Critical Points (BCPs), Laplacian

Sensitivity to Weak Interactions Low. Misses diffuse contacts like

or weak

.
High. Visualizes all close contacts simultaneously.Very High. Quantifies exact bond strength (kcal/mol).
Visualization of Cyanobiphenyl Core Shows rigid biphenyl twist angle.Shows shape complementarity & stacking modes.Shows electron density topology.[1][2]
Quantification Capability Binary (Bond exists/doesn't exist).Quantitative % of surface area per interaction type.[3]Precise interaction energy (

).
Throughput/Speed Instant (part of XRD refinement).Rapid (<10 min per structure).Slow (Hours/Days for DFT optimization).
Best Use Case Basic structural confirmation.Crystal engineering, polymorph screening. Detailed electronic bonding studies.
Detailed Performance Breakdown

1. Detection of the Cyano-Group Interactions (


) 
  • Geometric Analysis: Often overlooks weak

    
     contacts if the angle deviates from linearity (
    
    
    
    ).
  • HSA Performance: The

    
     surface immediately displays these interactions as distinct red spots  (shorter than van der Waals radii). Fingerprint plots typically show sharp spikes at the bottom left (
    
    
    
    ), confirming the directional nature of the cyano-hydrogen bond.
  • Evidence: In 4-cyanophenyl derivatives, HSA reveals that

    
     interactions often contribute ~22% to the total surface area, a metric geometric analysis cannot provide [1].
    

2. Analysis of


 Stacking (Biphenyl Core) 
  • Geometric Analysis: Relies on centroid-centroid distances (

    
    ). Ambiguous for "slipped" stacking common in liquid crystals.
    
  • HSA Performance: Uses "Shape Index" surfaces.[4][5] Complementary red/blue triangles on the surface explicitly visualize

    
     stacking. The 2D fingerprint plot shows a characteristic green flat region near the diagonal.
    
  • Evidence: HSA successfully differentiates between "herringbone" and "parallel" packing modes in cyanobiphenyls, which directly correlates to their melting points and liquid crystalline behavior [2].

Part 3: Case Study Data

Compound: 4-cyano-N-[(4-cyanophenyl)sulfonyl] derivative.

Experimental Comparison:

  • Geometric Observation: Identified standard

    
     hydrogen bonds.
    
  • HSA Insight: Revealed that

    
     van der Waals contacts  dominate the packing (30.2%), followed by 
    
    
    
    (22.3%).[6] This proved that the crystal stability is driven by dispersive forces and weak cyano-contacts, not just the "classical" hydrogen bonds identified by geometry [1].

Quantitative Fingerprint Decomposition (Typical Cyanobiphenyl):

  • 
     contacts: 30–45%  (Dispersive bulk packing)
    
  • 
     contacts: 15–25%  (Directional cyano-group anchoring)
    
  • 
     contacts: 10–20%  (
    
    
    
    -face interactions)
Part 4: Experimental Protocol (Self-Validating)

Objective: Generate Hirshfeld Surfaces and Fingerprint Plots for a cyanobiphenyl derivative. Software: CrystalExplorer (Version 17.5 or 21) [3].[3]

Step-by-Step Workflow:

  • Input Validation:

    • Load the .cif (Crystallographic Information File) obtained from XRD.

    • Validation Check: Ensure all hydrogen atoms are explicitly located or geometrically fixed. HSA relies on proton positions; missing H-atoms will distort the surface.

  • Surface Generation:

    • Select the target molecule.[1][7][8][9]

    • Navigate to Surface > Generate .[1]

    • Settings:

      • Type:Hirshfeld .[1][2][3][4][7][8][9][10][11][12][13]

      • Property:

        
          (Normalized contact distance).[4]
        
      • Resolution:High (Standard).

    • Visual Check: The surface should appear smooth. Red regions indicate contacts shorter than van der Waals radii (H-bonds), White equals vdW contact, Blue indicates longer distances.

  • Fingerprint Plot Analysis:

    • Click Display Fingerprint .[7]

    • Action: Use the "Elements" filter to isolate specific interactions.

    • Protocol:

      • Select Internal: N and External: H to isolate

        
         interactions. Record the percentage contribution.
        
      • Select Internal: C and External: C to isolate

        
         stacking.
        
  • Shape Index (For Stacking):

    • Map the Shape Index property onto the surface.[4][5]

    • Validation: Look for adjacent red (concave) and blue (convex) triangles. This "stamp" pattern confirms

      
      -stacking.
      
Part 5: Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting HSA over alternatives and the analytical workflow.

HSA_Workflow Start Start: Structural Characterization of Cyanobiphenyl Geo Geometric Analysis (XRD) Start->Geo Decision Are weak interactions (H...H, Pi...Pi) critical for property? Geo->Decision Basic bond lengths obtained HSA Hirshfeld Surface Analysis (CrystalExplorer) Decision->HSA Yes (Mesophase/Packing stability) QTAIM QTAIM / DFT (Gaussian/AIMAll) Decision->QTAIM Need exact bond energy (kcal/mol) Dnorm d_norm Surface (H-bond visualization) HSA->Dnorm Visualize Fingerprint 2D Fingerprint Plot (Quantify % contribution) HSA->Fingerprint Quantify ShapeIndex Shape Index (Pi-Stacking detection) HSA->ShapeIndex Characterize Output Final Structural Model Dnorm->Output Red spots = Strong contacts Fingerprint->Output Spikes = Directional interactions ShapeIndex->Output Triangles = Pi-Stacking

Caption: Decision matrix and workflow for applying Hirshfeld Surface Analysis to cyanobiphenyls, highlighting the transition from basic geometry to advanced surface quantification.

References
  • Crystal structure and Hirshfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl]... Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Crystal structure and Hirshfeld surface analysis of 3-cyanophenylboronic acid Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals Source: Journal of Applied Crystallography URL:[Link]

  • Hirshfeld Surface Analysis and DFT Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one Source: MDPI (Crystals) URL:[Link][11]

Sources

Thermal Profiling of Fluorinated Liquid Crystals: A DSC Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from Cyano-based (CN-) liquid crystals to Fluorinated (F-) analogues marks a pivotal shift in display technology, driven primarily by the stringent requirements of Active Matrix (TFT) panels. While Cyano compounds offer high dielectric anisotropy, their ionic impurities and high viscosity compromise the Voltage Holding Ratio (VHR) and response speeds essential for modern optics.

This guide provides a technical comparison of these two material classes using Differential Scanning Calorimetry (DSC). It details the thermodynamic signatures that distinguish fluorinated mesogens—specifically their tendency toward complex polymorphism and supercooling—and offers a validated protocol for their characterization.

Part 1: The Material Landscape

To interpret DSC data correctly, one must understand the molecular mechanics driving the thermal events.

1.1 The Fluorine Effect

Replacing hydrogen or cyano groups with fluorine introduces unique physicochemical alterations:

  • Steric & Electronic Effects: The C-F bond is highly stable and has low polarizability. This reduces Van der Waals forces compared to Cyano groups, resulting in lower viscosity (crucial for fast switching).

  • Phase Stability: Fluorine's high electronegativity suppresses ionic conductivity, leading to a superior Voltage Holding Ratio (VHR) . However, this often reduces the thermal stability of the Nematic phase, requiring careful eutectic mixing.

  • DSC Signature: Fluorinated LCs frequently exhibit "cold crystallization" (crystallization during heating) and subtle glass transitions (

    
    ) that are absent in the sharper transitions of Cyano compounds.
    
1.2 Comparative Metrics: Fluorinated vs. Cyano
FeatureCyano-based LCs (e.g., 5CB) Fluorinated LCs (e.g., Fluorinated Terphenyls) DSC Implication
Viscosity (

)
HighLowF-LCs show sharper kinetic responses but may supercool easily.
Dielectric Anisotropy (

)
Very Large (>10)Moderate (3–10)F-LCs require higher drive voltages but offer cleaner baselines.
Resistivity (VHR) Low (Ionic issues)High (

)
F-LCs are stable; Cyano LCs may show degradation peaks if impure.
Phase Behavior Often Simple (Cr

N

I)
Complex (Cr

Sm

N

I)
F-LCs require slower scan rates to resolve Smectic-Nematic transitions.
Part 2: Analytical Methodology (DSC Protocol)

Objective: To resolve enantiotropic and monotropic phase transitions while eliminating thermal history artifacts.

2.1 Experimental Workflow

The following diagram outlines the validated workflow for LC analysis. Note the critical "Thermal History Erasure" step, often skipped by novices, which ensures that the crystalline state is standardized before data collection.

DSC_Workflow Sample_Prep Sample Encapsulation (Al Pan, 2-5 mg) Equilibrate Equilibration (Hold @ 25°C) Sample_Prep->Equilibrate History_Erasure History Erasure (Heat to Isotropic + 10°C) Equilibrate->History_Erasure Ramp 10°C/min Cooling_Run Cooling Run (Isotropic -> Crystal) History_Erasure->Cooling_Run Rate: 2-5°C/min (Detect Supercooling) Heating_Run Heating Run (Crystal -> Isotropic) Cooling_Run->Heating_Run Rate: 2-5°C/min (Resolve Sm/N Phases) Analysis Data Analysis (Integration of Peaks) Heating_Run->Analysis

Figure 1: Standardized DSC workflow for Liquid Crystal characterization. The 'History Erasure' step is critical for reproducible baselines.

2.2 Detailed Protocol
  • Calibration: Calibrate temperature and enthalpy using Indium (

    
    ) and Zinc (
    
    
    
    ). For LCs with sub-ambient transitions, include Cyclohexane (
    
    
    ) for low-temp accuracy.
  • Sample Preparation:

    • Weigh 3–5 mg of LC into a hermetic aluminum pan.

    • Expert Tip: Ensure the sample is in the isotropic state (liquid) during sealing to maximize thermal contact with the pan bottom.

  • Step 1: Thermal History Erasure:

    • Heat sample to

      
       (Isotropic phase).
      
    • Isotherm for 5 minutes. This eliminates metastable polymorphs formed during storage.

  • Step 2: Cooling Scan (Crystallization/Ordering):

    • Cool at 2–5°C/min to

      
      .
      
    • Why slow? Fast cooling (>10°C/min) in Fluorinated LCs often suppresses the Smectic phase, causing the material to vitrify into a glass rather than crystallize.

  • Step 3: Heating Scan (Melting/Clearing):

    • Heat at 2–5°C/min back to Isotropic.

    • Record

      
       (Melting), 
      
      
      
      (Smectic-Nematic), and
      
      
      (Clearing Point).
Part 3: Comparative Performance Analysis
3.1 Phase Transition Logic

Fluorinated LCs often exhibit Monotropic phases (phases that appear only during cooling and are thermodynamically unstable upon heating). The diagram below illustrates the logic flow for identifying these phases.

Phase_Logic Isotropic Isotropic Liquid (I) Nematic Nematic Phase (N) Isotropic->Nematic Cooling (T_NI) Nematic->Isotropic Clearing (T_NI) Smectic Smectic Phase (Sm) Nematic->Smectic Cooling (T_SN) Crystal Crystalline Solid (Cr) Nematic->Crystal Direct Crystallization Smectic->Nematic Transition Smectic->Crystal Crystallization Glass Glassy State (G) Smectic->Glass Fast Cool (Vitrification) Crystal->Smectic Melting (T_m) Glass->Crystal Cold Crystallization (Heating)

Figure 2: Phase transition pathways. Dashed lines represent metastable states often observed in Fluorinated LCs due to steric hindrance.

3.2 Experimental Data Interpretation

When analyzing the DSC thermogram, look for these distinguishing features:

ParameterCyano LC (5CB) Fluorinated LC (Mixture) Interpretation
Melting Peak (

)
Sharp, high enthalpy (

J/g)
Broad or Multi-peakFluorinated compounds often have polymorphism; multiple peaks indicate crystal-crystal transitions.
Clearing Point (

)
Distinct endotherm (

)
Distinct, often higher TThe transition from Nematic to Isotropic. A sharp peak indicates high purity.
Glass Transition (

)
Rarely observedCommon (

to

)
Due to the bulky fluorine atoms, molecules may get "stuck" in a disordered solid state upon fast cooling.
Supercooling (

)
Moderate (

)
High (

)
The difference between Melting (heating) and Crystallization (cooling). High supercooling is beneficial for operating range but tricky for DSC.

Case Study Insight: In a comparative study of 4-cyano-4'-pentylbiphenyl (5CB) vs. a fluorinated terphenyl analogue, the fluorinated compound exhibited a Cold Crystallization peak during the heating cycle. This occurs when the sample is cooled too quickly to crystallize, forming a glass. Upon heating, the molecules gain enough mobility to arrange into a crystal before melting again. This is a hallmark of fluorinated LCs and must not be mistaken for a melting transition [1][2].

Part 4: Complementary Techniques

DSC is powerful but "blind" to the texture of the phase. It detects energy changes, not structural alignment.

  • Polarized Optical Microscopy (POM):

    • Role: Validates DSC peaks.[1][2][3][4][5]

    • Application: If DSC shows a small peak at

      
      , POM confirms if it is a Smectic-Nematic transition (Schlieren texture changes to Focal Conic) or an impurity melt.
      
  • X-Ray Diffraction (XRD):

    • Role: Determines layer spacing.[6]

    • Application: Essential for distinguishing between Smectic A (layers) and Nematic (no layers) when the DSC enthalpy change is too small to be definitive.

References
  • Hird, M. (2007). Fluorinated liquid crystals – properties and applications. Chemical Society Reviews, 36, 2070-2095. Link

  • Li, Q., et al. (2021). Fluorination Enables Dual Ferroelectricity in Both Solid- and Liquid-Crystal Phases.[7] JACS Au, 1(8), 1121–1128. Link

  • Dąbrowski, R., et al. (2023). The Role of Fluorine Substituents on the Physical Properties of Terphenyl Liquid Crystals. Materials, 16(5). Link

  • TA Instruments. (n.d.). Isothermal Crystallization Using the Q Series DSC and Liquid Nitrogen Cooling System. Link

  • Mello, J. & Sharma, D. (2023). Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique. Everant, 9. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Cyano-2-fluoro-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel compounds is the cornerstone of discovery in pharmaceutical research and development. However, the potential of a molecule is intrinsically linked to its safe handling. 4-Cyano-2-fluoro-biphenyl is a compound that demands meticulous attention to safety protocols due to its specific chemical properties. This guide provides an in-depth, procedural framework for its handling, grounded in established safety science, to ensure the well-being of the researchers pioneering new therapies.

Understanding the Hazard: A Proactive Approach to Safety

Before any handling protocol is established, a thorough understanding of the compound's hazard profile is critical. This compound, like many aromatic nitriles, presents multiple routes of potential exposure and associated health risks. The cyano (C≡N) group and the fluorinated biphenyl structure contribute to its reactivity and toxicological profile.

A summary of its classification under the Globally Harmonized System (GHS) provides a clear, immediate overview of the primary risks.

Hazard ClassificationGHS CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed[1][2]
Acute Toxicity, DermalCategory 4WarningH312: Harmful in contact with skin[1][2]
Acute Toxicity, InhalationCategory 4WarningH332: Harmful if inhaled[1][2]
Skin IrritationCategory 2WarningH315: Causes skin irritation[1][3]
Serious Eye IrritationCategory 2AWarningH319: Causes serious eye irritation[1][3]
Specific Target Organ ToxicityCategory 3WarningMay cause respiratory irritation[3][4]
Combustible DustMay OccurWarningMay form combustible dust concentrations in air[3]

The causality behind these classifications is rooted in the molecule's ability to be absorbed by the body and interfere with biological processes. Aromatic nitriles can be metabolic poisons, and the fine particulate nature of the solid form increases the risk of inhalation and subsequent respiratory irritation.

The Core Protocol: A Multi-Layered PPE Strategy

Personal Protective Equipment (PPE) is the final, essential barrier between the researcher and the chemical. Its selection and use must be deliberate and matched to the specific risks and procedures involved. The following protocol is designed as a self-validating system, where each component addresses a specific hazard identified above.

Engineering Controls: The Primary Defense

Before any PPE is donned, engineering controls must be in place and verified. These are the most effective means of exposure reduction.

  • Fume Hood: All handling of this compound powder, including weighing and solution preparation, must be conducted inside a certified chemical fume hood.[1][5] This is non-negotiable. The hood provides primary containment and protects the user from inhaling hazardous dust or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[4][6]

Personal Protective Equipment: The Essential Barrier

The following table outlines the minimum required PPE for various laboratory operations involving this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Chemical splash goggles & face shield[7]Double-gloved with nitrile gloves[8]Long-sleeved lab coat, fully fastenedNot required if performed in a certified fume hood
Preparing Solutions Chemical splash gogglesDouble-gloved with nitrile gloves[8]Long-sleeved lab coat, fully fastenedNot required if performed in a certified fume hood
Post-Use Cleanup Chemical splash gogglesChemical-resistant nitrile glovesLong-sleeved lab coat or chemical apronNot required if performed in a certified fume hood
Spill Response Chemical splash goggles & face shieldHeavy-duty nitrile or butyl glovesChemical-resistant suit or apronAir-purifying respirator with P100 (particulate) cartridges[9]

Expert Insights on PPE Selection and Use:

  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against fine dust and splashes.[10] A face shield should be worn over the goggles during procedures with a higher splash potential, such as transferring large quantities of powder.[7]

  • Hand Protection: Nitrile gloves provide good resistance to a wide range of chemicals and are suitable for handling this compound.[11] The practice of double-gloving is strongly recommended; it provides a critical safety margin.[8] The outer glove can be removed immediately upon known or suspected contamination, protecting the inner glove and the user's hand. Gloves must be inspected for tears or pinholes before each use and should be removed and discarded properly after the task is complete, followed by thorough hand washing.[6][12]

  • Body Protection: A flame-resistant lab coat, fully fastened, is the minimum requirement.[6] For larger-scale operations, a chemical-resistant apron worn over the lab coat provides an additional layer of protection. Clothing should be low-linting to prevent contamination of the experiment.[13]

  • Respiratory Protection: When engineering controls like a fume hood are not feasible or during a significant spill, respiratory protection is critical.[1] An air-purifying respirator equipped with cartridges effective against organic vapors and particulates (P100 filter) is necessary to prevent inhalation of the harmful dust.[9]

Procedural Workflow for Safe Handling

A systematic workflow minimizes risk at every stage of the process. The following diagram and steps outline a validated procedure for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling Phase A 1. Risk Assessment (Review SDS) B 2. Verify Engineering Controls (Fume Hood On, Airflow Checked) A->B C 3. Assemble & Inspect PPE B->C D 4. Don PPE (Inner Gloves, Coat, Goggles, Outer Gloves) C->D E 5. Handle Chemical (Weighing, Transfer, Reaction Setup) D->E F 6. Secure Compound (Seal Container, Label Clearly) E->F G 7. Decontaminate Work Area & Equipment F->G H 8. Doff PPE (Outer -> Inner) Dispose in Hazardous Waste G->H I 9. Wash Hands Thoroughly H->I

Safe Handling Workflow for this compound.

Step-by-Step Methodology:

  • Preparation:

    • Always review the Safety Data Sheet (SDS) before beginning work.[14]

    • Verify that the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather and inspect all necessary PPE for defects.[14]

  • Handling (inside the fume hood):

    • Don PPE in the correct order: lab coat, inner gloves, eye protection, outer gloves.

    • When weighing the solid, use a spatula and weighing paper or a container that minimizes the creation of airborne dust.

    • Handle all open containers of the compound well within the fume hood.

    • Once the required amount is dispensed, securely close the primary container.

  • Decontamination and Doffing:

    • Wipe down the work surface and any equipment used with an appropriate solvent, followed by soap and water.

    • Dispose of contaminated materials (e.g., weighing paper, pipette tips) in a designated hazardous waste container.

    • Remove PPE in an order that minimizes cross-contamination: remove outer gloves first and dispose of them. Then remove the lab coat and goggles. Finally, remove inner gloves.[15]

    • Wash hands and forearms thoroughly with soap and water.[12]

Emergency Plans: Spill and Exposure Management

Preparedness is key to mitigating the impact of an accidental release or exposure.

Spill Response:

  • Small Spill (in fume hood):

    • Ensure appropriate PPE is worn.

    • Dampen the solid spill material with a suitable solvent like acetone to prevent dust from becoming airborne.[16]

    • Carefully sweep the dampened material into a container labeled for hazardous waste.[1]

    • Wipe the area with absorbent paper dampened with the solvent, followed by a soap and water solution.[16]

  • Large Spill (outside fume hood):

    • Evacuate personnel from the immediate area.[1]

    • Alert laboratory supervisor and institutional safety personnel.

    • If trained and equipped, respond wearing a full set of PPE, including respiratory protection.

    • Isolate the spill area and prevent the material from entering drains.[1][16]

First Aid Protocol:

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][17]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[1][3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the SDS to the medical professional.[3][18]

Disposal and Storage Logistics

  • Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[3][6] It should be stored away from incompatible materials such as strong oxidizing agents and strong bases.[3]

  • Disposal: All waste containing this compound, including empty containers and contaminated PPE, must be treated as hazardous waste. It should be disposed of through a licensed chemical destruction facility in accordance with all local, state, and federal regulations.[3][6] Do not allow the product to enter drains.[1]

By integrating this comprehensive safety framework into your daily laboratory operations, you build a culture of safety that not only protects researchers but also ensures the integrity and success of your scientific endeavors.

References

  • ChemDmart. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 4-Cyanobiphenyl.
  • AK Scientific, Inc. (n.d.). 2,4'-Difluoro-4-methoxybiphenyl - Safety Data Sheet.
  • ChemicalBook. (2025, October 25). 4-Acetyl-2-fluorobiphenyl - Safety Data Sheet.
  • Fisher Scientific. (2010, April 29). SAFETY DATA SHEET: 2-Fluorobiphenyl.
  • New Jersey Department of Health. (n.d.). Biphenyl - Hazardous Substance Fact Sheet.
  • American Society of Health-System Pharmacists. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • NOAA. (n.d.). 2-FLUOROBIPHENYL - CAMEO Chemicals.
  • ChemicalBook. (2024, September 14). 2-Cyano-4'-methylbiphenyl - Safety Data Sheet.
  • New Jersey Department of Health. (n.d.). 2-DIMETHYLAMINOACETONITRILE HAZARD SUMMARY.
  • Consumables Media Download Center. (n.d.). Material safety data sheet.
  • Sigma-Aldrich. (2025, May 7). SAFETY DATA SHEET: 2-Fluorobiphenyl.
  • ECHEMI. (n.d.). 2-Cyano-4′-methylbiphenyl SDS, 114772-53-1 Safety Data Sheets.
  • UF/IFAS Extension. (2019, January 3). PI28/PI061: Personal Protective Equipment for Handling Pesticides.
  • Thermo Fisher Scientific. (n.d.). 2 - SAFETY DATA SHEET: 2-Cyano-4'-methylbiphenyl.
  • S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide.
  • Office of Research Services. (n.d.). Chemical Safety Guide, 5th Ed. Retrieved from a source providing chemical safety guides.
  • Samson, I. (2015, March 2). Considerations for personal protective equipment when handling cytotoxic drugs. Retrieved from a source discussing PPE for cytotoxic drugs.
  • Texas A&M University-San Antonio. (2021, July 28). Chemical Safety Guidelines. Retrieved from Texas A&M University-San Antonio website.
  • VSBIT. (n.d.). Safety Reference.
  • Safely.io. (2026, January 12). Personal Protective Equipment for Chemical Handling.
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.